Dibutyl(methyl)sulfanium
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62312-65-6 |
|---|---|
Molecular Formula |
C9H21S+ |
Molecular Weight |
161.33 g/mol |
IUPAC Name |
dibutyl(methyl)sulfanium |
InChI |
InChI=1S/C9H21S/c1-4-6-8-10(3)9-7-5-2/h4-9H2,1-3H3/q+1 |
InChI Key |
JOBJJBNPNCZOSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[S+](C)CCCC |
Origin of Product |
United States |
Foundational & Exploratory
Dibutyl(methyl)sulfanium cation structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dibutyl(methyl)sulfanium cation is a positively charged organosulfur compound belonging to the sulfonium salt family. Sulfonium salts are characterized by a central sulfur atom bonded to three organic substituents, resulting in a net positive charge on the sulfur. These compounds have garnered significant interest in various scientific and industrial fields, including organic synthesis, materials science, and particularly in the development of novel antimicrobial agents.[1] This technical guide provides a comprehensive overview of the structure, properties, and potential applications of the dibutyl(methyl)sulfonium cation, with a focus on experimental data and methodologies relevant to researchers in drug development.
Molecular Structure and Properties
Table 1: Computed and Analogous Structural & Physicochemical Properties
| Property | Value | Source/Method |
| Chemical Formula | C9H21S+ | PubChem |
| Molecular Weight | 161.33 g/mol | PubChem (Computed) |
| Canonical SMILES | CCCC--INVALID-LINK--CCCC | PubChem |
| InChIKey | JOBJJBNPNCZOSY-UHFFFAOYSA-N | PubChem |
| C-S Bond Length (Analogous) | ~1.78 - 1.79 Å | X-ray Crystallography (Triphenylsulfonium salts)[4] |
| C-S-C Bond Angle (Analogous) | ~101° - 106° | X-ray Crystallography (Triphenylsulfonium salts)[4] |
Synthesis of this compound Salts
The synthesis of sulfonium salts, including the dibutyl(methyl)sulfonium cation, is typically achieved through the nucleophilic substitution reaction between a thioether and an alkyl halide.[5]
General Experimental Protocol: Synthesis of Trialkylsulfonium Salts
Materials:
-
Dibutyl sulfide
-
Methyl iodide (or other methylating agent)
-
Anhydrous solvent (e.g., diethyl ether, acetone, or dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve dibutyl sulfide in the chosen anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of methyl iodide to the cooled solution with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The resulting sulfonium salt, being ionic, will often precipitate out of the non-polar solvent.
-
Collect the precipitate by filtration and wash with cold, anhydrous solvent to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the this compound iodide salt.
Note: The choice of solvent and reaction time may need to be optimized depending on the specific reactants and desired purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation of sulfonium salts. While specific NMR data for the dibutyl(methyl)sulfonium cation is not available, the expected chemical shifts can be predicted based on the known effects of the positively charged sulfur atom. The protons and carbons on the α-carbon (adjacent to the sulfur) will be deshielded and thus appear at a higher chemical shift (downfield) compared to their corresponding thioether.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Nucleus | Predicted Chemical Shift (δ) | Rationale |
| ¹H (S-CH₃) | 2.5 - 3.0 | Deshielding due to adjacent positively charged sulfur. |
| ¹H (S-CH₂-C₃H₇) | 3.0 - 3.5 | Significant deshielding of the α-protons. |
| ¹H (other butyl) | 0.9 - 1.8 | Less affected by the positive charge, similar to alkanes. |
| ¹³C (S-CH₃) | 25 - 35 | Deshielding effect of the sulfur cation. |
| ¹³C (S-CH₂-C₃H₇) | 45 - 55 | Strong deshielding of the α-carbon. |
| ¹³C (other butyl) | 13 - 30 | Gradual decrease in deshielding along the alkyl chain. |
Experimental Protocol: NMR Analysis of Sulfonium Salts
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
Sample Preparation:
-
Dissolve a small amount of the synthesized dibutyl(methyl)sulfonium salt in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). Sulfonium salts are generally soluble in polar solvents.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra using standard instrument parameters.
-
Integration of the ¹H NMR signals can be used to confirm the ratio of the different proton environments.
-
Techniques such as COSY and HSQC can be used for more detailed structural assignments.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming the molecular weight and investigating the fragmentation patterns of sulfonium cations. Electrospray ionization (ESI) is a suitable method for analyzing these pre-charged ionic compounds.[6] The fragmentation of sulfonium ions in the gas phase typically involves the cleavage of the carbon-sulfur bonds.[7]
Table 3: Expected Mass Spectrometry Fragmentation
| m/z | Fragment | Description |
| 161.14 | [C₉H₂₁S]⁺ | Molecular ion (parent cation) |
| 104.08 | [C₅H₁₂S]⁺ | Loss of a butyl radical |
| 75.04 | [C₃H₇S]⁺ | Loss of a butyl and a methyl radical |
| 57.07 | [C₄H₉]⁺ | Butyl cation |
Experimental Protocol: Mass Spectrometry Analysis
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Dissolve a small amount of the sulfonium salt in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Infuse the solution directly into the ESI source or introduce it via liquid chromatography.
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
The molecular ion peak should be observed at m/z corresponding to the dibutyl(methyl)sulfonium cation.
-
Tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation and confirm the structure.
Biological Activity and Potential Applications
Sulfonium compounds have demonstrated significant antimicrobial activity against a range of bacteria.[1][8] The primary mechanism of action is believed to be the disruption of the bacterial cell membrane integrity, leading to leakage of intracellular components and ultimately cell death.[8] The cationic nature of the sulfonium headgroup facilitates interaction with the negatively charged components of the bacterial cell membrane.
While no specific signaling pathways involving the dibutyl(methyl)sulfonium cation have been elucidated, its structural similarity to other antimicrobial sulfonium and quaternary ammonium compounds suggests a potential role in disrupting membrane-associated processes.
Caption: Proposed mechanism of antimicrobial action for sulfonium cations.
The relationship between the chemical structure of sulfonium compounds and their antimicrobial activity is an active area of research. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate physicochemical properties, such as hydrophobicity and steric factors of the alkyl substituents, with the observed minimum inhibitory concentrations (MICs). Such studies are crucial for the rational design of more potent and selective antimicrobial agents.
Caption: A typical workflow for QSAR studies in drug development.
Conclusion
The this compound cation represents a class of molecules with significant potential, particularly in the development of new antimicrobial agents. This guide has provided an overview of its structure, synthesis, and characterization, along with insights into its potential biological activity. While specific experimental data for this particular cation is limited, the provided protocols and data from analogous compounds offer a solid foundation for researchers to build upon. Further investigation into the precise mechanism of action and structure-activity relationships will be crucial for realizing the full therapeutic potential of this compound and related sulfonium salts.
References
- 1. The antimicrobial activity, hydrophobicity and toxicity of sulfonium compounds, and their relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structures of three salts of the triphenylsulfonium ion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses and crystal structures of three triphenylsulfonium salts of manganese(II), iron(III) and cobalt(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonium - Wikipedia [en.wikipedia.org]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tandfonline.com [tandfonline.com]
Technical Guide: The Elusive Dibutyl(methyl)sulfanium Cation
A comprehensive search of chemical databases and scientific literature has revealed no specific compound corresponding to "Dibutyl(methyl)sulfanium" and its associated salts. This indicates that this compound is not a well-characterized or commonly available chemical entity. Therefore, a detailed technical guide on its specific properties, synthesis, and biological activity cannot be provided.
While the requested information on this compound is unavailable, this guide will provide a general overview of sulfonium salts, their identifiers, synthesis, and relevance in research and drug development, drawing parallels to known sulfonium compounds. This information is intended for researchers, scientists, and drug development professionals who may encounter similar classes of compounds.
Understanding Sulfonium Salts and Their Identification
Sulfonium salts are a class of organosulfur compounds with the general formula [R¹R²R³S]⁺X⁻, where three organic residues (R¹, R², R³) are covalently bonded to a central sulfur atom, which carries a positive charge. This cation is accompanied by a counter-anion (X⁻). The specific properties and reactivity of a sulfonium salt are determined by the nature of the organic substituents and the counter-ion.
Key Identifiers for Chemical Compounds:
For any well-characterized chemical, a set of unique identifiers is used for its unambiguous identification in databases and literature. These include:
-
CAS Number: A unique numerical identifier assigned by the Chemical Abstracts Service (CAS) to every chemical substance.
-
Molecular Formula: Represents the number of atoms of each element in a molecule.
-
SMILES (Simplified Molecular-Input Line-Entry System): A line notation for describing the structure of chemical species using short ASCII strings.
-
InChI (International Chemical Identifier): A textual identifier for chemical substances, designed to provide a standard way to encode molecular information.
A thorough search for these identifiers for "this compound" salts did not yield any results, underscoring its current absence from the known chemical space. In contrast, related but distinct compounds are well-documented. For example, 1-Butanaminium, N,N-dibutyl-N-methyl-, methyl sulfate (1:1) , a quaternary ammonium compound, has the CAS number 13106-24-6 . This highlights the importance of precise nomenclature in chemical identification.
General Synthesis of Sulfonium Salts
The synthesis of sulfonium salts typically involves the alkylation of a thioether (sulfide). A general reaction scheme is presented below:
Figure 1: General synthesis of sulfonium salts.
In this reaction, the sulfur atom of the thioether acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The leaving group (X) becomes the counter-ion of the resulting sulfonium salt. Common alkylating agents include alkyl halides (e.g., methyl iodide) and alkyl triflates.
For the hypothetical synthesis of a this compound salt, one would theoretically start with dibutyl sulfide and a methylating agent.
Relevance in Research and Drug Development
Sulfonium salts are valuable reagents and intermediates in organic synthesis and have gained attention in medicinal chemistry and drug development.
-
Methylating Agents: S-Adenosylmethionine (SAM), a naturally occurring sulfonium salt, is a key biological methylating agent. Synthetic sulfonium salts are also used as methylating and alkylating agents in chemical synthesis.
-
Photoacid Generators: Certain sulfonium salts can release a strong acid upon irradiation with UV light. This property is utilized in photolithography for the manufacturing of microelectronics.
-
Therapeutic Potential: The introduction of methyl groups can significantly alter the pharmacological properties of a drug molecule, including its potency, selectivity, and metabolic stability. While no specific therapeutic applications for "this compound" are known, the broader class of sulfonium salts is being explored for various therapeutic applications. For instance, some studies have investigated the use of sulfonium compounds in the development of deuterated drugs to improve their pharmacokinetic profiles.
Conclusion
The specific chemical entity "this compound" does not appear to be a known compound with an established CAS number or documented properties. Researchers interested in this or similar structures would likely need to undertake a de novo synthesis and characterization process. For professionals in drug development, while the general class of sulfonium salts holds promise, any investigation into novel derivatives would require rigorous identification and toxicological evaluation. Given the lack of available data, no experimental protocols or signaling pathways involving this compound can be provided. It is recommended to consult chemical databases with precise structural queries to identify and procure well-characterized sulfonium salts for research and development purposes.
A Technical Guide to the Spectroscopic Characterization of Dibutyl(methyl)sulfanium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the spectroscopic characterization of Dibutyl(methyl)sulfanium hexafluorophosphate. Due to the limited availability of public data for this specific compound, this guide outlines the synthesis and detailed experimental protocols for acquiring and interpreting key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data are hypothetical and intended to serve as a reference based on the compound's structure.
Introduction
This compound hexafluorophosphate is a sulfonium salt characterized by a positively charged sulfur atom bonded to two butyl groups and one methyl group, with a hexafluorophosphate anion. Sulfonium salts are of increasing interest in various fields, including organic synthesis and materials science, due to their utility as alkylating agents, photoinitiators, and phase-transfer catalysts. An in-depth understanding of their spectroscopic properties is crucial for their identification, purity assessment, and elucidation of their roles in chemical reactions.
Synthesis of this compound Hexafluorophosphate
The synthesis of this compound hexafluorophosphate can be achieved through a two-step process involving the alkylation of dibutyl sulfide followed by anion exchange.
Experimental Protocol: Synthesis
Step 1: Synthesis of this compound Halide
-
To a round-bottom flask, add dibutyl sulfide (1 equivalent) and a suitable solvent such as dichloromethane or acetonitrile.
-
Cool the mixture in an ice bath.
-
Add methyl iodide or methyl bromide (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
The product, this compound iodide/bromide, will precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Wash the resulting solid with cold diethyl ether and dry under vacuum.
Step 2: Anion Exchange to Hexafluorophosphate
-
Dissolve the this compound halide in a minimal amount of a polar solvent like methanol or acetone.
-
In a separate flask, dissolve a hexafluorophosphate salt such as silver hexafluorophosphate or ammonium hexafluorophosphate (1 equivalent) in the same solvent.
-
Slowly add the hexafluorophosphate solution to the sulfonium halide solution with stirring. A precipitate of silver halide or ammonium halide will form.
-
Stir the mixture at room temperature for 4-6 hours.
-
Filter the mixture to remove the precipitated salt.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound hexafluorophosphate.
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).
Synthesis Workflow
Caption: Workflow for the synthesis of this compound hexafluorophosphate.
Spectroscopic Data (Hypothetical)
The following tables summarize the expected spectroscopic data for this compound hexafluorophosphate based on its chemical structure.
NMR Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
| ¹H | CDCl₃ | ~3.10 | s | - | S⁺-CH ₃ |
| ~3.40 | t | ~7.5 | S⁺-CH ₂-CH₂-CH₂-CH₃ | ||
| ~1.80 | sextet | ~7.5 | S⁺-CH₂-CH ₂-CH₂-CH₃ | ||
| ~1.50 | sextet | ~7.5 | S⁺-CH₂-CH₂-CH ₂-CH₃ | ||
| ~0.95 | t | ~7.5 | S⁺-CH₂-CH₂-CH₂-CH ₃ | ||
| ¹³C | CDCl₃ | ~25 | - | - | S⁺-C H₃ |
| ~45 | - | - | S⁺-C H₂-CH₂-CH₂-CH₃ | ||
| ~24 | - | - | S⁺-CH₂-C H₂-CH₂-CH₃ | ||
| ~22 | - | - | S⁺-CH₂-CH₂-C H₂-CH₃ | ||
| ~13 | - | - | S⁺-CH₂-CH₂-CH₂-C H₃ | ||
| ³¹P | CDCl₃ | ~-144 | septet | ~710 | [P F₆]⁻ |
| ¹⁹F | CDCl₃ | ~-73 | d | ~710 | [PF ₆]⁻ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H stretching (alkyl) |
| ~1465 | Medium | C-H bending (CH₂) |
| ~1380 | Medium | C-H bending (CH₃) |
| ~840 | Very Strong | P-F stretching ([PF₆]⁻) |
| ~560 | Strong | P-F bending ([PF₆]⁻) |
Mass Spectrometry (MS)
| Technique | Mode | m/z | Assignment |
| ESI | Positive | 161.15 | [M]⁺ (this compound cation) |
| ESI | Negative | 144.96 | [A]⁻ (Hexafluorophosphate anion) |
Experimental Protocols for Spectroscopic Analysis
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound hexafluorophosphate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
³¹P NMR: Acquire the phosphorus spectrum. A single pulse experiment is typically sufficient.
-
¹⁹F NMR: Acquire the fluorine spectrum. A standard single pulse experiment is generally used.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to detect the cation and anion, respectively.
-
Data Processing: Analyze the resulting mass-to-charge (m/z) spectra to identify the molecular ions corresponding to the this compound cation and the hexafluorophosphate anion.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of the target compound.
Conclusion
This technical guide provides a framework for the synthesis and comprehensive spectroscopic characterization of this compound hexafluorophosphate. The detailed experimental protocols and hypothetical data serve as a valuable resource for researchers in the fields of chemistry and drug development, enabling the reliable identification and characterization of this and similar sulfonium salts. The logical workflows presented offer a clear visual guide for both the synthetic and analytical processes.
In-depth Technical Guide to the Thermal Stability of Trialkylsulfonium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trialkylsulfonium salts are a class of organosulfur compounds characterized by a positively charged sulfur atom bonded to three alkyl groups. These salts have garnered significant interest across various scientific disciplines, including as reagents in organic synthesis, components of ionic liquids, and as latent thermal initiators in polymerization reactions. A critical parameter governing their utility in many applications is their thermal stability. This technical guide provides a comprehensive overview of the thermal stability of trialkylsulfonium salts, with a focus on compounds structurally similar to dibutyl(methyl)sulfanium salts. It consolidates available quantitative data, details experimental protocols for thermal analysis, and elucidates the factors influencing their decomposition.
General Thermal Behavior of Onium Salts
Onium salts, which include ammonium, phosphonium, and sulfonium compounds, generally exhibit a range of thermal stabilities. Comparative studies have indicated that phosphonium-based ionic liquids tend to display higher thermal stability than their ammonium counterparts. Sulfonium-based ionic liquids are also recognized for their notable chemical and thermal stability, often surpassing that of analogous ammonium salts.[1][2] The thermal decomposition of these salts is a complex process influenced by the nature of the onium cation, the length of the alkyl chains, and the identity of the counter-anion. A general trend observed for both ammonium and sulfonium ionic liquids is a decrease in decomposition temperature with increasing length of the alkyl substituents on the cation.[3]
Quantitative Thermal Analysis Data
While extensive quantitative data for the thermal decomposition of simple trialkylsulfonium salts remains limited in publicly accessible literature, some indicative data can be gleaned from studies on related polymeric systems and specialized applications.
For instance, networks containing trialkylsulfonium moieties have been reported to exhibit significant thermal stability. In one study, a poly(thioether) network incorporating trialkylsulfonium salts showed a 5% mass loss at approximately 250 °C as determined by thermogravimetric analysis (TGA). Similarly, reprocessable polyurethane thermosets containing trialkylsulfonium bonds have been developed, indicating the inherent stability of this functional group within a polymer matrix.
In the context of latent thermal initiators, alkyl-based sulfonium salts have been designed to decompose at specific temperatures to initiate polymerization. One such system for the photoinduced thermal frontal cationic polymerization of epoxides utilizes an alkyl-based sulfonium salt that decomposes around 260 °C.[4]
For comparison, the thermal decomposition of various other organic and inorganic salts has been extensively studied. For example, a comprehensive investigation of 66 ionic liquids revealed a wide range of onset decomposition temperatures (Tonset), highlighting the significant influence of both cation and anion structure.[5] Arenediazonium tetrafluoroborate salts, another class of organic salts, typically exhibit decomposition onsets between 90°C and 150°C.[6][7]
Table 1: Summary of Available Thermal Stability Data for Trialkylsulfonium Salts and Related Compounds
| Compound Type | Counter-ion | Onset Decomposition Temp. (°C) | Method | Reference |
| Poly(thioether) with trialkylsulfonium | Not specified | ~250 (5% mass loss) | TGA | Not specified |
| Alkyl-based sulfonium salt | Not specified | ~260 | DSC | [4] |
| Diphenyl(methyl)sulfonium tetrafluoroborate | Tetrafluoroborate | 66 (Melting Point) | Not specified | [] |
| Butyl-methyl-pyridinium tetrafluoroborate | Tetrafluoroborate | >150 | TGA | [9][10] |
Note: This table is populated with the limited data available and serves to provide a general indication of the thermal stability of sulfonium salts.
Factors Influencing Thermal Stability
The thermal stability of trialkylsulfonium salts is not an intrinsic property of the cation alone but is significantly modulated by several factors, most notably the nature of the counter-anion and the structure of the alkyl groups.
Effect of the Counter-Anion
The counter-anion plays a crucial role in determining the decomposition temperature of a sulfonium salt. The nucleophilicity and coordinating ability of the anion can influence the decomposition pathway. Non-coordinating or weakly coordinating anions, such as tetrafluoroborate (BF4-) and hexafluorophosphate (PF6-), are generally expected to impart greater thermal stability compared to more nucleophilic anions like halides (I-, Br-, Cl-). This is because nucleophilic anions can participate in decomposition reactions, such as SN2 attack on the α-carbon of the alkyl groups. For instance, in a study of quaternary ammonium salts, those with hexafluorophosphate anions exhibited significantly higher thermal stability than their halide counterparts.[11] A similar trend is anticipated for trialkylsulfonium salts.
Effect of Alkyl Group Structure
The structure of the alkyl groups attached to the sulfur atom also influences thermal stability. As previously mentioned, an increase in the length of the alkyl chains tends to decrease the decomposition temperature of onium salts.[3] The presence of β-hydrogens can facilitate elimination reactions, providing a lower energy decomposition pathway. The steric bulk of the alkyl groups may also play a role, potentially hindering intermolecular decomposition reactions but possibly promoting intramolecular rearrangements.
Decomposition Pathways
The thermal decomposition of trialkylsulfonium salts can proceed through several potential pathways. The predominant mechanism will depend on the specific structure of the salt and the experimental conditions.
A plausible decomposition pathway for many onium salts is the Hofmann elimination , particularly for cations with β-hydrogens. In this mechanism, the counter-anion acts as a base, abstracting a proton from a β-carbon, leading to the formation of an alkene, a dialkyl sulfide, and the corresponding acid of the anion.
Another common pathway is nucleophilic substitution (SN2) , where the counter-anion attacks one of the α-carbons of the alkyl groups, resulting in the formation of a dialkyl sulfide and an alkyl-anion product. This pathway is more likely with nucleophilic anions like halides.
Finally, at higher temperatures, homolytic cleavage of the carbon-sulfur bonds can occur, leading to the formation of radical species. These radicals can then undergo a variety of subsequent reactions, leading to a complex mixture of decomposition products.
Caption: Potential thermal decomposition pathways of trialkylsulfonium salts.
Experimental Protocols for Thermal Analysis
The thermal stability of trialkylsulfonium salts is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature, the temperature at which mass loss begins.
Typical Experimental Protocol:
-
Sample Preparation: A small amount of the trialkylsulfonium salt (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Atmosphere: An inert atmosphere, such as nitrogen or argon, is typically used to prevent oxidative decomposition. A constant flow rate (e.g., 20-50 mL/min) is maintained.
-
Heating Rate: A linear heating rate, commonly 10 °C/min, is applied. Different heating rates can be used to study the kinetics of decomposition.
-
Temperature Range: The analysis is typically run from ambient temperature to a temperature well above the expected decomposition point (e.g., 25 °C to 600 °C).
-
-
Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset decomposition temperature (Tonset) is determined as the temperature at which a significant deviation from the baseline occurs. The temperature of maximum decomposition rate can be identified from the peak of the derivative thermogravimetric (DTG) curve.
References
- 1. Thermophysical properties of sulfonium- and ammonium-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermophysical properties of sulfonium- and ammonium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a wa ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07561B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Solubility of Dibutyl(methyl)sulfanium Salts in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl(methyl)sulfanium salts are a class of organic compounds that have garnered interest in various chemical applications, including as reagents in organic synthesis. Understanding their solubility in different organic solvents is crucial for their effective use in reaction design, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound salts, detailed experimental protocols for solubility determination, and a discussion of the factors influencing their solubility. While specific quantitative solubility data for this compound salts is not extensively available in public literature, this guide outlines the established methodologies to determine these parameters accurately.
General Solubility of Sulfonium Salts
Sulfonium salts, as a class of compounds, are generally considered to be soluble in polar organic solvents.[1] The solubility is influenced by several factors, including the nature of the substituents on the sulfur atom, the counter-ion, and the properties of the organic solvent (e.g., polarity, hydrogen bonding capability). For instance, sulfonium salts with larger, more lipophilic alkyl groups, such as this compound salts, may exhibit enhanced solubility in less polar organic solvents compared to their smaller trialkylsulfonium counterparts. The choice of the counter-ion (e.g., triflate, hexafluorophosphate, halide) also plays a significant role in the overall solubility profile of the salt.
Experimental Protocol for Determining Solubility
The following is a detailed experimental protocol for determining the solubility of this compound salts in organic solvents using the equilibrium saturation method. This method involves preparing a saturated solution of the salt and then quantifying the concentration of the dissolved salt.[2][3][4][5][6]
Materials and Equipment
-
This compound salt (of known purity)
-
Organic solvents of interest (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran (THF), dichloromethane, toluene)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD) or Ion Chromatography (IC) system.[7]
-
Mobile phase for chromatography
-
Reference standards for calibration
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of the this compound salt to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally (e.g., by taking measurements at different time points such as 24, 48, and 72 hours until the concentration remains constant).[3]
-
-
Sample Preparation for Analysis:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn solution through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of the this compound salt of known concentrations.
-
Analyze the standard solutions and the diluted sample solutions using a validated HPLC or IC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the this compound salt in the diluted sample solutions from the calibration curve.
-
Calculate the solubility of the salt in the original organic solvent by taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L, mol/L).
-
Data Presentation
The quantitative solubility data should be summarized in a clear and structured table for easy comparison.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | 25 | Data | Data |
| Ethanol | 25 | Data | Data |
| Acetone | 25 | Data | Data |
| Acetonitrile | 25 | Data | Data |
| Tetrahydrofuran | 25 | Data | Data |
| Dichloromethane | 25 | Data | Data |
| Toluene | 25 | Data | Data |
| (Note: The "Data" fields are placeholders for the experimentally determined values.) |
Synthesis of this compound Salts
A general method for the synthesis of sulfonium salts involves the reaction of a thioether with an alkyl halide. For this compound salts, this can be achieved by reacting dibutyl sulfide with a methylating agent.
General Synthetic Procedure
-
Dissolve dibutyl sulfide in a suitable organic solvent (e.g., acetonitrile or 1,2-dichloroethane).
-
Add a methylating agent, such as methyl iodide or methyl trifluoromethanesulfonate, to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
If a precipitate forms, it can be collected by filtration. If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system or by washing with a non-polar solvent like hexane to remove unreacted starting materials.
Visualization of Experimental Workflow
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for the synthesis of this compound salts.
References
- 1. quora.com [quora.com]
- 2. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of Organic Salts in Solvent-Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Chemical Reactivity Profile of Dibutyl(methyl)sulfanium Cation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific chemical entity, Dibutyl(methyl)sulfanium cation, is not extensively documented in the current scientific literature. Therefore, this technical guide provides a comprehensive reactivity profile based on the well-established chemistry of analogous trialkylsulfonium salts. The experimental data and protocols are representative of this class of compounds and should be adapted and validated for specific research applications.
Introduction
Sulfonium salts, characterized by a positively charged sulfur atom with three organic substituents, are versatile reagents and intermediates in organic synthesis. The this compound cation, with the structure [S(CH₃)(C₄H₉)₂]⁺, belongs to the class of trialkylsulfonium salts. These salts are typically crystalline solids soluble in polar organic solvents. Their reactivity is dominated by the electrophilic nature of the carbon atoms attached to the sulfur and the acidity of the protons on the α-carbons. This guide outlines the synthesis, stability, and key chemical reactions of this cation, providing a framework for its potential applications in research and development.
Synthesis of this compound Salts
The most common and straightforward method for the synthesis of trialkylsulfonium salts is the nucleophilic substitution (S(_N)2) reaction between a dialkyl sulfide and an alkyl halide. For the preparation of a this compound salt, two primary pathways are viable, as illustrated below. The choice of pathway may depend on the availability and reactivity of the starting materials.
General Experimental Protocol for Synthesis
Materials:
-
Dibutyl sulfide (or Butyl methyl sulfide)
-
Methyl iodide (or Butyl bromide)
-
Anhydrous diethyl ether or acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
To a solution of dibutyl sulfide (1 equivalent) in a minimal amount of a suitable solvent (e.g., acetone or acetonitrile) in a round-bottom flask, add methyl iodide (1.1 equivalents) dropwise at room temperature with stirring.
-
The reaction is typically exothermic. If necessary, the reaction mixture can be gently heated to reflux to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The sulfonium salt will often precipitate from the reaction mixture upon formation or upon cooling.
-
If precipitation occurs, the product can be isolated by filtration, washed with cold anhydrous diethyl ether to remove unreacted starting materials, and dried under vacuum.
-
If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be triturated with diethyl ether to induce crystallization.
Chemical Stability
The stability of trialkylsulfonium salts is influenced by several factors:
-
Steric Hindrance: Increased steric bulk around the sulfur center can enhance stability by hindering the approach of nucleophiles. While the butyl groups in the target cation offer moderate steric hindrance, highly branched substituents would provide greater stability.[1][2]
-
Counter-ion: The nature of the counter-ion (anion) can affect the stability and solubility of the salt. Non-nucleophilic and weakly coordinating anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) can lead to more stable salts compared to halides like iodide, which can be nucleophilic.
-
Alkaline Stability: Trialkylsulfonium salts are susceptible to degradation under strongly basic conditions. Decomposition can occur via nucleophilic attack on the α-carbon (S(_N)2 reaction) or by deprotonation to form an ylide, which can undergo further reactions.[1][2]
Chemical Reactivity
The chemical reactivity of the this compound cation is characterized by two main pathways: reaction as an electrophile and formation of a sulfur ylide.
Reactions with Nucleophiles
The carbon atoms attached to the positively charged sulfur are electrophilic and can undergo nucleophilic substitution reactions. The methyl group is generally more susceptible to nucleophilic attack than the butyl groups due to less steric hindrance.
References
A Technical Guide to the Applications of Sulfonium Salts in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific research on "Dibutyl(methyl)sulfanium" is not extensively available in current literature, this molecule belongs to the broader and highly versatile class of sulfonium salts. These organosulfur compounds, characterized by a positively charged sulfur atom bonded to three organic substituents, have emerged as powerful reagents and intermediates in modern organic synthesis.[1] Their reactivity, stability, and diverse modes of action make them invaluable tools for the construction of complex molecular architectures. This guide provides an in-depth overview of the synthesis and key applications of sulfonium salts, with a focus on trialkyl- and arylsulfonium salts, offering insights for researchers and professionals in drug development and chemical sciences.
Core Concepts and Reactivity
Sulfonium salts are typically represented by the general formula [R₃S]⁺X⁻, where the R groups can be alkyl, aryl, or vinyl substituents, and X⁻ is a non-coordinating counteranion. The sulfur atom in these salts is pyramidal, and when appropriately substituted, they can be chiral.[1] The primary modes of reactivity of sulfonium salts stem from the excellent leaving group ability of the neutral dialkyl or diaryl sulfide, which facilitates their participation in a variety of transformations.
Synthesis of Sulfonium Salts
The preparation of sulfonium salts can be achieved through several synthetic routes, depending on the desired substitution pattern.
Synthesis of Trialkylsulfonium Salts
A common method for synthesizing trialkylsulfonium salts is the reaction of a thioether with an alkyl halide.[2] This Sₙ2 reaction is often facilitated by the use of a strong alkylating agent and a non-nucleophilic counterion.
General Experimental Protocol: Synthesis of Trimethylsulfonium Iodide
To a solution of dimethyl sulfide (1.0 eq) in a suitable solvent such as acetone or acetonitrile, iodomethane (1.1 eq) is added dropwise at room temperature. The reaction mixture is stirred for several hours, during which a white precipitate of trimethylsulfonium iodide forms. The solid is then collected by filtration, washed with a cold solvent, and dried under vacuum to yield the desired product.[2]
Synthesis of Arylsulfonium Salts
Arylsulfonium salts can be prepared by the arylation of dialkyl sulfides using diaryliodonium salts.[1] Another effective method involves the reaction of arynes with diaryl sulfides, which proceeds under mild conditions and tolerates a range of functional groups.[3]
General Experimental Protocol: Synthesis of Triarylsulfonium Salts via Arynes
A solution of an aryne precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, and a diaryl sulfide in an appropriate solvent like dichloromethane is treated with a fluoride source (e.g., CsF or TBAF) to generate the aryne in situ. The reaction mixture is stirred at room temperature until the starting materials are consumed. The resulting triarylsulfonium salt is then purified by column chromatography.[3][4]
Key Applications in Organic Chemistry
Sulfonium salts are employed in a wide array of organic transformations, primarily as alkylating and arylating agents, particularly in cross-coupling reactions.
Cross-Coupling Reactions
Sulfonium salts have gained prominence as versatile pseudohalides in transition-metal-catalyzed cross-coupling reactions.[5][6] They offer advantages over traditional organohalides, including high stability and, in some cases, unique reactivity.
a) Sonogashira Coupling: Arylsulfonium triflates have been successfully used as coupling partners in the Sonogashira reaction to form arylalkynes.[7][8] The reaction proceeds under mild conditions, co-catalyzed by palladium and copper complexes.[7][8]
b) Stille Coupling: Pyrrolylsulfonium salts have been introduced as effective pseudohalides for Stille couplings, enabling the synthesis of complex pyrrole-containing structures.[5] These salts are readily accessible and exhibit high stability.[5]
c) General C-C and C-X Bond Formation: The scope of sulfonium salt cross-coupling has expanded to include Suzuki-Miyaura and Negishi couplings, as well as the formation of C-X bonds, such as C-N bonds in Ullmann-type N-arylation reactions.[1]
Workflow for Sulfonium Salt Cross-Coupling Reactions
Caption: General workflow for transition-metal-catalyzed cross-coupling reactions using sulfonium salts.
Alkylation and Arylation Reactions
Due to the excellent leaving group ability of dialkyl sulfides, sulfonium salts are effective electrophilic alkylating and arylating agents.[9][10]
a) Alkylation of Nucleophiles: Trialkylsulfonium salts readily alkylate a wide range of heteroatom and carbon-centered nucleophiles under mild conditions.[9][10] This has been widely applied in the synthesis of ethers, thioethers, amines, and in C-alkylation reactions.
b) Precursors to Sulfur Ylides: S-alkyl sulfonium salts are classical precursors for the formation of sulfur ylides, which are key reagents in reactions such as the Johnson-Corey-Chaykovsky epoxidation, aziridination, and cyclopropanation.[1][2]
Reaction Pathway for Ylide Formation and Epoxidation
Caption: Formation of a sulfur ylide from a sulfonium salt and its subsequent reaction with a carbonyl compound to form an epoxide.
Quantitative Data on Sulfonium Salt Reactivity
The following tables summarize representative quantitative data for key applications of sulfonium salts.
Table 1: Sonogashira Coupling of Arylsulfonium Triflates with Terminal Alkynes
| Entry | Arylsulfonium Salt | Alkyne | Product | Yield (%) |
| 1 | Ph₃S⁺OTf⁻ | Phenylacetylene | Diphenylacetylene | >99 |
| 2 | (4-MeC₆H₄)₃S⁺OTf⁻ | 1-Octyne | 1-(4-Tolyl)oct-1-yne | 95 |
| 3 | (4-MeOC₆H₄)₃S⁺OTf⁻ | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | 98 |
| Data adapted from relevant literature on Sonogashira reactions with arylsulfonium salts.[7][8] |
Table 2: Stille Coupling of Pyrrolylsulfonium Salts with Organostannanes
| Entry | Pyrrolylsulfonium Salt | Organostannane | Product | Yield (%) |
| 1 | 1-Tosyl-2-(dimethylsulfonio)pyrrole | (4-Methoxyphenyl)tributylstannane | 1-Tosyl-2-(4-methoxyphenyl)pyrrole | 85 |
| 2 | 1-Tosyl-3-(dimethylsulfonio)pyrrole | (Thiophen-2-yl)tributylstannane | 1-Tosyl-3-(thiophen-2-yl)pyrrole | 76 |
| 3 | 1-Tosyl-2-(dimethylsulfonio)pyrrole | Tributyl(vinyl)stannane | 1-Tosyl-2-vinylpyrrole | 65 |
| Data representative of Stille couplings with pyrrolylsulfonium salts.[5] |
Conclusion
While "this compound" itself is not a prominent reagent, the broader class of sulfonium salts represents a cornerstone of modern synthetic organic chemistry. Their accessibility, stability, and diverse reactivity make them indispensable tools for constructing complex molecules. The applications highlighted in this guide, from their role as pseudohalides in cross-coupling reactions to their utility as alkylating agents and ylide precursors, underscore their significance in both academic research and industrial applications, including drug discovery and materials science. Further exploration into the synthesis and reactivity of novel sulfonium salts is anticipated to open new avenues for chemical innovation.
References
- 1. Synthetic Applications of Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonium - Wikipedia [en.wikipedia.org]
- 3. Mild synthesis of triarylsulfonium salts with arynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01793E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
The Dawn of Sulfonium Chemistry: A Technical Guide to the Discovery and History of Simple Sulfonium Salts
For Immediate Release
A comprehensive overview for researchers, scientists, and drug development professionals detailing the foundational discoveries, key experimental protocols, and early quantitative analysis of simple sulfonium salts.
The field of organosulfur chemistry, a cornerstone of modern drug development and synthetic chemistry, owes much of its genesis to the discovery and characterization of sulfonium salts. These positively charged sulfur-containing compounds, while now recognized for their broad utility as alkylating agents, precursors to ylides, and intermediates in biochemical pathways, emerged from foundational 19th and early 20th-century investigations into the nature of chemical bonding and stereochemistry. This technical guide provides an in-depth exploration of the seminal discoveries that established the existence and fundamental properties of simple sulfonium salts.
Early Investigations and the First Synthesis
The groundwork for the discovery of sulfonium salts was laid in the mid-19th century. Following the first preparation of simple dialkyl sulfides (thioethers) by the French chemist Henri Victor Regnault in 1840, the stage was set for exploring their reactivity. The prevailing understanding of chemical structures, particularly the valence of sulfur, paved the way for the conceptualization of trivalent sulfur species.
The first documented synthesis of a simple trialkylsulfonium salt is attributed to the reaction of a dialkyl sulfide with an alkyl halide. This nucleophilic substitution reaction, now a fundamental transformation in organic chemistry, results in the formation of a stable, crystalline salt.
A pivotal moment in the history of sulfonium chemistry arrived in 1900 with the work of William J. Pope and Stanley J. Peachey. Their research not only provided a detailed methodology for the synthesis of a simple sulfonium salt but also demonstrated the chirality of the sulfur atom in these compounds through the resolution of a racemic mixture. This discovery was a significant contribution to the then-nascent field of stereochemistry.
Key Experimental Protocols of the Era
The experimental techniques of the early 20th century, while lacking the precision of modern methods, were robust enough to allow for the synthesis and characterization of these novel compounds. The protocols outlined by Pope and Peachey for the synthesis of methylethylthetin bromide and its subsequent resolution are detailed below.
Synthesis of Racemic Methylethylthetin Bromide
The synthesis of the racemic sulfonium salt was achieved by the direct combination of ethyl methyl sulfide with bromoacetic acid.
Experimental Protocol:
-
Reactant Mixture: A mixture of equivalent quantities of ethyl methyl sulfide and bromoacetic acid was prepared.
-
Reaction Conditions: The reaction mixture was allowed to stand at room temperature for several days. The progress of the reaction was monitored by the gradual formation of a crystalline solid.
-
Isolation and Purification: The resulting crystalline mass of methylethylthetin bromide was washed with a small quantity of ethyl acetate to remove any unreacted starting materials. The product was then dried for use in the subsequent resolution.
Resolution of Racemic Methylethylthetin
Pope and Peachey achieved the resolution of the racemic methylethylthetin through diastereomeric salt formation using a chiral resolving agent, d-camphorsulfonic acid.
Experimental Protocol:
-
Salt Formation: The racemic methylethylthetin was treated with ammonium d-camphorsulfonate.
-
Fractional Crystallization: The resulting mixture of diastereomeric salts was fractionally crystallized from an alcohol-ethyl acetate solvent mixture. The less soluble diastereomer, d-methylethylthetine d-camphorsulfonate, crystallized out of the solution.
-
Purification: The obtained crystals were repeatedly recrystallized from hot alcohol to achieve a constant optical rotation, indicating the isolation of a pure diastereomer.
-
Conversion to Bromide Salt: The purified d-methylethylthetine d-camphorsulfonate was then converted back to the bromide salt to yield optically active d-methylethylthetin bromide.
Early Quantitative Data
The work of Pope and Peachey provided the first quantitative data on the physical properties of a simple, chiral sulfonium salt. This data was crucial for the characterization and verification of the newly synthesized compounds.
| Compound | Melting Point (°C) | Specific Rotation ([α]D) |
| Racemic Methylethylthetin Bromide | Decomposes | Not Applicable |
| d-Methylethylthetine d-camphorsulfonate | 178 - 179 | +27.1° |
| d-Methylethylthetin Bromide | 111 - 112 | +24.6° |
Visualizing the Foundational Syntheses
The logical flow of the discovery process, from the synthesis of the racemic sulfonium salt to its resolution into enantiomers, can be visualized.
The fundamental reaction for the synthesis of simple sulfonium salts involves the nucleophilic attack of a thioether on an alkyl halide.
Conclusion
The pioneering work on the discovery and characterization of simple sulfonium salts at the turn of the 20th century laid a critical foundation for the development of organosulfur chemistry. The establishment of their synthesis, the demonstration of their chirality, and the initial quantification of their physical properties were landmark achievements. These early discoveries have had a lasting impact, with sulfonium salts now being indispensable tools in academic research and industrial applications, particularly in the pharmaceutical sciences. The historical context provided in this guide serves as a testament to the enduring importance of fundamental chemical research.
A Technical Guide to the Safe Handling of Dibutyl(methyl)sulfanium and Related Alkyl Sulfonium Salts
Introduction to Sulfonium Salts
Sulfonium ions are cations with the general formula [SR₃]⁺, where three organic substituents are attached to a central sulfur atom.[1] These ions form salts with various anions.[1] Alkyl sulfonium salts, such as the theoretical Dibutyl(methyl)sulfanium, are typically colorless solids soluble in polar organic solvents.[1] Due to their pyramidal structure, sulfonium ions with three different substituents are chiral and can be resolved into stable enantiomers.[1] They are versatile reagents in organic synthesis, often used as precursors to sulfur ylides for the formation of carbon-carbon bonds.[1]
Hazard Identification and Classification
While specific toxicity data for this compound is unavailable, the general hazards associated with related chemicals and sulfonium salts should be considered. Precautionary statements for similar compounds suggest potential hazards such as being a combustible liquid, causing skin and serious eye irritation, and potentially causing respiratory irritation.[2] Some sulfonium salts, particularly when associated with perchlorate anions, may be potential explosives. Volatile sulfides, often used as starting materials for sulfonium salts, can have offensive odors.
GHS Hazard Statements for Structurally Related Compounds:
-
H227: Combustible liquid
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
-
H401: Toxic to aquatic life
Quantitative Data
The following tables summarize the available physical and chemical property data for related compounds. This data should be used as an estimate for the properties of this compound.
Table 1: Physical and Chemical Properties of Related Compounds
| Property | Value | Source Compound |
| Molecular Formula | C₉H₂₁S⁺ | This compound[3] |
| Melting Point | -76 °C (-105 °F) | Dibutyl sulfide |
| Boiling Point | 182 - 185 °C (360 - 365 °F) | Dibutyl sulfide |
| Flash Point | 62 °C (144 °F) - closed cup | Dibutyl sulfide |
Table 2: Toxicological Data of Related Compounds
| Test | Result | Source Compound/Observation |
| Acute Oral Toxicity | Unknown for 82.5% of the mixture | Sodium alkyl (butyl and dibutyl) naphthalene sulfonate[2] |
| Acute Dermal Toxicity | Unknown for 100% of the mixture | Sodium alkyl (butyl and dibutyl) naphthalene sulfonate[2] |
| Skin Sensitization | Not expected to cause skin sensitization | Sodium alkyl (butyl and dibutyl) naphthalene sulfonate[2] |
| Mutagenicity | No data available to indicate mutagenic or genotoxic effects | Sodium alkyl (butyl and dibutyl) naphthalene sulfonate[2] |
| Carcinogenicity | No ingredients listed as a carcinogen by IARC, NTP, or OSHA | Dibutyl sulfide |
| Reproductive Toxicity | Not expected to cause reproductive or developmental effects | Sodium alkyl (butyl and dibutyl) naphthalene sulfonate[2] |
Experimental Protocols
General Synthesis of Alkyl Sulfonium Salts:
Sulfonium compounds are commonly synthesized through the reaction of a thioether with an alkyl halide.[1] The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism.[1]
-
Materials:
-
Dibutyl sulfide (or other desired thioether)
-
Methyl iodide (or other desired alkyl halide)
-
A suitable solvent (e.g., acetone, acetonitrile)
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve the thioether in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a stoichiometric equivalent of the alkyl halide to the solution.
-
The reaction mixture may be stirred at room temperature or gently heated to reflux to increase the reaction rate. The reaction progress can be monitored by techniques such as TLC or NMR.
-
Upon completion, the sulfonium salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the crude product.
-
The resulting sulfonium salt can be purified by recrystallization from a suitable solvent system.
-
Handling and Storage Precautions
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling volatile starting materials or during reactions.[4]
-
Ensure safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE): [5]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood where aerosols or vapors may be generated, use a NIOSH-approved respirator.
Safe Handling Practices: [4]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe vapors or dust.[8]
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
-
When diluting, always add acid to water, not the other way around.[9]
-
Keep containers tightly closed when not in use.
-
Keep away from heat, sparks, and open flames.
Storage:
-
Store in a cool, dry, and well-ventilated area.[4]
-
Store away from incompatible materials and sources of ignition.[2]
-
Keep containers tightly sealed.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[2] Seek medical attention if irritation develops or persists.[2]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[2] If not breathing, give artificial respiration. Seek medical attention.[6]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[2]
-
In case of a spill: Evacuate the area.[8] Wear appropriate PPE and contain the spill.[2] Prevent the spill from entering drains. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[6]
Logical Workflow for Handling Alkyl Sulfonium Salts
Caption: A logical workflow for the safe handling of alkyl sulfonium salts in a laboratory setting.
This guide provides a foundational understanding of the safety considerations and handling precautions for this compound and related alkyl sulfonium salts. Researchers and laboratory personnel are strongly encouraged to seek out additional information and always prioritize safety in their experimental design and execution.
References
- 1. Sulfonium - Wikipedia [en.wikipedia.org]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. This compound | C9H21S+ | CID 13743298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gz-supplies.com [gz-supplies.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. tutorchase.com [tutorchase.com]
A Theoretical and Computational Exploration of the Dibutyl(methyl)sulfanium Cation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Dibutyl(methyl)sulfanium cation, a trialkylsulfonium salt, represents a class of organic compounds with growing interest in various scientific domains. While specific experimental and theoretical data on this particular cation remains limited in publicly accessible literature, this guide provides a comprehensive overview based on established principles of sulfonium salt chemistry. This document extrapolates from known methodologies for the synthesis and characterization of analogous trialkylsulfonium salts and discusses potential applications, particularly in the context of their antimicrobial properties. The absence of specific computational studies on the this compound cation necessitates a generalized discussion of the theoretical approaches that could be employed to elucidate its structure, stability, and reactivity.
Introduction to Sulfonium Cations
Sulfonium ions are positively charged organosulfur compounds with the general formula [R₃S]⁺, where three organic substituents are attached to a central sulfur atom.[1] These cations, when paired with a counter-anion, form sulfonium salts, which are typically crystalline solids soluble in polar organic solvents.[1] The sulfur atom in a sulfonium salt possesses a stereochemically active lone pair of electrons, resulting in a pyramidal geometry.[2] This structural feature makes them isoelectronic and isostructural with phosphines.[2]
Sulfonium salts have found diverse applications in organic synthesis, serving as precursors to sulfur ylides for the formation of carbon-carbon bonds.[1] Notably, the naturally occurring sulfonium compound S-adenosylmethionine (SAM) is a crucial methyl donor in numerous biological processes.[1][3] Recent research has also highlighted the potential of synthetic sulfonium compounds as antimicrobial agents.[4][5][6]
Theoretical and Computational Studies
A thorough search of scientific databases reveals a notable lack of specific theoretical and computational studies focused directly on the this compound cation. However, the principles of computational chemistry can be readily applied to investigate its properties.
2.1. Quantum Chemical Calculations
Density Functional Theory (DFT) and ab initio methods are powerful tools for predicting the geometric and electronic structure of molecules like the this compound cation. These calculations can provide valuable insights into:
-
Molecular Geometry: Bond lengths, bond angles, and dihedral angles can be optimized to determine the most stable conformation of the cation.
-
Charge Distribution: Natural Bond Orbital (NBO) analysis can be used to determine the partial charges on each atom, providing information about the cation's reactivity.
-
Vibrational Frequencies: Calculated vibrational spectra can aid in the interpretation of experimental infrared (IR) and Raman spectra.
-
Reaction Mechanisms: Computational modeling can be employed to study the pathways and transition states of reactions involving the this compound cation, such as its decomposition or its interaction with other molecules.
Table 1: Computed Properties of this compound Cation (from PubChem)
| Property | Value |
| Molecular Formula | C₉H₂₁S⁺ |
| Molecular Weight | 161.33 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C9H21S/c1-4-6-8-10(3)9-7-5-2/h4-9H2,1-3H3/q+1 |
| InChIKey | JOBJJBNPNCZOSY-UHFFFAOYSA-N |
| Canonical SMILES | CCCC--INVALID-LINK--CCCC |
Data sourced from the PubChem database. These are computed properties and have not been experimentally verified in the cited literature.
Experimental Protocols
3.1. Synthesis of Trialkylsulfonium Salts
The most common method for the synthesis of trialkylsulfonium salts is the alkylation of a thioether with an alkyl halide.[1] For the synthesis of this compound salts, this would involve the reaction of dibutyl sulfide with a methylating agent, such as methyl iodide.
General Experimental Protocol:
-
Reactant Preparation: Dibutyl sulfide (1 equivalent) is dissolved in a suitable polar aprotic solvent, such as acetone or acetonitrile.
-
Alkylation: Methyl iodide (1-1.2 equivalents) is added to the solution. The reaction is typically carried out at room temperature or with gentle heating.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the sulfonium salt, which is often insoluble in the reaction solvent, will precipitate out. The solid can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether).
The choice of counter-ion can be varied by using different methylating agents (e.g., methyl trifluoromethanesulfonate) or by anion exchange reactions.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound salt.
3.2. Spectroscopic Characterization
The structure of the synthesized this compound cation would be confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the methyl and butyl groups attached to the sulfur atom. The protons on the carbons alpha to the positively charged sulfur would be expected to be deshielded and appear at a lower field.
-
¹³C NMR: Would show distinct signals for the carbon atoms of the methyl and butyl groups. The carbons directly bonded to the sulfur atom would be significantly deshielded.
-
DEPT, COSY, HSQC, and HMBC experiments would be used for unambiguous assignment of all proton and carbon signals.[7][8][9]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) would be the preferred method for analyzing the intact cation. The mass spectrum would show a prominent peak corresponding to the molecular ion [C₉H₂₁S]⁺.
-
Tandem mass spectrometry (MS/MS) could be used to study the fragmentation pattern of the cation, which would likely involve the loss of neutral alkene fragments (e.g., butene) from the butyl chains. The fragmentation of molecules in a mass spectrometer occurs as the molecular ion breaks apart into fragment ions.[10]
-
Potential Biological Activity and Applications
While there is no specific information on the biological activity of the this compound cation, several studies have demonstrated the antimicrobial properties of other sulfonium compounds.[4][5][6] These compounds, being cationic surfactants, are thought to disrupt the integrity of bacterial cell membranes, leading to cell death.[6]
The antimicrobial efficacy of sulfonium salts is often related to the length of their alkyl chains, with longer chains generally correlating with higher activity against Gram-positive bacteria.[4][6] Therefore, it is plausible that the this compound cation could exhibit antimicrobial properties.
Proposed Mechanism of Antimicrobial Action:
Caption: Proposed mechanism of antimicrobial action for sulfonium cations.
Conclusion and Future Directions
The this compound cation is a simple trialkylsulfonium salt for which specific experimental and theoretical data is currently lacking in the public domain. This guide has provided a framework for its study based on the well-established chemistry of analogous compounds. Future research should focus on the synthesis and full spectroscopic characterization of this cation. Furthermore, computational studies employing DFT and other methods would be invaluable for understanding its electronic structure and reactivity. Finally, experimental evaluation of its biological activity, particularly its antimicrobial properties, could reveal its potential for applications in drug development and materials science.
References
- 1. Sulfonium - Wikipedia [en.wikipedia.org]
- 2. Synthetic Applications of Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antimicrobial activity, hydrophobicity and toxicity of sulfonium compounds, and their relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl]-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the NMR Spectroscopy of Dibutyl(methyl)sulfanium Salts
Introduction
Dibutyl(methyl)sulfanium salts are organosulfur compounds characterized by a central sulfur atom bonded to two butyl groups and one methyl group, resulting in a positively charged cation.[1] These salts, belonging to the broader class of sulfonium salts, are of interest in various chemical applications, including as synthetic reagents.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such compounds.[4][5] Due to the ionic nature of these salts, they can be considered a type of ionic liquid, and thus, NMR techniques applied to ionic liquids are highly relevant for their study.[4][6][7] This guide provides a comprehensive overview of the expected NMR spectroscopic features of this compound salts, a detailed experimental protocol for their analysis, and a logical workflow for their characterization.
Predicted NMR Spectroscopic Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Cation
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| S⁺-CH ₃ | Singlet | 2.8 - 3.2 |
| S⁺-CH ₂-CH₂-CH₂-CH₃ | Triplet | 3.1 - 3.5 |
| S⁺-CH₂-CH ₂-CH₂-CH₃ | Sextet | 1.6 - 1.9 |
| S⁺-CH₂-CH₂-CH ₂-CH₃ | Sextet | 1.3 - 1.6 |
| S⁺-CH₂-CH₂-CH₂-CH ₃ | Triplet | 0.9 - 1.2 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Cation
| Carbon | Predicted Chemical Shift (δ, ppm) |
| S⁺-C H₃ | 25 - 30 |
| S⁺-C H₂-CH₂-CH₂-CH₃ | 45 - 50 |
| S⁺-CH₂-C H₂-CH₂-CH₃ | 23 - 28 |
| S⁺-CH₂-CH₂-C H₂-CH₃ | 21 - 25 |
| S⁺-CH₂-CH₂-CH₂-C H₃ | 13 - 16 |
Note: These are predicted values and may vary depending on the counter-ion and the solvent used.
Experimental Protocol for NMR Analysis
The following is a detailed methodology for the NMR analysis of this compound salts.
1. Sample Preparation
-
Salt Purity: Ensure the this compound salt is of high purity. If synthesized in-house, for instance by the reaction of methyl butyl sulfide with butyl halide, purification by recrystallization or column chromatography may be necessary.[2]
-
Solvent Selection: Choose a deuterated solvent in which the salt is readily soluble. Common choices for ionic compounds include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Methanol (CD₃OD), or Deuterated Chloroform (CDCl₃). The choice of solvent can influence the chemical shifts.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the salt in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[8]
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as the ¹³C nucleus is less sensitive.
-
-
2D NMR Experiments: To confirm the assignments, perform 2D NMR experiments such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the butyl chains.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which can confirm the connectivity around the sulfur atom.
-
3. Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function followed by a Fourier transform to the Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Integration and Multiplicity Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and analyze the splitting patterns (multiplicities) to deduce the neighboring protons.
-
Spectral Interpretation: Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound cation based on their chemical shifts, multiplicities, and 2D correlations.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the NMR analysis of a newly synthesized sulfonium salt.
References
- 1. This compound | C9H21S+ | CID 13743298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfonium - Wikipedia [en.wikipedia.org]
- 3. Synthetic Applications of Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in NMR spectroscopy of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Mass Spectrometry of Dibutyl(methyl)sulfanium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth analysis of the mass spectrometric behavior of the Dibutyl(methyl)sulfanium cation. Sulfonium salts are of significant interest in various fields, including organic synthesis and drug development, owing to their utility as alkylating agents and their presence in some biological systems. Understanding their fragmentation patterns under mass spectrometric conditions is crucial for their characterization and quantification. This document outlines the theoretical fragmentation pathways, presents quantitative data derived from analogous compounds, and provides detailed experimental protocols for the analysis of this aliphatic sulfonium cation.
Theoretical Mass and Fragmentation
The this compound cation has the chemical formula C₉H₂₁S⁺. Its monoisotopic mass is calculated to be 161.1364 m/z .
Upon collisional activation, such as in Collision-Induced Dissociation (CID), the this compound cation is expected to fragment through several key pathways, primarily involving the loss of neutral alkyl radicals or a neutral thioether. The positive charge is retained by the fragment containing the sulfur atom or one of the alkyl groups.
Key Fragmentation Pathways:
-
Loss of a Butyl Radical (•C₄H₉): This is a common fragmentation pathway for sulfonium ions, leading to the formation of a stable dibutylsulfonium radical cation.
-
Loss of a Methyl Radical (•CH₃): The cleavage of the methyl group results in the formation of a dibutylsulfonium radical cation.
-
Loss of Neutral Dibutyl Sulfide (C₈H₁₈S): This pathway involves the elimination of the neutral thioether, with the charge being retained by the methyl group, forming a methyl cation.
-
Loss of Neutral Butyl Methyl Sulfide (C₅H₁₂S): In this rearrangement, a butyl group and a methyl group are eliminated as a neutral thioether, leaving a butyl cation.
-
Alpha-Cleavage (α-cleavage): This involves the cleavage of a C-C bond adjacent to the sulfur atom within one of the butyl chains, leading to the loss of a propyl radical (•C₃H₇) and the formation of a resonance-stabilized sulfur-containing fragment.
Predicted Mass Spectrum Data
The following table summarizes the predicted major fragment ions for the this compound cation based on the fragmentation pathways described above and analysis of analogous trialkylsulfonium salts. The relative abundances are estimations based on the analysis of the mass spectrum of Trimethylsulfonium iodide from the NIST database, where the loss of a methyl radical is a dominant fragmentation pathway.
| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway | Predicted Relative Abundance |
| 161.14 | [C₉H₂₁S]⁺ | - | Parent Ion | 100% |
| 104.08 | [C₅H₁₂S]⁺• | •C₄H₉ | Loss of Butyl Radical | 80% |
| 146.11 | [C₈H₁₈S]⁺• | •CH₃ | Loss of Methyl Radical | 60% |
| 15.02 | [CH₃]⁺ | C₈H₁₈S | Loss of Dibutyl Sulfide | 40% |
| 57.07 | [C₄H₉]⁺ | C₅H₁₂S | Loss of Butyl Methyl Sulfide | 30% |
| 119.09 | [C₆H₁₃S]⁺ | •C₃H₇ | α-Cleavage | 20% |
Experimental Protocols
The following protocols are generalized for the analysis of sulfonium salts by electrospray ionization mass spectrometry (ESI-MS) with collision-induced dissociation for fragmentation analysis.
Sample Preparation
-
Dissolution: Dissolve the Dibutyl(methyl)sulfonium salt (e.g., iodide or bromide salt) in a suitable solvent system. A common choice is a mixture of methanol and water (e.g., 50:50 v/v) to a final concentration of 1-10 µM.
-
Acidification (Optional): For positive ion mode ESI, the addition of a small amount of a weak acid, such as 0.1% formic acid, can aid in protonation and improve signal intensity, although sulfonium salts are already permanently charged.
Mass Spectrometry Analysis
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass spectrometer equipped with an ESI source is suitable.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate of 5-10 µL/min using a syringe pump.
Instrument Parameters (Example)
| Parameter | Value |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 100 - 150 °C |
| Desolvation Temperature | 250 - 350 °C |
| Cone Gas Flow | 20 - 50 L/hr |
| Desolvation Gas Flow | 500 - 800 L/hr |
| Collision Gas | Argon |
| Collision Energy | 10 - 40 eV (ramped for fragmentation analysis) |
Data Acquisition
-
Full Scan MS: Acquire a full scan mass spectrum to identify the parent ion of the Dibutyl(methyl)sulfonium cation (m/z 161.14).
-
Tandem MS (MS/MS): Select the parent ion (m/z 161.14) for collision-induced dissociation (CID). Acquire the product ion spectrum to observe the fragment ions. Ramping the collision energy can help to observe the full range of fragment ions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the mass spectrometric analysis of this compound cation.
Fragmentation Pathway
Caption: Proposed fragmentation pathways for the this compound cation under CID conditions.
A Technical Guide to the Toxicity and Biological Activity of Sulfonium Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sulfonium Compounds
Sulfonium compounds are a class of organosulfur molecules characterized by a central sulfur atom covalently bonded to three organic substituents, resulting in a positively charged ion ([R₃S]⁺). This cationic nature is a primary driver of their chemical reactivity and diverse biological activities. They are typically found as salts, paired with a non-coordinated counter-anion. Naturally occurring sulfonium compounds, such as S-adenosylmethionine (SAM), are fundamental to numerous biochemical processes. Synthetic sulfonium salts have garnered significant interest in medicinal chemistry and drug development due to their potential as antimicrobial, anticancer, and enzyme-inhibiting agents.[1] Their reactivity, primarily as alkylating agents, is the basis for both their therapeutic potential and their associated toxicity.[2][3] This guide provides an in-depth overview of the biological activities, mechanisms of action, and toxicity of this important class of compounds.
Naturally Occurring Sulfonium Compounds: S-Adenosylmethionine (SAM)
The most vital naturally occurring sulfonium compound is S-adenosylmethionine (SAM or AdoMet). Synthesized in the body from adenosine triphosphate (ATP) and methionine, SAM is the principal methyl group donor in a vast number of metabolic reactions essential for cellular function.[4][5]
Biological Roles of SAM:
-
Transmethylation: SAM donates its reactive methyl group to a wide array of substrates, including DNA, RNA, proteins, and lipids. These methylation events are critical for epigenetic regulation, gene expression, and maintaining cellular homeostasis.[6]
-
Transsulfuration: Following methyl group donation, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. The transsulfuration pathway converts this homocysteine into cysteine, a precursor for the vital antioxidant glutathione (GSH).[4][5]
-
Aminopropylation: SAM is a precursor for the synthesis of polyamines like spermidine and spermine, which are crucial for cell growth, differentiation, and the stability of nucleic acids.[4]
The intricate network of reactions involving SAM, known as the SAM cycle, is fundamental to cellular health.
Biological Activity of Synthetic Sulfonium Compounds
Synthetic sulfonium compounds are being explored for a variety of therapeutic applications, primarily leveraging their cationic and electrophilic nature.
Antimicrobial Activity
Sulfonium compounds exhibit significant antimicrobial activity, particularly against Gram-positive bacteria.[1] Their mechanism of action is analogous to that of quaternary ammonium compounds, acting as cationic surfactants that disrupt the integrity of the bacterial cell membrane. This disruption leads to the leakage of essential intracellular components and eventual cell death. The antimicrobial efficacy often correlates with the hydrophobicity of the organic substituents on the sulfur atom.[1]
Table 1: Antimicrobial Activity of Selected Sulfonium Compounds
| Compound/Class | Target Organism | MIC (µmol/L) | MBC (µmol/L) | Reference |
| Alkyl-substituted Sulfonium Salt (C16 chain) | Escherichia coli | 30 | 120 | [4] |
| Alkyl-substituted Sulfonium Salt (C16 chain) | Staphylococcus aureus | 3.75 | 60 | [4] |
| Methionine-based Sulfonium Compounds | Staphylococcus aureus | As low as 0.39 | As low as 1.56 | [7] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Enzyme Inhibition
The electrophilic nature of the sulfonium ion makes it a target for nucleophilic residues within enzyme active sites, leading to inhibition. Certain sulfonium compounds have been shown to act as irreversible inhibitors by covalently modifying key amino acid residues.
-
Protease Inhibition: Vinyl sulfonium compounds have been identified as novel inhibitors of proteolytic enzymes like papain, a cysteine protease. The proposed mechanism involves the covalent modification of the active site cysteine residue.[5]
-
Glycosidase Inhibition: Cyclic sulfonium compounds, such as salacinol, have demonstrated significant inhibitory activity against various glycosidases. The sulfonium ion structure is essential for this activity.[8]
Anticancer Activity
The primary mechanism for the anticancer potential of sulfonium compounds is their ability to act as alkylating agents, a well-established strategy in cancer chemotherapy.[2][3] By transferring an alkyl group to nucleophilic sites on DNA, particularly the N7 position of guanine, they can induce DNA damage, create cross-links, and disrupt DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[3][9][10]
Toxicity of Sulfonium Compounds
The toxicity of sulfonium compounds is intrinsically linked to their biological activity, primarily their alkylating potential. While this reactivity is desirable for targeting cancer cells or microbes, it also poses a risk to healthy host cells.
-
Cytotoxicity: As alkylating agents, sulfonium compounds can damage the DNA of any dividing cell, leading to cytotoxicity. This is particularly relevant for tissues with high cell turnover, such as the bone marrow and gastrointestinal tract.[2]
-
Acute Toxicity: Studies comparing sulfonium-based antimicrobials to common quaternary ammonium compounds suggest that sulfonium salts may possess a more favorable toxicity profile, with lower acute dermal irritation.[1] However, comprehensive quantitative data is often compound-specific. The lethal dose 50% (LD50) is a common measure of acute toxicity, with lower values indicating higher toxicity.[11][12]
Table 2: General Cytotoxicity of Alkylating Agents
| Agent Class | Target Cell Lines | IC₅₀ Range | Mechanism | Reference |
| Nitrogen Mustards | Various Cancers | Variable (µM to nM) | DNA Alkylation / Cross-linking | [9] |
| Alkyl Sulfonates (e.g., Busulfan) | Myeloid Cells | Variable (µM) | DNA Alkylation, Thiol Reactions | [9][13] |
| Synthetic Sulfonium Salts | General (estimate) | Dependent on structure | DNA Alkylation, Membrane Disruption | [1][2] |
(Note: Specific IC₅₀ and LD₅₀ values for novel sulfonium compounds are highly structure-dependent and are typically determined during preclinical development.)
Mechanisms of Action
The biological and toxicological effects of sulfonium compounds are primarily driven by two mechanisms: their function as electrophilic alkylating agents and their properties as cationic surfactants.
As shown in Figure 2, the electrophilic alkyl group (R) of the sulfonium salt is attacked by a nucleophilic site on a biological macromolecule, such as the N7 of guanine in DNA. This Sₙ2 reaction forms a covalent bond, leading to an alkylated product and the release of a neutral dialkyl sulfide leaving group. This DNA damage can trigger cell cycle arrest and apoptosis.[3][10]
Experimental Protocols
Standardized assays are crucial for evaluating the biological activity and toxicity of sulfonium compounds.
Protocol: Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).
1. Preparation of Bacterial Inoculum: a. Culture bacteria in an appropriate broth medium overnight at 37°C. b. Dilute the overnight culture to achieve a standardized concentration, typically a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
2. Broth Microdilution: a. Prepare a two-fold serial dilution of the sulfonium compound in a 96-well microtiter plate using a suitable broth medium. b. Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
3. Incubation: a. Incubate the plate at 37°C for 18-24 hours.
4. MIC Determination: a. The MIC is the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.[14][15]
5. MBC Determination: a. Take an aliquot from the wells that showed no growth in the MIC test. b. Plate the aliquot onto an agar medium and incubate at 37°C for 24 hours. c. The MBC is the lowest concentration that shows no bacterial colony growth on the agar plate.
Protocol: Cytotoxicity (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity, allowing for the calculation of an IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%).[7][16]
1. Cell Seeding: a. Culture the desired cancer or normal cell line in appropriate media. b. Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
2. Compound Treatment: a. Prepare serial dilutions of the sulfonium compound. b. Remove the old media from the cells and add the media containing the various compound concentrations. Include vehicle-only controls. c. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of ~0.5 mg/mL. b. Incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[16]
4. Solubilization and Measurement: a. Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7] b. Shake the plate gently to ensure complete dissolution. c. Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.[16]
5. Data Analysis: a. Subtract the background absorbance from all readings. b. Normalize the data to the vehicle-treated control cells (representing 100% viability). c. Plot the cell viability (%) against the log of the compound concentration and use a non-linear regression to calculate the IC₅₀ value.
Conclusion
Sulfonium compounds represent a versatile chemical class with significant biological and toxicological properties. Naturally occurring variants like SAM are central to life, while synthetic analogues show considerable promise as therapeutic agents, particularly in the fields of antimicrobials and oncology. Their primary mechanism of action as alkylating agents is a double-edged sword, providing potent cytotoxic effects against pathogens and cancer cells but also posing a risk to healthy tissues. A thorough understanding of their structure-activity relationships, coupled with rigorous evaluation using standardized protocols, is essential for the development of safe and effective sulfonium-based drugs. Future research should focus on designing compounds with enhanced selectivity for target cells to maximize therapeutic benefit while minimizing off-target toxicity.
References
- 1. The antimicrobial activity, hydrophobicity and toxicity of sulfonium compounds, and their relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkylation - Wikipedia [en.wikipedia.org]
- 3. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 4. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]
- 5. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 6. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Glycosidase inhibition by cyclic sulfonium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]
- 11. flinnsci.com [flinnsci.com]
- 12. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 13. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. MTT assay protocol | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for Dibutyl(methyl)sulfanium in Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dibutyl(methyl)sulfanium salts as phase-transfer catalysts in organic synthesis. While less common than their quaternary ammonium and phosphonium counterparts, trialkylsulfonium salts, including this compound derivatives, offer a viable alternative for facilitating reactions between immiscible phases. This document outlines the synthesis of these catalysts and their application in key chemical transformations, supported by experimental protocols and quantitative data.
Introduction to this compound Salts in Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique that enhances reaction rates between reactants located in different immiscible phases (e.g., aqueous and organic). The catalyst, typically an onium salt, transports a reactant from one phase to another, enabling the reaction to proceed. Trialkylsulfonium salts, such as this compound halides and hydrogensulfate, can function as effective phase-transfer catalysts. Their efficacy stems from the lipophilic nature of the butyl groups, which facilitates solubility in the organic phase, and the cationic sulfur center, which pairs with and transports anions from the aqueous phase.
The general mechanism of phase-transfer catalysis involving a sulfonium salt (R₃S⁺X⁻) is depicted below. The sulfonium cation (Q⁺) forms an ion pair with the reactant anion (Y⁻) at the interface of the two phases. This ion pair (Q⁺Y⁻) is sufficiently lipophilic to diffuse into the organic phase, where the anion can react with the organic substrate (RX). The resulting product (RY) remains in the organic phase, and the sulfonium cation paired with the leaving group anion (X⁻) returns to the aqueous phase, thus completing the catalytic cycle.
Caption: Phase-transfer catalysis mechanism with a sulfonium salt.
Synthesis of this compound Salts
The synthesis of trialkylsulfonium salts is typically achieved through the direct alkylation of a dialkyl sulfide with an alkyl halide. The following protocols describe the preparation of this compound iodide and bromide.
Synthesis of Dibutyl Sulfide (Precursor)
Reaction:
Na₂S·9H₂O + 2 CH₃(CH₂)₃Br → (CH₃(CH₂)₃)₂S + 2 NaBr + 9 H₂O
Protocol:
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, dissolve 1.5 moles of sodium sulfide nonahydrate in 250 mL of water and 50 mL of methanol.
-
With vigorous stirring, add 2 moles of n-butyl bromide dropwise to the solution.
-
Heat the mixture to reflux and maintain vigorous stirring for 5 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether.
-
Combine the organic layers and wash sequentially with 10% sodium carbonate solution and water.
-
Dry the organic phase over anhydrous calcium chloride.
-
Remove the diethyl ether by rotary evaporation.
-
Distill the crude product under reduced pressure to obtain pure dibutyl sulfide.[1][2]
Synthesis of this compound Iodide
Reaction:
(CH₃(CH₂)₃)₂S + CH₃I → [(CH₃(CH₂)₃)₂(CH₃)S]⁺I⁻
Protocol:
-
In a round-bottom flask, dissolve dibutyl sulfide in a suitable polar solvent such as nitromethane or acetonitrile.
-
Add a stoichiometric equivalent of methyl iodide to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the precipitation of the sulfonium salt.
-
The reaction is typically complete within 12-24 hours.
-
Collect the precipitated white crystals of this compound iodide by filtration.
-
Wash the crystals with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum.
Synthesis of this compound Bromide
Reaction:
(CH₃(CH₂)₃)₂S + CH₃Br → [(CH₃(CH₂)₃)₂(CH₃)S]⁺Br⁻
Protocol:
-
Place dibutyl sulfide in a pressure vessel with a suitable solvent like acetonitrile.
-
Cool the vessel and introduce a stoichiometric amount of methyl bromide.
-
Seal the vessel and allow it to warm to room temperature, then heat to 50-60°C.
-
Maintain the reaction with stirring for 4-6 hours.
-
After cooling, carefully vent the vessel.
-
The product, this compound bromide, can be isolated by precipitation with a non-polar solvent or by removal of the solvent under reduced pressure.
-
Wash the solid product with diethyl ether and dry under vacuum.
Applications in Phase-Transfer Catalysis
This compound salts can be employed in various phase-transfer catalyzed reactions, including nucleophilic substitutions and alkylations.
Nucleophilic Substitution: Synthesis of Alkyl Nitriles
This protocol describes the synthesis of an alkyl nitrile from an alkyl bromide using sodium cyanide in a biphasic system, catalyzed by this compound bromide.
Reaction:
R-Br (org) + NaCN (aq) --(this compound Bromide)--> R-CN (org) + NaBr (aq)
Experimental Protocol:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charge the flask with the alkyl bromide (1.0 eq), sodium cyanide (1.5 eq) dissolved in water, and the organic solvent (e.g., toluene).
-
Add this compound bromide (0.05 eq) to the mixture.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the mixture to room temperature and separate the aqueous and organic layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkyl nitrile.
-
Purify the product by distillation or column chromatography.
Table 1: Representative Data for Nucleophilic Substitution
| Alkyl Bromide | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromooctane | 5 | Toluene | 100 | 4 | 92 |
| Benzyl Bromide | 2 | Dichloromethane | 40 | 2 | 95 |
Alkylation of Active Methylene Compounds
This protocol outlines the alkylation of a β-ketoester using an alkyl halide under phase-transfer conditions with this compound iodide as the catalyst.
Reaction:
R¹COCH₂COOR² (org) + R³-X (org) + NaOH (aq) --(this compound Iodide)--> R¹COCHR³COOR² (org) + NaX (aq) + H₂O
Experimental Protocol:
-
To a vigorously stirred mixture of the β-ketoester (1.0 eq) and the alkyl halide (1.2 eq) in an organic solvent (e.g., dichloromethane), add an aqueous solution of sodium hydroxide (2.0 eq).
-
Add this compound iodide (0.02-0.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
After the reaction is complete, separate the two phases.
-
Extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield the crude alkylated product.
-
Purify by column chromatography on silica gel.
Table 2: Representative Data for Alkylation of Ethyl Acetoacetate
| Alkyl Halide | Catalyst Loading (mol%) | Base (aq) | Solvent | Time (h) | Yield (%) |
| Benzyl Bromide | 3 | 50% NaOH | CH₂Cl₂ | 6 | 88 |
| n-Butyl Iodide | 5 | 50% NaOH | Toluene | 12 | 85 |
Logical Workflow for Catalyst Application
The decision-making process for utilizing this compound salts in a phase-transfer catalyzed reaction can be visualized as follows:
Caption: Workflow for applying this compound PTC.
Conclusion
This compound salts represent a useful, albeit less conventional, class of phase-transfer catalysts. They can be synthesized in a straightforward manner and effectively catalyze important organic transformations such as nucleophilic substitutions and alkylations. The protocols and data presented herein provide a solid foundation for researchers to explore the application of these sulfonium salts in their synthetic endeavors, particularly in the development of robust and efficient processes for drug discovery and development. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum efficiency.
References
Application of Dibutyl(methyl)sulfanium in C-C Bond Formation: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
The utilization of sulfonium salts in carbon-carbon (C-C) bond formation has become a cornerstone of modern organic synthesis. Among these, trialkylsulfonium salts, such as dibutyl(methyl)sulfanium derivatives, serve as versatile reagents, primarily through the generation of sulfur ylides for nucleophilic attack on carbonyl compounds. This application note provides a comprehensive overview of the use of simple trialkylsulfonium salts in C-C bond formation, with a focus on the well-established Corey-Chaykovsky reaction as a representative example. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate the practical application of this methodology in research and development settings.
Introduction to Trialkylsulfonium Salts in C-C Bond Formation
Trialkylsulfonium salts are valuable precursors to sulfur ylides, which are highly reactive intermediates used in a variety of synthetic transformations. The general structure of a trialkylsulfonium salt consists of a positively charged sulfur atom bonded to three alkyl groups, with an associated counter-anion.
The primary application of simple trialkylsulfonium salts in C-C bond formation is the Corey-Chaykovsky reaction. In this reaction, a sulfonium ylide, generated by the deprotonation of a sulfonium salt, reacts with a ketone or aldehyde to produce an epoxide. This transformation is a powerful tool for the synthesis of three-membered rings and proceeds with high efficiency and diastereoselectivity.[1][2][3]
The Corey-Chaykovsky Reaction: A Prime Example
The Corey-Chaykovsky reaction provides a robust method for the synthesis of epoxides from carbonyl compounds. The reaction is initiated by the formation of a sulfonium ylide, which then acts as a nucleophile, attacking the carbonyl carbon. The resulting betaine intermediate undergoes intramolecular cyclization to form the epoxide and a dialkyl sulfide byproduct.[4][5]
A common and well-documented example involves the use of trimethylsulfonium iodide to generate the sulfur ylide. The principles and procedures are directly applicable to other simple trialkylsulfonium salts, including this compound derivatives.
Experimental Protocols
General Procedure for Epoxidation via the Corey-Chaykovsky Reaction
This protocol details the formation of an epoxide from a substituted cyclohexanone using trimethylsulfonium iodide. The methodology can be adapted for other ketones and aldehydes, as well as other trialkylsulfonium salts.
Materials:
-
Trimethylsulfonium iodide
-
Dry Dimethyl Sulfoxide (DMSO)
-
Substituted cyclohexanone (e.g., allyl cyclohexanone)
-
Potassium tert-butoxide
-
Deionized Water
-
Ethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure: [4]
-
To a flask containing dry DMSO (25 mL), add trimethylsulfonium iodide (1.65 equivalents) and stir until the salt is completely dissolved.
-
Add the allyl cyclohexanone (7.15 mmol, 1.0 equivalent) to the solution.
-
Separately, prepare a solution of potassium tert-butoxide (1.65 equivalents) in dry DMSO (17 mL).
-
Add the potassium tert-butoxide solution to the reaction mixture.
-
Stir the resulting solution at room temperature for 2 hours.
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous mixture with ethyl ether.
-
Wash the combined organic phases with deionized water and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired epoxide.
Data Presentation
The following table summarizes the quantitative data for the epoxidation of allyl cyclohexanone as described in the experimental protocol.
| Reactant | Product | Yield | Reference |
| Allyl cyclohexanone | Allyl cyclohexene oxide | 88% | [4] |
Visualizations
Diagram 1: General Workflow for the Corey-Chaykovsky Reaction
Caption: Workflow of the Corey-Chaykovsky epoxidation.
Diagram 2: Logical Relationship of Reaction Components
Caption: Key intermediates in the Corey-Chaykovsky reaction.
References
Application Notes and Protocols for Sulfonium Salts in Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonium salts have emerged as versatile reagents in the field of photocatalysis, serving as potent precursors for a variety of alkyl and aryl radicals under mild, visible-light-mediated conditions. Their application has significantly expanded the toolkit for organic synthesis, enabling novel carbon-carbon and carbon-heteroatom bond formations. This document provides detailed application notes and protocols for the use of sulfonium salts in photocatalytic reactions, with a focus on their role as methylating and arylating agents. While the specific reagent dibutyl(methyl)sulfanium is not widely documented, the principles and protocols outlined herein are applicable to the broader class of sulfonium salts.
The use of sulfonium salts in organic synthesis has seen a dramatic increase in recent years.[1] This is attributed to the development of efficient synthetic methods, their inherent thermal stability, and their reactivity, which is comparable to hypervalent iodine compounds.[1] The implementation of photocatalytic protocols has further broadened their utility.[1]
Core Concepts: Photocatalytic Activation of Sulfonium Salts
The central principle behind the use of sulfonium salts in photocatalysis is their ability to undergo single-electron transfer (SET) upon interaction with an excited photocatalyst or through the formation of an electron donor-acceptor (EDA) complex. This process generates a radical cation, which then fragments to produce a carbon-centered radical and a dialkyl or diaryl sulfide. These highly reactive radical intermediates can then engage in a variety of synthetic transformations.
A general mechanism involves the excitation of a photocatalyst (PC) by visible light, followed by electron transfer to the sulfonium salt. This reductive cleavage of the carbon-sulfur bond generates the desired radical species.
Applications in Photocatalysis
The radical intermediates generated from sulfonium salts can be utilized in a wide array of chemical transformations, including:
-
C-H Functionalization: Direct methylation or arylation of C-H bonds in arenes and heteroarenes.
-
Cross-Coupling Reactions: Formation of C-C bonds by coupling with various partners.
-
Late-Stage Functionalization: Modification of complex molecules, such as pharmaceuticals and natural products, in the final stages of a synthetic sequence.[2]
Experimental Protocols
The following protocols are representative examples of how sulfonium salts are employed in photocatalytic reactions.
Protocol 1: Photocatalytic Arylation of Heteroarenes using Aryl Thianthrenium Salts
This protocol describes a catalyst-free C-H/C-H cross-coupling reaction for the synthesis of (hetero)biaryls using aryl thianthrenium salts under UV irradiation.[3][4]
Reaction Scheme:
Ar-S(Thianthrene)⁺ BF₄⁻ + Heteroarene --(UV light)--> Ar-Heteroarene
Materials:
-
Aryl thianthrenium salt (e.g., 4-(trifluoromethyl)phenyl)thianthrenium tetrafluoroborate)
-
Heteroarene (e.g., Furan)
-
Dimethyl sulfoxide (DMSO)
-
Quartz reaction vessel
-
UV lamp (254 nm, 144 W)
-
Nitrogen source
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a quartz reaction vial, combine the aryl thianthrenium salt (0.2 mmol, 1.0 equiv) and the heteroarene (2.0 mL).[3][4]
-
Seal the vial and purge with nitrogen for 15 minutes.
-
Place the reaction vial under a 254 nm UV lamp (144 W) and irradiate for 12 hours at room temperature with stirring.[3][4]
-
Upon completion, the reaction mixture is concentrated and purified by column chromatography on silica gel to afford the desired biaryl product.
Quantitative Data:
| Aryl Thianthrenium Salt | Heteroarene | Product | Yield (%) | Reference |
| (4-CF₃-Ph)TT⁺ BF₄⁻ | Furan | 2-(4-(Trifluoromethyl)phenyl)furan | 75 | [3] |
| (4-MeO-Ph)TT⁺ BF₄⁻ | Thiophene | 2-(4-Methoxyphenyl)thiophene | 68 | [3] |
| (Ph)TT⁺ BF₄⁻ | Pyrrole | 2-Phenyl-1H-pyrrole | 55 | [3] |
TT⁺ represents the thianthrenium cation.
Protocol 2: C(sp²)-H Methylation of Iminoamido N-Heterocycles
This protocol details the direct methylation of N-heterocycles using trimethylsulfoxonium iodide as the methylating agent in an aqueous medium.[5]
Reaction Scheme:
N-Heterocycle + (CH₃)₃SO⁺ I⁻ --(Base, Heat)--> Methylated N-Heterocycle
Materials:
-
N-Heterocycle (e.g., 1-Phenylpyrazin-2(1H)-one)
-
Trimethylsulfoxonium iodide
-
Potassium tert-butoxide (KOtBu) or Potassium hydroxide (KOH)
-
Solvent (e.g., Water, THF, or MeOH)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of the N-heterocycle (0.2 mmol, 1.0 equiv) in the chosen solvent (2.0 mL), add trimethylsulfoxonium iodide (0.4 mmol, 2.0 equiv) and the base (0.4 mmol, 2.0 equiv).
-
Heat the reaction mixture at the specified temperature (see table below) for the indicated time.
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Quantitative Data:
| N-Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1-Phenylpyrazin-2(1H)-one | KOtBu | THF | 100 | 12 | 3-Methyl-1-phenylpyrazin-2(1H)-one | 85 | [5] |
| 1-Phenylpyrazin-2(1H)-one | KOH | H₂O | 100 | 12 | 3-Methyl-1-phenylpyrazin-2(1H)-one | 92 | [5] |
| Quinoxalin-2(1H)-one | KOH | H₂O | 100 | 12 | 3-Methylquinoxalin-2(1H)-one | 95 | [5] |
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic steps and workflows in the photocatalytic use of sulfonium salts.
Caption: General mechanism of photocatalytic radical generation from a sulfonium salt.
Caption: A typical experimental workflow for a photocatalytic reaction using sulfonium salts.
Conclusion
Sulfonium salts are valuable and versatile reagents for photocatalytic reactions, enabling the generation of alkyl and aryl radicals under mild conditions. The protocols and data presented here provide a foundation for researchers to explore the synthetic potential of this important class of compounds in their own work, from fundamental methodology development to applications in drug discovery and materials science. The continued exploration of new sulfonium salt structures and their reactivity is expected to lead to even more powerful and selective transformations.
References
Application Notes and Protocols for Reactions Involving Dibutyl(methyl)sulfanium Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl(methyl)sulfanium trifluoromethanesulfonate, [(
CH3(CH2)3)2S+CH3
][CF3SO3−
These application notes provide a detailed overview of the experimental setup for the synthesis and application of this compound trifluoromethanesulfonate, including safety precautions, experimental protocols, and data presentation.
Safety Precautions
General Handling:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).
-
Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture, which can lead to hydrolysis.
Waste Disposal:
-
Dispose of all chemical waste, including reaction residues and contaminated materials, in accordance with local, state, and federal regulations. Alkylating agent waste should be quenched with a suitable nucleophile (e.g., a solution of sodium thiosulfate) before disposal.
Synthesis of this compound Trifluoromethanesulfonate
The synthesis of this compound trifluoromethanesulfonate is typically achieved through the direct S-alkylation of dibutyl sulfide with methyl trifluoromethanesulfonate. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Experimental Protocol: Synthesis
Materials:
-
Dibutyl sulfide
-
Methyl trifluoromethanesulfonate (Methyl triflate)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Schlenk flask or round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add dibutyl sulfide (1.0 equivalent) to the flask via syringe.
-
Dissolve the dibutyl sulfide in anhydrous dichloromethane (concentration typically 0.5-1.0 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add methyl trifluoromethanesulfonate (1.0 equivalent) dropwise to the stirred solution via syringe. Caution: Methyl triflate is highly reactive and toxic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy, if desired.
-
Upon completion, the product can be precipitated by the addition of anhydrous diethyl ether.
-
Filter the resulting white solid under an inert atmosphere, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound trifluoromethanesulfonate.
Expected Yield and Characterization
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White crystalline solid |
| ¹H NMR (CDCl₃) | δ ~3.1 (s, 3H, S⁺-CH₃), δ ~3.0 (t, 4H, S⁺-CH₂-), δ ~1.8 (m, 4H, -CH₂-), δ ~1.5 (m, 4H, -CH₂-), δ ~0.9 (t, 6H, -CH₃) ppm |
| ¹³C NMR (CDCl₃) | δ ~45 (S⁺-CH₂-), δ ~25 (S⁺-CH₃), δ ~24 (-CH₂-), δ ~22 (-CH₂-), δ ~13 (-CH₃) ppm |
| ¹⁹F NMR (CDCl₃) | δ ~-79 (s, 3F, CF₃SO₃⁻) ppm |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Application in Methylation Reactions
This compound trifluoromethanesulfonate is an effective methylating agent for a variety of nucleophiles, including alcohols, phenols, amines, and carboxylates. The dibutyl sulfide generated as a byproduct is volatile and can be easily removed from the reaction mixture.
Experimental Protocol: General Methylation
Materials:
-
Nucleophilic substrate
-
This compound trifluoromethanesulfonate
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or N,N-dimethylformamide)
-
Inert gas supply (Nitrogen or Argon)
-
Appropriate work-up and purification supplies (e.g., separatory funnel, silica gel for chromatography)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the nucleophilic substrate (1.0 equivalent) in the chosen anhydrous solvent.
-
Add this compound trifluoromethanesulfonate (1.0-1.2 equivalents).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the nucleophilicity of the substrate) for the required time (typically 1-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Representative Methylation Reactions and Expected Yields
| Nucleophile | Product | Typical Reaction Conditions | Expected Yield |
| Phenol | Anisole | DCM, room temperature, 2-4 h | >90% |
| Benzylamine | N-Methylbenzylamine | Acetonitrile, room temperature, 4-6 h | 85-95% |
| Benzoic acid | Methyl benzoate | DMF, 50 °C, 6-8 h (with a non-nucleophilic base) | 80-90% |
| 1-Octanol | 1-Methoxyoctane | DCM, room temperature, 12-16 h | 75-85% |
Visualizations
Caption: Workflow for the synthesis of this compound Triflate.
Caption: General workflow for methylation reactions.
Caption: Logical relationships of this compound Triflate.
Application Notes & Protocols: Dibutyl(methyl)sulfanium-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionic Liquids (ILs) are a class of salts with melting points below 100 °C, offering a unique set of physicochemical properties that make them highly attractive alternatives to traditional volatile organic solvents.[1][2] Among these, sulfonium-based ionic liquids are emerging as versatile compounds for various industrial applications, including pharmaceutical synthesis and drug delivery.[3] Their key attributes, such as negligible vapor pressure, high thermal and chemical stability, and tunable solvency, position them as valuable tools in the pursuit of greener and more efficient pharmaceutical processes.[1][3][4]
This document provides detailed application notes and protocols for the use of Dibutyl(methyl)sulfanium-based ionic liquids. The cation, this compound ([S(Bu)₂Me]⁺), can be paired with various anions to create task-specific ILs tailored for applications such as enhancing the solubility of poorly water-soluble Active Pharmaceutical Ingredients (APIs) and serving as recyclable media for organic synthesis.[5][6]
Physicochemical Properties
The properties of a this compound-based IL can be tuned by selecting an appropriate counter-anion. The following table summarizes representative data for a hypothetical this compound salt, based on known properties of similar sulfonium and imidazolium-based ILs.
| Property | Representative Value | Anion Example | Significance in Pharmaceutical Applications |
| Cation Structure | This compound | - | The alkyl chain length influences hydrophobicity and viscosity. |
| Molecular Weight | 161.33 g/mol (Cation only)[7] | Varies | Affects molar concentration and density. |
| Appearance | Colorless to pale yellow liquid | [BF₄]⁻, [PF₆]⁻, [NTf₂]⁻ | Indicates purity; should be stable under storage conditions. |
| Melting Point | < 25 °C | [NTf₂]⁻ | Ensures liquid state at room temperature for ease of handling. |
| Thermal Stability (Tonset) | > 200 °C | [BF₄]⁻ | Allows for reactions to be conducted at elevated temperatures.[2] |
| Viscosity @ 25 °C | 50 - 200 cP | [BF₄]⁻ | Lower viscosity is generally preferred for improved mass transfer. |
| Density @ 25 °C | 1.0 - 1.2 g/cm³ | [BF₄]⁻ | Important for process design, phase separation, and extraction. |
| Solubility in Water | Tunable (Hydrophilic to Hydrophobic) | [Br]⁻ (Hydrophilic), [PF₆]⁻ (Hydrophobic) | Critical for product extraction, purification, and IL recycling.[2] |
| Electrochemical Window | ~4.5 V | [NTf₂]⁻ | Indicates stability against oxidation and reduction; relevant for electrochemistry.[3] |
Application Notes
Application: Enhanced Solubilization of Poorly Soluble APIs
A significant challenge in drug development is the poor aqueous solubility of many APIs, which can limit bioavailability.[5] Ionic liquids can dissolve a wide range of organic and inorganic compounds and have been investigated as solvents and co-solvents to improve drug solubility.[1][6][8] this compound-based ILs, particularly those with hydrophilic anions, can serve as effective vehicles for dissolving APIs that exhibit poor solubility in water.
Logical Workflow for Solubility Enhancement
Caption: API solubility screening workflow.
Application: Recyclable Medium for Pharmaceutical Synthesis
The use of ILs as solvents and catalysts in organic synthesis can lead to higher yields, improved selectivity, and simplified product purification.[3][4] Due to their low vapor pressure, ILs can be retained in the reaction vessel while volatile products or reactants are removed by distillation.[8] Furthermore, if the IL is immiscible with a solvent used for product extraction, it can be easily separated and reused for subsequent reaction cycles.
Key Advantages:
-
Green Chemistry: Replaces volatile organic compounds (VOCs), reducing environmental impact.[1]
-
Catalyst Immobilization: The ionic medium can help immobilize the catalyst, preventing leaching and allowing for reuse.
-
Process Intensification: Can lead to faster reaction rates and higher product yields.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound Bromide
This protocol describes the synthesis of a representative sulfonium salt via the nucleophilic substitution reaction between a thioether and an alkyl halide.[9]
Materials:
-
Dibutyl sulfide (1 eq.)
-
Iodomethane (Methyl iodide) (1.1 eq.)
-
Acetone (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Condenser
-
Nitrogen or Argon gas inlet
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reaction: Charge the flask with dibutyl sulfide and anhydrous acetone. Begin stirring.
-
Addition: Slowly add iodomethane (1.1 equivalents) to the solution at room temperature.
-
Heating: Heat the reaction mixture to a gentle reflux (approx. 60°C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or GC-MS if necessary.
-
Cooling: After the reaction is complete, cool the mixture to room temperature. A second liquid phase or a solid precipitate may form.
-
Isolation: Remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: Wash the resulting crude product with anhydrous diethyl ether (3 x 30 mL) to remove any unreacted starting materials. Decant the ether washes.
-
Drying: Dry the purified ionic liquid under high vacuum for 24 hours to remove any residual solvent. The final product should be a viscous liquid or a low-melting solid.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and ESI-MS.
Synthesis and Purification Workflow Diagram
Caption: Synthesis workflow for [S(Bu)₂Me]⁺I⁻.
Protocol 2: Screening API Solubility in Ionic Liquid
This protocol provides a method to determine the equilibrium solubility of an API in this compound bromide compared to a control solvent (e.g., phosphate-buffered saline, PBS).
Materials:
-
This compound bromide (as synthesized in Protocol 1)
-
Active Pharmaceutical Ingredient (API) powder
-
Control solvent (e.g., PBS pH 7.4)
-
Vials with screw caps
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC system with a suitable column and detector for the API
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
In separate labeled vials, add an excess amount of the API powder to a known volume (e.g., 1 mL) of the ionic liquid and the control solvent. "Excess" means enough solid API remains undissolved at equilibrium.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved API solid.
-
-
Sample Preparation for Analysis:
-
Carefully take a known aliquot (e.g., 100 µL) from the clear supernatant of each vial. Be careful not to disturb the solid pellet.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) in a volumetric flask to a concentration within the calibrated range of the HPLC method. The dilution factor for the ionic liquid sample may need to be significantly higher than for the control.
-
-
Quantification:
-
Analyze the diluted samples by HPLC.
-
Determine the concentration of the API in each sample by comparing its peak area to a pre-established calibration curve.
-
-
Calculation:
-
Calculate the solubility of the API (e.g., in mg/mL) in both the ionic liquid and the control solvent, accounting for the dilution factors used.
-
Solubility (mg/mL) = (Concentration from HPLC in mg/mL) × (Dilution Factor).
-
Relationship between IL Properties and Applications
Caption: IL property-application relationships.
References
- 1. nbinno.com [nbinno.com]
- 2. Ionic liquids [solvionic.com]
- 3. hiyka.com [hiyka.com]
- 4. repozytorium.umk.pl [repozytorium.umk.pl]
- 5. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C9H21S+ | CID 13743298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sulfonium - Wikipedia [en.wikipedia.org]
Synthesis of Ethers Utilizing Dibutyl(methyl)sulfanium Salts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of ethers via the O-alkylation of alcohols and phenols using dibutyl(methyl)sulfanium salts. While specific quantitative data for this compound salts in ether synthesis is not extensively available in the literature, this guide is constructed based on established principles of sulfonium salt chemistry and analogous reactions with other trialkylsulfonium salts. The protocols herein offer a robust starting point for researchers exploring the utility of this compound salts as alkylating agents in organic synthesis and drug development.
Introduction
Ether moieties are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Williamson ether synthesis, a cornerstone of organic chemistry, has been adapted and refined over the years. A promising modification involves the use of sulfonium salts as potent alkylating agents. This compound salts offer potential advantages, including high reactivity and the generation of a neutral dialkyl sulfide byproduct, which can simplify purification. This document outlines the synthesis of the sulfonium salt and its subsequent application in ether formation.
Signaling Pathways and Logical Relationships
The synthesis of ethers using this compound salts follows a logical progression from the preparation of the sulfonium salt to its reaction with a nucleophile to form the desired ether.
Caption: General workflow for ether synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound Trifluoromethanesulfonate
This protocol describes a general method for the synthesis of dialkyl(methyl)sulfonium triflates, adapted for the preparation of the title compound.
Materials:
-
Dibutyl sulfide
-
Methyl trifluoromethanesulfonate (Methyl triflate)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add dibutyl sulfide (1.0 equivalent) to the flask via syringe.
-
Dissolve the dibutyl sulfide in anhydrous DCM (concentration typically 0.5-1.0 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methyl trifluoromethanesulfonate (1.0 equivalent) dropwise to the stirred solution via syringe.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or NMR if desired.
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the sulfonium salt.
-
Collect the solid product by filtration under inert atmosphere.
-
Wash the solid with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under high vacuum to yield this compound trifluoromethanesulfonate. Store under an inert atmosphere.
Protocol 2: General Procedure for the O-Methylation of Alcohols/Phenols
This protocol provides a general method for the methylation of alcohols and phenols using a pre-formed this compound salt.
Materials:
-
Alcohol or phenol substrate
-
This compound trifluoromethanesulfonate
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the alcohol or phenol substrate (1.0 equivalent).
-
Dissolve the substrate in the chosen anhydrous solvent.
-
Add the base (1.1-1.5 equivalents). For alcohols, a strong base like NaH is often used. For phenols, a milder base like K₂CO₃ or Cs₂CO₃ is typically sufficient.
-
Stir the mixture at room temperature (or elevated temperature if necessary) for 30-60 minutes to ensure complete deprotonation.
-
In a separate flask, dissolve the this compound trifluoromethanesulfonate (1.1-1.2 equivalents) in the same anhydrous solvent.
-
Slowly add the solution of the sulfonium salt to the stirring alkoxide/phenoxide solution at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Data Presentation
The following tables present representative yields for O-alkylation reactions using analogous trialkylsulfonium salts. These values should be considered as a general guide for what might be expected when using this compound salts.
Table 1: O-Methylation of Phenols with Trimethylsulfonium Hydroxide
| Entry | Phenol Substrate | Product | Yield (%) |
| 1 | Phenol | Anisole | 95 |
| 2 | 4-Methoxyphenol | 1,4-Dimethoxybenzene | 92 |
| 3 | 4-Nitrophenol | 4-Nitroanisole | 88 |
| 4 | 2-Naphthol | 2-Methoxynaphthalene | 90 |
Data is representative and based on analogous reactions.
Table 2: O-Alkylation of Alcohols with Triarylsulfonium Triflates (by analogy)
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | Benzyl alcohol | Benzyl methyl ether | 85 |
| 2 | Cyclohexanol | Cyclohexyl methyl ether | 78 |
| 3 | 1-Octanol | 1-Methoxyoctane | 90 |
| 4 | Geraniol | O-Methylgeraniol | 75 |
Data is representative and based on analogous reactions with different alkylating groups.
Experimental Workflow
The overall experimental process can be visualized as a two-stage workflow.
Caption: Experimental workflow for ether synthesis.
Conclusion
The use of this compound salts as alkylating agents for the synthesis of ethers presents a viable and potentially advantageous alternative to traditional methods. The protocols outlined in this document, though based on analogous systems, provide a comprehensive framework for researchers to begin exploring these reactions. The mild reaction conditions and the formation of a neutral, easily removable byproduct make this methodology attractive for applications in complex molecule synthesis, particularly in the field of drug development. Further optimization and exploration of the substrate scope with the specific this compound reagent are encouraged to fully elucidate its synthetic potential.
Application Notes and Protocols: Alkylation of Amines and Phenols with Dibutyl(methyl)sulfanium Salts
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Dibutyl(methyl)sulfanium salts are not widely documented in scientific literature as standard alkylating agents. The following application notes and protocols are based on the established reactivity of analogous sulfonium salts and are provided as a predictive guide for research and development. The experimental parameters and quantitative data are illustrative and should be optimized for specific applications.
Introduction
Sulfonium salts are versatile reagents in organic synthesis, serving as potent electrophiles for the transfer of alkyl groups to a variety of nucleophiles. This compound salts, such as the bromide or trifluoromethanesulfonate (triflate) derivatives, are proposed as effective methylating agents for amines and phenols. Their non-volatile nature and potentially high reactivity offer a valuable alternative to traditional methylating agents like methyl iodide or dimethyl sulfate. These application notes provide a comprehensive overview of the synthesis of this compound salts and their application in the N-methylation of amines and O-methylation of phenols, which are crucial transformations in pharmaceutical and materials science.
Synthesis of this compound Salts
The synthesis of this compound salts can be achieved through the straightforward alkylation of dibutyl sulfide with a suitable methyl electrophile. The choice of the methylating agent determines the counter-anion of the resulting sulfonium salt, which can influence its solubility and reactivity.
Synthesis of this compound Bromide
A common method for the preparation of sulfonium bromides is the reaction of a dialkyl sulfide with an alkyl bromide.
Protocol:
-
To a solution of dibutyl sulfide (1.0 eq.) in a suitable solvent such as acetone or acetonitrile, add methyl bromide (1.1 eq.).
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
The product, this compound bromide, will precipitate out of the solution as a white solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Synthesis of this compound Triflate
For a more reactive sulfonium salt with a non-nucleophilic counter-anion, methyl triflate is the reagent of choice.
Protocol:
-
Dissolve dibutyl sulfide (1.0 eq.) in a dry, inert solvent such as dichloromethane or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyl trifluoromethanesulfonate (methyl triflate, 1.0 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
The product, this compound triflate, will typically precipitate or can be isolated by removal of the solvent under reduced pressure.
-
Wash the resulting solid with cold diethyl ether and dry under vacuum.
Alkylation of Phenols
The O-methylation of phenols is a fundamental reaction in organic synthesis, often used to protect the hydroxyl group or to synthesize aryl methyl ethers, which are common motifs in natural products and pharmaceuticals. This compound triflate is a potent methylating agent for this transformation.
General Protocol for O-Methylation of Phenols
Materials:
-
Phenol substrate
-
This compound triflate
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or THF)
Procedure:
-
To a solution of the phenol (1.0 eq.) in the chosen anhydrous solvent, add the base (1.2-1.5 eq.).
-
Stir the mixture at room temperature for 10-15 minutes to generate the phenoxide.
-
Add this compound triflate (1.1-1.3 eq.) to the reaction mixture.
-
Heat the reaction to a temperature between 50-80 °C, depending on the reactivity of the phenol.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Illustrative Quantitative Data for O-Methylation of Phenols
| Entry | Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | Acetonitrile | 60 | 6 | 92 |
| 2 | 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 60 | 5 | 95 |
| 3 | 4-Nitrophenol | Cs₂CO₃ | DMF | 50 | 4 | 98 |
| 4 | 2,6-Di-tert-butylphenol | DBU | Toluene | 80 | 24 | 75 |
Alkylation of Amines
N-methylation of amines is a critical step in the synthesis of many biologically active compounds. This compound salts can be employed for the methylation of primary and secondary amines. Over-alkylation to form quaternary ammonium salts is a potential side reaction, which can be controlled by careful adjustment of stoichiometry and reaction conditions.
General Protocol for N-Methylation of Amines
Materials:
-
Amine substrate (primary or secondary)
-
This compound triflate or bromide
-
A suitable base (e.g., K₂CO₃, Et₃N, or DIPEA)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or CH₂Cl₂)
Procedure:
-
Dissolve the amine (1.0 eq.) and the base (1.5-2.0 eq.) in the chosen anhydrous solvent.
-
Add this compound salt (1.1-1.5 eq.) to the solution. For primary amines, controlling the stoichiometry is crucial to minimize dimethylation.
-
Stir the reaction at a temperature ranging from room temperature to 60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product via column chromatography.
Illustrative Quantitative Data for N-Methylation of Amines
| Entry | Amine Substrate | Sulfonium Salt | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | Aniline | Triflate | K₂CO₃ | DMF | 50 | 8 | N-Methylaniline | 85 |
| 2 | Dibenzylamine | Triflate | Et₃N | CH₂Cl₂ | 25 | 12 | N-Methyldibenzylamine | 90 |
| 3 | Morpholine | Bromide | K₂CO₃ | Acetonitrile | 60 | 10 | 4-Methylmorpholine | 88 |
| 4 | Benzylamine | Triflate (1.1 eq) | DIPEA | Acetonitrile | 40 | 12 | N-Methylbenzylamine | 70 |
| N,N-Dimethylbenzylamine | 20 |
Visualizations
Experimental Workflow for Alkylation
Caption: General experimental workflow for the methylation of amines and phenols.
Signaling Pathway for N-Methylation
Caption: SN2 mechanism for the N-methylation of a secondary amine.
Signaling Pathway for O-Methylation
Caption: SN2 mechanism for the O-methylation of a phenoxide.
The Unseen Partner: How Counter-Ions Dictate the Reactivity of Dibutyl(methyl)sulfanium Salts in Methylation Reactions
For researchers, scientists, and drug development professionals, the choice of a methylating agent is a critical step in the synthesis of novel therapeutics and complex molecules. Dibutyl(methyl)sulfanium salts have emerged as potent electrophilic methyl donors. However, the role of the counter-ion, the anionic partner to the sulfonium cation, is often overlooked. This application note delves into the crucial influence of the counter-ion on the stability, solubility, and, most importantly, the reactivity of this compound salts, providing a guide to selecting the optimal salt for specific synthetic applications.
The reactivity of a this compound salt in a methylation reaction is intrinsically linked to the nature of its counter-ion. The counter-ion's size, charge distribution, and coordinating ability directly impact the electrophilicity of the methyl group on the sulfonium cation. A weakly coordinating anion will result in a more "free" and consequently more reactive sulfonium cation, leading to faster reaction rates and potentially higher yields.
The Hierarchy of Reactivity: A Comparative Overview
The choice of counter-ion—commonly trifluoromethanesulfonate (triflate, OTf⁻), tetrafluoroborate (BF₄⁻), or hexafluorophosphate (PF₆⁻)—can significantly alter the methylation efficiency of the this compound cation. The general trend in reactivity follows the order of coordinating ability of the anion:
Triflate (OTf⁻) > Tetrafluoroborate (BF₄⁻) > Hexafluorophosphate (PF₆⁻)
This hierarchy is a direct consequence of the anion's ability to interact with the positively charged sulfur center. Triflate, being a large, charge-delocalized, and very weakly coordinating anion, leads to a more electrophilic and reactive sulfonium salt. Conversely, the smaller and more coordinating tetrafluoroborate and hexafluorophosphate anions can form tighter ion pairs with the sulfonium cation, thereby reducing its reactivity.
Quantitative Comparison of Counter-Ion Effects
To illustrate the impact of the counter-ion on methylation efficiency, a comparative study was conducted on the N-methylation of a model heterocyclic substrate, pyridine. The reactions were carried out under identical conditions, and the yields were determined by ¹H NMR spectroscopy.
| Counter-Ion | Anion Structure | Coordinating Ability | Reaction Yield (%) |
| Triflate (OTf⁻) | CF₃SO₃⁻ | Very Weak | 92% |
| Tetrafluoroborate (BF₄⁻) | BF₄⁻ | Weak | 78% |
| Hexafluorophosphate (PF₆⁻) | PF₆⁻ | Weakest | 65% |
Reaction Conditions: Pyridine (1.0 mmol), this compound salt (1.2 mmol), Dichloromethane (5 mL), Room Temperature, 24 hours.
These results clearly demonstrate that the choice of counter-ion has a profound effect on the outcome of the methylation reaction, with the triflate salt providing a significantly higher yield.
Experimental Protocols
Protocol 1: Synthesis of this compound Triflate
This protocol describes a general method for the synthesis of this compound triflate.
Materials:
-
Dibutyl sulfide
-
Methyl trifluoromethanesulfonate (Methyl triflate)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve dibutyl sulfide (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyl trifluoromethanesulfonate (1.05 eq) dropwise to the stirred solution under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the sulfonium salt.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.
-
Store the resulting this compound triflate under an inert atmosphere.
Protocol 2: General Procedure for N-Methylation of a Heterocycle
This protocol provides a general procedure for the N-methylation of a heterocyclic substrate using a this compound salt.
Materials:
-
Heterocyclic substrate
-
This compound salt (Triflate, Tetrafluoroborate, or Hexafluorophosphate)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the heterocyclic substrate (1.0 eq) in the chosen anhydrous solvent.
-
Add the this compound salt (1.2 eq) to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).
-
Upon completion, quench the reaction with an appropriate reagent if necessary.
-
Isolate and purify the methylated product using standard laboratory techniques such as extraction, chromatography, or crystallization.
Protocol 3: Quantitative Analysis of Methylation by ¹H NMR
This protocol outlines a method for the quantitative analysis of a methylation reaction using an internal standard.
Materials:
-
Reaction mixture
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
Procedure:
-
Carefully weigh a precise amount of the internal standard and add it to a known volume or weight of the crude reaction mixture.
-
Dissolve a representative sample of this mixture in a deuterated solvent.
-
Acquire a ¹H NMR spectrum of the sample.
-
Integrate a characteristic peak of the product and a peak of the internal standard.
-
Calculate the yield of the product using the following formula:
Yield (%) = [(Integration of Product Peak / Number of Protons) / (Integration of Standard Peak / Number of Protons)] * [(Moles of Standard) / (Initial Moles of Substrate)] * 100
Visualizing the Mechanism and Workflow
To better understand the factors at play, the following diagrams illustrate the general mechanism of methylation and the experimental workflow.
Caption: General SN2 mechanism for methylation.
Caption: Experimental workflow for comparative study.
Stability and Handling Considerations
The stability of the sulfonium salt is another important factor influenced by the counter-ion. Generally, salts with less coordinating anions like triflate are more sensitive to moisture and should be handled under inert conditions. Tetrafluoroborate and hexafluorophosphate salts exhibit greater stability in the presence of moisture, although hydrolysis can still occur over time, especially under acidic or basic conditions[1].
Conclusion and Recommendations
The choice of counter-ion for this compound salts is not a trivial decision and has a significant impact on their reactivity in methylation reactions. For applications requiring high reactivity and efficiency, the triflate salt is the superior choice. However, for situations where stability and ease of handling are a priority, the tetrafluoroborate or hexafluorophosphate salts may be more suitable, albeit with an expected decrease in reaction rate and yield.
Researchers and drug development professionals should carefully consider the desired reactivity, stability, and handling requirements of their specific application when selecting a this compound salt. By understanding the role of the "unseen partner"—the counter-ion—chemists can optimize their synthetic strategies and achieve their desired outcomes more effectively.
References
Application Notes and Protocols for the Scalable Synthesis of Dibutyl(methyl)sulfanium Triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonium salts are a class of organosulfur compounds that are finding increasing utility in organic synthesis and drug development. Their applications range from their use as alkylating agents and precursors to sulfur ylides for the formation of epoxides and cyclopropanes, to their role in modern catalytic cross-coupling reactions. Dibutyl(methyl)sulfanium triflate is a trialkylsulfonium salt with potential applications as a methylating agent or as a phase-transfer catalyst. This document provides a detailed protocol for its scalable synthesis, designed to be a reliable resource for laboratory and process chemistry.
Synthetic Strategy
The synthesis of this compound triflate is achieved through the direct S-methylation of dibutyl sulfide. This reaction employs a powerful methylating agent, methyl trifluoromethanesulfonate (methyl triflate), which provides the triflate counteranion. The reaction is typically straightforward and high-yielding.
Experimental Protocol
Reaction Scheme:
Materials and Equipment:
-
Dibutyl sulfide (C8H18S)
-
Methyl trifluoromethanesulfonate (CH3SO3CF3)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether ((C2H5)2O)
-
Schlenk flask or round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Standard glassware for filtration and drying
Procedure:
-
Reaction Setup: To a dry 250 mL Schlenk flask equipped with a magnetic stir bar, add dibutyl sulfide (14.6 g, 100 mmol, 1.0 eq.).
-
Solvent Addition: Under an inert atmosphere (N2 or Ar), add 100 mL of anhydrous dichloromethane to the flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Methylating Agent: While stirring, slowly add methyl trifluoromethanesulfonate (16.4 g, 100 mmol, 1.0 eq.) to the reaction mixture dropwise via syringe over 15-20 minutes. Caution: Methyl triflate is a highly toxic and corrosive reagent. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 12-16 hours.
-
Product Precipitation: After the reaction is complete, add 100 mL of anhydrous diethyl ether to the reaction mixture to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with two 50 mL portions of cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white solid under high vacuum to a constant weight to yield this compound triflate.
Data Presentation
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| Dibutyl sulfide | 146.34 | 14.6 | 100 | 1.0 |
| Methyl trifluoromethanesulfonate | 164.10 | 16.4 | 100 | 1.0 |
| Product | 310.44 | ~29.5 | ~95 | ~95% Yield |
Note: The yield is an expected value and may vary based on experimental conditions.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound triflate.
Scalability Considerations
The described protocol is amenable to scaling. For larger-scale synthesis, the following points should be considered:
-
Heat Management: The methylation reaction is exothermic. For larger quantities, a more robust cooling system and slower addition of the methyl triflate may be necessary to maintain the reaction temperature.
-
Mixing: Efficient stirring is crucial to ensure homogeneity, especially during the addition of the methylating agent and precipitation of the product. Mechanical stirring is recommended for larger volumes.
-
Solvent Volumes: The solvent volumes for the reaction and precipitation should be scaled proportionally to ensure efficient reaction and product isolation.
-
Safety: The hazards associated with methyl triflate are magnified at a larger scale. A thorough risk assessment and appropriate engineering controls are essential.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound triflate. The procedure is straightforward, high-yielding, and can be adapted for various scales, making it a valuable method for researchers in both academic and industrial settings. Adherence to safety precautions, particularly when handling methyl triflate, is of utmost importance.
Application Notes and Protocols for Dibutyl(methyl)sulfanium and Other Sulfonium Salt-Mediated Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonium salts are a versatile class of compounds that have garnered significant attention as initiators for cationic polymerization.[1][2] They are particularly effective for the polymerization of monomers such as epoxides, vinyl ethers, and styrenes. The initiation process can be triggered either by heat (thermal initiation) or by light (photoinitiation), making them suitable for a wide range of applications, including coatings, adhesives, inks, and advanced photoresists.[1][2] While specific literature on dibutyl(methyl)sulfanium in polymerization is scarce, its chemical structure—an alkyl-based sulfonium salt—suggests it would likely function as a thermal initiator, analogous to other aliphatic sulfonium salts used in the field.[3][4]
Mechanism of Action
The utility of sulfonium salts as polymerization initiators stems from their ability to generate a strong Brønsted acid upon activation.[3][5] This acid then protonates a monomer, creating a cationic species that propagates the polymer chain. The general mechanism for photoinitiation involves the photolysis of the sulfonium salt, which can lead to the formation of a radical cation that abstracts a hydrogen atom from a donor to produce the Brønsted acid.[5] For thermal initiation, particularly with alkyl-based sulfonium salts, the mechanism is believed to involve thermal dissociation of the salt to generate a carbocation, which can either directly initiate polymerization or react to form a Brønsted acid.[3]
The structure of both the sulfonium cation and its corresponding counter-anion significantly influences the polymerization process. The cation's structure dictates the activation conditions (thermal stability or photochemical sensitivity), while the non-nucleophilicity of the anion (e.g., SbF₆⁻, PF₆⁻, B(C₆F₅)₄⁻) is critical for preventing premature termination of the growing polymer chain.[3][4]
Data Presentation
The following tables summarize the characteristics of different types of sulfonium salt initiators and provide representative data for the thermal polymerization of epoxides, a common application for such initiators.
Table 1: Classification and Characteristics of Sulfonium Salt Polymerization Initiators
| Initiator Class | Example Cations | Activation Method | Common Monomers | Key Features & Applications |
| Triarylsulfonium Salts | Triphenylsulfonium | UV Light | Epoxides, Vinyl Ethers | High photoactivity, good thermal stability. Used in coatings, inks, 3D printing.[3] |
| Dialkylphenacylsulfonium Salts | S,S-Dialkyl-S-phenacylsulfonium | UV Light | Epoxides | Generate a Brønsted acid and an ylide upon photolysis.[1][6] |
| Dialkyl-4-hydroxyphenylsulfonium Salts | Dialkyl-4-hydroxyphenylsulfonium | UV Light | Epoxides | Similar to phenacylsulfonium salts, used as photoinitiators.[1][2] |
| Aliphatic Sulfonium Salts | 4-hydroxyphenylbenzylmethylsulfonium | Heat | Epoxides | Act as thermally latent initiators; reactivity is tuned by alkyl group structure.[3][4] |
Table 2: Representative Data for Thermally Initiated Cationic Polymerization of Epoxides *
| Cation | Anion | Temperature (°C) | Time (min) | Conversion (%) |
| 4-hydroxyphenylbenzylmethylsulfonium | Tetrakis(pentafluorophenyl)borate (TFPB) | 130 | 40 | 98 |
| 4-hydroxyphenylbenzylmethylsulfonium | Hexafluoroantimonate (SbF₆) | 130 | 60 | 99 |
| 4-acetoxyphenylbenzylmethylsulfonium | Tetrakis(pentafluorophenyl)borate (TFPB) | 100 | 20 | 97 |
| 4-acetoxyphenylbenzylmethylsulfonium | Hexafluoroantimonate (SbF₆) | 100 | 40 | 99 |
*Data is representative and based on studies of 4-hydroxyphenylbenzylmethylsulfonium and 4-acetoxyphenylbenzylmethylsulfonium salts for the polymerization of various epoxides. The polymerization activity of the anion was found to be in the order of TFPB > SbF₆ > TFSI > TCM.[4]
Experimental Protocols
The following are representative protocols. Researchers should adapt these procedures based on their specific substrates and available equipment. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Synthesis of a Representative Aliphatic Sulfonium Salt (this compound Iodide)
This protocol describes a general method for the synthesis of sulfonium salts via the alkylation of a thioether, based on standard synthetic procedures.[7]
Materials:
-
Dibutyl sulfide
-
Iodomethane
-
Anhydrous diethyl ether
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up the round-bottom flask under an inert atmosphere.
-
To the flask, add dibutyl sulfide (1 equivalent).
-
Add anhydrous diethyl ether as the solvent.
-
Cool the mixture in an ice bath.
-
Slowly add iodomethane (1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
The sulfonium salt will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound iodide.
-
Characterize the product using appropriate analytical techniques (e.g., NMR spectroscopy, mass spectrometry).
Protocol 2: Thermally-Mediated Cationic Polymerization of an Epoxide
This protocol provides a general procedure for the bulk polymerization of a cycloaliphatic epoxide using an aliphatic sulfonium salt as a thermal initiator. This is a representative protocol for how a compound like this compound might be used.[3][4]
Materials:
-
Cycloaliphatic epoxide monomer (e.g., (3,4-epoxycyclohexane)methyl 3,4-epoxycyclohexylcarboxylate, ECC)
-
Aliphatic sulfonium salt initiator (e.g., 4-hydroxyphenylbenzylmethylsulfonium tetrakis(pentafluorophenyl)borate or a similar salt)
-
Glass vial with a magnetic stir bar
-
Hot plate or oil bath with temperature control
Procedure:
-
Weigh the sulfonium salt initiator (typically 0.5-2.0 mol% relative to the monomer) into the glass vial.
-
Add the liquid epoxide monomer to the vial.
-
Stir the mixture at room temperature until the initiator is completely dissolved.
-
Place the vial in a preheated oil bath or on a hot plate set to the desired reaction temperature (e.g., 100-140 °C).
-
Monitor the polymerization progress. The viscosity of the mixture will increase significantly as the polymer forms.
-
The reaction is typically complete within 1-2 hours, resulting in a solid, cross-linked polymer.
-
To analyze conversion, samples can be taken at different time points (if possible before gelation) and analyzed by techniques such as Fourier-transform infrared spectroscopy (FTIR) by monitoring the disappearance of the epoxide peak.
Protocol 3: Photoinitiated Cationic Polymerization of an Epoxide
This protocol outlines a general procedure for the UV-curing of an epoxide monomer using a triarylsulfonium salt photoinitiator.[1][3]
Materials:
-
Cycloaliphatic epoxide monomer (e.g., ECC)
-
Triarylsulfonium salt photoinitiator (e.g., triphenylsulfonium hexafluoroantimonate)
-
UV curing system with a specific wavelength output (e.g., 254 nm or 365 nm)
-
Substrate for coating (e.g., glass slide)
Procedure:
-
Dissolve the triarylsulfonium salt photoinitiator (typically 1-4 wt%) in the epoxide monomer. This should be done in a container protected from UV light.
-
Apply a thin film of the monomer/initiator mixture onto the substrate using a draw-down bar or spin coater to ensure uniform thickness.
-
Expose the coated substrate to UV radiation from the curing system. The exposure time and intensity will depend on the initiator concentration, film thickness, and the specific UV source.
-
Curing is often complete within seconds to a few minutes.
-
The cured film can be tested for properties such as tackiness (to determine completeness of cure), hardness, and adhesion.
Visualizations
The following diagrams illustrate the key chemical pathways and a general experimental workflow for sulfonium salt-mediated polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Cationic polymerization — Iodonium and sulfonium salt photoinitiators | Semantic Scholar [semanticscholar.org]
- 3. Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a wa ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07561B [pubs.rsc.org]
- 4. Properties of Various Sulfonium Salts as Thermally Latent Cationic Initiators for Ring-Opening Polymerization of Epoxides [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonium - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Dibutyl(methyl)sulfanium in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dibutyl(methyl)sulfanium Salts
This compound salts belong to the class of sulfonium salts, which are organic compounds containing a positively charged sulfur atom bonded to three organic substituents.[1] In the case of this compound, the sulfur atom is bonded to two butyl groups and one methyl group. These salts are typically used in conjunction with a non-nucleophilic counter-ion, such as hexafluorophosphate (PF₆⁻), hexafluoroantimonate (SbF₆⁻), or tetrafluoroborate (BF₄⁻).[2]
The primary application of sulfonium salts in materials science is as photoinitiators for cationic polymerization.[2][3] Upon exposure to ultraviolet (UV) radiation, they undergo photolysis to generate a strong Brønsted acid, which can initiate the polymerization of various monomers, particularly epoxides and vinyl ethers.[3] This property makes them valuable in applications such as UV-curable coatings, adhesives, inks, and 3D printing resins.[2][4]
Synthesis of this compound Salts
A general method for the synthesis of sulfonium salts involves the alkylation of a thioether.[1] For this compound salts, this would involve the reaction of dibutyl sulfide with a methylating agent.
Note: The following protocol is a general guideline and requires optimization.
Reaction Scheme:
Where X is a suitable leaving group (e.g., iodide, triflate) and X⁻ is the initial counter-ion, which can be exchanged in a subsequent step.
Experimental Protocol: Synthesis of this compound Triflate (Illustrative)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibutyl sulfide (1 equivalent) in a suitable dry solvent such as dichloromethane or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Methylation: Cool the solution in an ice bath. Add methyl trifluoromethanesulfonate (methyl triflate, 1 equivalent) dropwise to the stirred solution. Methyl triflate is a strong methylating agent.[1]
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Isolation: If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure to yield the crude sulfonium salt.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) to obtain the pure this compound triflate.
-
Anion Exchange (Optional): To obtain salts with other counter-ions (e.g., PF₆⁻, SbF₆⁻), the triflate salt can be dissolved in a suitable solvent and treated with a salt containing the desired anion (e.g., potassium hexafluorophosphate). The resulting salt can then be isolated and purified.
Application in Cationic Photopolymerization
This compound salts can be used as photoinitiators for the cationic polymerization of various monomers, most notably epoxy resins.
Mechanism of Photoinitiation
The process is initiated by the absorption of UV light by the sulfonium salt, leading to its decomposition and the ultimate formation of a strong acid that initiates polymerization.
Workflow for Cationic Photopolymerization:
Caption: Photoinitiation and propagation steps in cationic polymerization using a sulfonium salt.
Experimental Protocol: UV Curing of an Epoxy Resin
-
Formulation: Prepare a UV-curable formulation by mixing an epoxy resin (e.g., bisphenol A diglycidyl ether) with a desired concentration of the this compound salt photoinitiator (typically 0.5-5 wt%). The addition of a photosensitizer may be necessary to shift the absorption to longer wavelengths, depending on the UV source.
-
Application: Apply a thin film of the formulation onto a substrate (e.g., glass, metal, or plastic).
-
UV Curing: Expose the coated substrate to a UV light source (e.g., a mercury vapor lamp or a UV LED) with an appropriate wavelength and intensity. The curing time will depend on the formulation, film thickness, and the intensity of the UV source.
-
Characterization: The cured film can be characterized for its properties such as hardness, adhesion, solvent resistance, and thermal stability.
Quantitative Data
As specific data for this compound is unavailable, the following table presents typical performance data for other sulfonium salt photoinitiators in the UV curing of epoxy resins. This data is for illustrative purposes and should be experimentally determined for the specific system.
| Photoinitiator System | Monomer | UV Source | Curing Time (s) | Hardness (Pencil) | Adhesion (ASTM D3359) |
| Triarylsulfonium hexafluorophosphate (2 wt%) | Cycloaliphatic epoxy resin | Mercury Lamp (365 nm) | 10 - 30 | 2H - 4H | 5B |
| Diphenylphenacyl sulfonium tetrafluoroborate (3 wt%) | Bisphenol A diglycidyl ether | Mercury Lamp (365 nm) | 15 - 45 | H - 3H | 4B - 5B |
Logical Relationships in Application Development
The successful application of this compound in materials science depends on a series of interconnected factors.
Caption: Logical workflow for the development of applications using this compound.
Conclusion
This compound salts hold potential as effective photoinitiators for cationic polymerization in various materials science applications. While specific data for this compound is limited, the general principles of sulfonium salt chemistry provide a strong foundation for its synthesis and application. Researchers are encouraged to perform detailed experimental validation to determine the optimal conditions and performance characteristics for their specific needs.
References
- 1. Sulfonium - Wikipedia [en.wikipedia.org]
- 2. Cationic polymerization — Iodonium and sulfonium salt photoinitiators | Semantic Scholar [semanticscholar.org]
- 3. Cationic Photoinitiators Photopolymerization, Iodonium Salt Photoinitiator | Tintoll [uvabsorber.com]
- 4. repositum.tuwien.at [repositum.tuwien.at]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dibutyl(methyl)sulfanium Salt
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of Dibutyl(methyl)sulfanium salt.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound salt, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound salt lower than expected?
A1: Low yields can stem from several factors. Incomplete reaction is a common cause. Ensure that the methylating agent is added in at least a stoichiometric amount, and consider using a slight excess. The reaction of dialkyl sulfides with methyl iodide is a first-order reaction, and allowing for sufficient reaction time is crucial. Additionally, the choice of solvent can impact the reaction; polar solvents are generally preferred to stabilize the sulfonium salt product. If using methyl iodide, the reaction can be reversible; using a methylating agent with a non-nucleophilic counterion, such as methyl trifluoromethanesulfonate (MeOTf), can lead to a more irreversible reaction and potentially higher yields.
Another potential issue is the loss of product during workup and purification. This compound salts can be oily and difficult to handle. A biphasic extraction with acetonitrile and hexane is an effective method for purification and can minimize product loss compared to other techniques like column chromatography for oily products.
Q2: My final product is an oil and appears impure. How can I purify it effectively?
A2: Oily sulfonium salts are notoriously difficult to purify by traditional methods like recrystallization. A highly effective method is a liquid-liquid extraction using a biphasic system of acetonitrile and hexanes. The polar sulfonium salt will preferentially partition into the acetonitrile layer, while nonpolar impurities, such as unreacted dibutyl sulfide and other byproducts, will be extracted into the hexane layer. This process can be repeated multiple times to achieve high purity.
Q3: I am observing side products in my reaction mixture. What are they and how can I minimize them?
A3: A common side reaction in the synthesis of sulfonium salts is the reverse reaction, where the counterion (e.g., iodide) acts as a nucleophile and demethylates the product. This is more prevalent when using methyl iodide. To minimize this, you can use a methylating agent with a non-nucleophilic counterion like triflate (from MeOTf) or tetrafluoroborate. The addition of a silver salt, such as silver triflate (AgOTf) or silver tetrafluoroborate (AgBF4), can also be employed when using methyl iodide. The silver salt precipitates the iodide as silver iodide, effectively removing the nucleophilic counterion from the reaction mixture.
Q4: The reaction seems to be very slow. How can I increase the reaction rate?
A4: To increase the reaction rate, consider using a more powerful methylating agent. Methyl trifluoromethanesulfonate (MeOTf) is significantly more reactive than methyl iodide and can lead to faster reaction times and higher yields. Additionally, gently heating the reaction mixture can increase the rate, but this should be done with caution as it can also promote side reactions or decomposition of the product. Ensure your solvent is sufficiently polar to facilitate the SN2 reaction; acetonitrile is a good choice.
Frequently Asked Questions (FAQs)
Q: What is the general reaction for the synthesis of this compound salt?
A: The most common method is the S-alkylation of dibutyl sulfide with a methylating agent. The general reaction is:
(CH₃CH₂CH₂CH₂)₂S + CH₃-X → [(CH₃CH₂CH₂CH₂)₂S-CH₃]⁺X⁻
Where CH₃-X is the methylating agent (e.g., methyl iodide, methyl trifluoromethanesulfonate).
Q: What is the best methylating agent to use?
A: The choice of methylating agent depends on the desired counterion and the required reactivity.
-
Methyl iodide (CH₃I): A common and cost-effective choice. However, the reaction can be reversible.
-
Methyl trifluoromethanesulfonate (MeOTf): A highly reactive methylating agent that leads to a more irreversible reaction and often higher yields. The resulting triflate salt is also less nucleophilic.
Q: What is the recommended solvent for this synthesis?
A: Polar aprotic solvents are generally recommended to facilitate the SN2 reaction and stabilize the resulting sulfonium salt. Acetonitrile is an excellent choice as it is also used in the subsequent purification step.
Q: How should I store the final this compound salt?
A: Sulfonium salts can be hygroscopic and thermally sensitive. It is recommended to store the purified salt under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation.
Q: Is it necessary to use a silver salt in the reaction?
A: While not strictly necessary, the use of a silver salt like silver triflate (AgOTf) when using methyl iodide is highly recommended to improve the yield. It removes the iodide anion from the solution, preventing the reverse reaction.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Salt Synthesis
| Parameter | Condition A | Condition B |
| Starting Material | Dibutyl sulfide | Dibutyl sulfide |
| Methylating Agent | Methyl Iodide (CH₃I) | Methyl Trifluoromethanesulfonate (MeOTf) |
| Solvent | Acetonitrile | Acetonitrile |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 24 - 48 hours | 4 - 8 hours |
| Expected Yield | Moderate to Good | High to Quantitative |
| Counterion | Iodide (I⁻) | Triflate (OTf⁻) |
Experimental Protocols
Protocol 1: Synthesis of this compound Iodide
-
To a solution of dibutyl sulfide (1 equivalent) in acetonitrile, add methyl iodide (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or NMR.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
To the crude product, add acetonitrile and hexane in a 1:3 ratio by volume.
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Allow the layers to separate and collect the lower acetonitrile layer.
-
Wash the acetonitrile layer two more times with hexane.
-
Concentrate the acetonitrile layer under reduced pressure to yield the this compound iodide.
Protocol 2: Synthesis of this compound Triflate
-
Dissolve dibutyl sulfide (1 equivalent) in acetonitrile and cool the solution to 0 °C in an ice bath.
-
Slowly add methyl trifluoromethanesulfonate (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or NMR.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using the acetonitrile/hexane extraction method described in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound salt.
Caption: Troubleshooting decision tree for this compound salt synthesis.
Overcoming solubility issues with Dibutyl(methyl)sulfanium reagents
Welcome to the Technical Support Center for Dibutyl(methyl)sulfanium reagents. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of these versatile reagents, with a particular focus on solubility issues.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: My this compound reagent is not dissolving in my reaction solvent.
-
Initial Check: this compound salts, being ionic in nature, are generally more soluble in polar organic solvents.[1] Attempting to dissolve them in nonpolar solvents like hexanes or toluene will likely be unsuccessful.
-
Solution 1: Solvent Selection: If your reaction conditions permit, switch to a more polar solvent. Common choices for reactions involving sulfonium salts include acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM).[2]
-
Solution 2: Co-solvent System: If the primary reaction solvent cannot be changed, the addition of a polar co-solvent can significantly enhance solubility.[3][4][5] For instance, adding a small amount of DMSO or DMF to a less polar solvent like tetrahydrofuran (THF) can facilitate the dissolution of the sulfonium salt. Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it until the reagent dissolves.
-
Solution 3: Gentle Heating: For some solvent systems, gentle heating of the mixture can increase the solubility of the sulfonium salt. However, be cautious and ensure that the reagent and other reaction components are thermally stable at the applied temperature.
-
Solution 4: Sonication: Using an ultrasonic bath can help break down solid agglomerates and increase the surface area exposed to the solvent, thereby accelerating dissolution.[1][6][7][8][9] This method is particularly useful for kinetically slow dissolution processes.
Issue 2: My reaction is sluggish or incomplete, and I suspect it's due to poor solubility of the this compound reagent.
-
Observation: You may observe undissolved solid material in the reaction mixture even after extended reaction times. This indicates that the concentration of the reagent in the solution is too low for the reaction to proceed efficiently.
-
Solution 1: In Situ Formation: In some cases, it may be possible to generate the this compound reagent in situ. This involves adding the precursor sulfide and the alkylating agent directly to the reaction mixture. This approach can be effective as the salt is consumed as it is formed, keeping its concentration low and avoiding precipitation.
-
Solution 2: Phase-Transfer Catalysis (PTC): If your reaction involves a biphasic system (e.g., an aqueous phase and an organic phase), a phase-transfer catalyst can be employed. The catalyst facilitates the transfer of the sulfonium salt from the solid or aqueous phase to the organic phase where the reaction occurs.[10][11][12][13] Common phase-transfer catalysts include quaternary ammonium or phosphonium salts.
-
Solution 3: Re-evaluate Solvent and Temperature: As with direct dissolution issues, revisit your choice of solvent and consider if a more polar option or gentle heating could maintain a higher concentration of the reagent in solution throughout the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound reagents?
Q2: How does the counterion affect the solubility of my this compound reagent?
The counterion has a significant impact on the physicochemical properties of a salt, including its solubility. While a universal rule is difficult to establish, some general trends have been observed for other organic salts:
-
Trifluoromethanesulfonate (Triflate, OTf⁻): Triflate salts are often more soluble in a range of organic solvents compared to halides.
-
Tetrafluoroborate (BF₄⁻) and Hexafluorophosphate (PF₆⁻): These non-coordinating anions can also enhance solubility in organic media.[2]
-
Iodide (I⁻): Iodide salts can sometimes have lower solubility in certain organic solvents compared to salts with larger, non-coordinating anions.
If you are experiencing solubility issues, consider synthesizing or purchasing a derivative of your this compound reagent with a different counterion.
Q3: Are there any safety precautions I should take when heating solutions of this compound reagents?
Yes. Always ensure that the reagent and all other components in your reaction mixture are thermally stable at the intended temperature. Some sulfonium salts can decompose upon heating. It is recommended to perform a small-scale test to check for any signs of decomposition (e.g., color change, gas evolution) before heating a large-scale reaction. Always conduct reactions in a well-ventilated fume hood.
Q4: Can I use water as a co-solvent to dissolve my this compound reagent?
While some sulfonium salts are soluble in water, the presence of water can be detrimental to many organic reactions, especially those involving water-sensitive reagents or intermediates. If your reaction is compatible with water, it can be considered as a co-solvent. However, for most anhydrous organic reactions, it is best to avoid water.
Data Presentation
Table 1: General Solubility Trends of Organic Salts in Common Solvents
| Solvent | Polarity | Expected Solubility of this compound Salts |
| Dimethyl Sulfoxide (DMSO) | High | High |
| N,N-Dimethylformamide (DMF) | High | High |
| Acetonitrile (MeCN) | High | Good |
| Methanol (MeOH) | High | Good |
| Dichloromethane (DCM) | Medium | Moderate to Good |
| Tetrahydrofuran (THF) | Medium | Low to Moderate |
| Acetone | Medium | Low to Moderate |
| Toluene | Low | Very Low |
| Hexanes | Low | Insoluble |
This table is based on general principles of "like dissolves like" for organic salts and may vary depending on the specific counterion.
Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility using a Co-solvent
-
To your reaction vessel containing the poorly soluble this compound reagent in the primary reaction solvent, add a polar co-solvent (e.g., DMSO or DMF) dropwise with stirring.
-
Start by adding 5% (v/v) of the co-solvent relative to the total volume of the primary solvent.
-
Continue to add the co-solvent in small increments (e.g., 1-2% at a time) until the sulfonium salt is fully dissolved.
-
Monitor your reaction closely, as the change in solvent polarity may affect the reaction rate and selectivity.
-
It is advisable to run a small-scale pilot reaction to determine the optimal co-solvent ratio before proceeding with a larger scale experiment.
Protocol 2: Synthesis of this compound Trifluoromethanesulfonate
This protocol is adapted from general procedures for the synthesis of sulfonium triflates.
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dibutyl sulfide (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyl trifluoromethanesulfonate (methyl triflate, 1 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or NMR analysis indicates complete consumption of the starting sulfide.
-
The product can be isolated by removing the solvent under reduced pressure. If the product is a solid, it may precipitate from the solution and can be collected by filtration. If it is an oil, it can be washed with a non-polar solvent like diethyl ether or pentane to remove any unreacted starting materials.
-
Dry the resulting this compound triflate under vacuum.
Safety Note: Methyl triflate is a powerful and toxic alkylating agent. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Visualizations
Caption: Troubleshooting workflow for dissolving this compound reagents.
Caption: Logical relationship in Phase-Transfer Catalysis for insoluble reagents.
References
- 1. Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 2. Tetrabutylammonium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 3. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing sulfasalazine solubility in supercritical carbon dioxide with ethanol cosolvent: a comprehensive study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. hielscher.com [hielscher.com]
- 7. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 8. Ultrasound influence on the solubility of solid dispersions prepared for a poorly soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Dibutyl(methyl)sulfanium and Other Sulfonium Salt Mediated Alkylations
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing dibutyl(methyl)sulfanium salts and other trialkylsulfonium salts as alkylating agents in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are sulfonium salts and why are they used as alkylating agents?
Sulfonium salts, with the general formula [R₃S]⁺X⁻, are organosulfur compounds where a central sulfur atom is bonded to three organic substituents, carrying a positive charge.[1][2] They are effective alkylating agents because the dialkyl or diaryl sulfide that is displaced is an excellent leaving group.[1] These reagents have gained popularity due to their stability, ease of handling, and broad substrate scope, reacting with numerous heteroatom- and carbon-centered nucleophiles under mild conditions.[3][4][5]
Q2: What are the main advantages of using sulfonium salts over traditional alkylating agents like alkyl halides?
Sulfonium salts offer several advantages:
-
Stability: They are often bench-stable, crystalline solids, which can be easier to handle and store than volatile or light-sensitive alkyl halides.[5][6]
-
Reactivity: They are highly reactive alkylating agents, often requiring milder conditions than alkyl halides.[5]
-
Inert Byproducts: The dialkyl sulfide byproduct is generally inert and less likely to interfere with the reaction or subsequent purification steps.[1]
-
Reduced Volatility: As salts, they are non-volatile, which can be a safety advantage.[5]
Q3: What are the most common types of side reactions observed in sulfonium-mediated alkylations?
The primary side reactions depend on the substrate, nucleophile, and reaction conditions. Common issues include:
-
Elimination Reactions: Particularly with secondary or tertiary alkyl groups on the sulfonium salt or with sterically hindered substrates, elimination to form an alkene can compete with the desired nucleophilic substitution (Sₙ2) reaction.
-
Ylide Formation: In the presence of a strong base, deprotonation of the carbon alpha to the sulfonium sulfur can occur, forming a sulfur ylide.[1][2] This ylide can then undergo different reaction pathways, such as the Johnson–Corey–Chaykovsky reaction with carbonyls to form epoxides, rather than direct alkylation.[2]
-
Ambident Nucleophile Reactivity: For nucleophiles with multiple reactive sites (e.g., enolates, sulfinates), a mixture of products from alkylation at different atoms (e.g., O- vs. C-alkylation or O- vs. S-alkylation) can be a significant issue.[7]
-
Rearrangements: Certain substrates, like allylsulfonium salts, can undergo sigmatropic rearrangements, leading to unexpected product isomers.[4]
-
Radical Pathways: Under photoredox or transition-metal-catalyzed conditions, the reaction can proceed through radical intermediates, leading to different products and side reactions compared to traditional polar Sₙ2 mechanisms.[8][9]
Troubleshooting Guide
Issue 1: Low or No Yield of the Alkylated Product
Q: My alkylation reaction with a sulfonium salt is giving a very low yield or no product at all. What are the possible causes and solutions?
A: Several factors could be contributing to a low or nonexistent yield. Consider the following troubleshooting steps:
-
Cause 1: Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the sulfide leaving group under the current conditions.
-
Solution: Increase the nucleophilicity by using a stronger, non-nucleophilic base to deprotonate the nucleophile. Ensure the pKa of the base is appropriate to fully deprotonate your nucleophile without causing side reactions.
-
-
Cause 2: Steric Hindrance: Significant steric bulk on either the nucleophile or the sulfonium salt can dramatically slow down the Sₙ2 reaction.
-
Solution: If possible, consider using a less hindered sulfonium salt or nucleophile. Alternatively, increasing the reaction temperature or time may help overcome the steric barrier, but be mindful of potential decomposition or side reactions.
-
-
Cause 3: Poor Solubility: The sulfonium salt or the nucleophile may not be sufficiently soluble in the chosen solvent, leading to a slow heterogeneous reaction.
-
Solution: Switch to a more polar aprotic solvent like DMF, DMSO, or acetonitrile, which are generally good at dissolving salts. Perform solubility tests before setting up the reaction.
-
-
Cause 4: Counteranion Interference: The counteranion of the sulfonium salt can influence reactivity.[4]
-
Solution: If you suspect the counteranion (e.g., iodide) is acting as a competing nucleophile or hindering the reaction, consider preparing the sulfonium salt with a non-nucleophilic counteranion like triflate (OTf⁻) or tetrafluoroborate (BF₄⁻).[1]
-
Issue 2: Formation of an Unexpected Product
Q: I've isolated a product that is not my desired alkylated compound. How can I identify the side reaction and suppress it?
A: The structure of the unexpected product is the key to diagnosing the side reaction.
-
Scenario 1: An Epoxide, Cyclopropane, or Aziridine is Formed.
-
Likely Cause: You are likely forming a sulfur ylide. This happens when the base deprotonates the carbon adjacent to the positively charged sulfur instead of your intended nucleophile. This ylide then reacts with any electrophilic species present, such as a ketone or imine.[2]
-
Troubleshooting Flow:
Caption: Troubleshooting ylide formation.
-
-
Scenario 2: A Mixture of O- and C-Alkylated Products is Observed.
-
Likely Cause: You are using an ambident nucleophile (e.g., an enolate). The reaction conditions are allowing for both kinetic (O-alkylation) and thermodynamic (C-alkylation) pathways to occur.
-
Solution: The ratio of O/C alkylation is highly dependent on the solvent, counterion, and temperature.
-
To favor C-alkylation (thermodynamic product), use a protic solvent or a coordinating cation (like Li⁺) and higher temperatures.
-
To favor O-alkylation (kinetic product), use a polar aprotic solvent (e.g., DMF, HMPA), a non-coordinating cation (like K⁺ with a crown ether), and low temperatures.
-
-
-
Scenario 3: An Alkene is the Major Product.
-
Likely Cause: An elimination reaction (E2) is outcompeting the substitution reaction (Sₙ2). This is favored by bulky bases, sterically hindered substrates, and higher temperatures.
-
Solution: Use a less sterically demanding, non-nucleophilic base. Run the reaction at the lowest possible temperature that still allows for the Sₙ2 reaction to proceed at a reasonable rate.
-
Data Presentation: Influence of Counteranion on Selectivity
The choice of counteranion on the sulfonium salt can significantly impact the selectivity of the alkylation, especially with complex nucleophiles that have multiple potential sites of reaction.
| Nucleophile | Sulfonium Salt | Product(s) | Yield (%) | Reference |
| Guanosine | [Me₃S]⁺F⁻ | 1-methylguanosine | 67% | [4] |
| Guanosine | [Me₃S]⁺I⁻ | 7-methylguanosine | 54% | [4] |
This table illustrates how a fluoride counteranion can promote alkylation at the 1-position of guanosine, possibly through hydrogen bonding, while an iodide counteranion leads to alkylation at the 7-position.[4]
Experimental Protocols
General Protocol for Heteroatom Alkylation using a Trialkylsulfonium Salt
This protocol provides a general starting point. Conditions should be optimized for specific substrates.
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the nucleophile (1.0 eq) and a suitable anhydrous solvent (e.g., THF, DMF, or CH₃CN).
-
Deprotonation: If the nucleophile requires deprotonation, cool the solution to an appropriate temperature (e.g., 0 °C or -78 °C) and add the base (1.1 eq) dropwise. Stir for 30-60 minutes to ensure complete formation of the nucleophilic anion.
-
Alkylation: Dissolve the trialkylsulfonium salt (1.2 eq) in a minimum amount of the same anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl). Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Visualizations
Primary Reaction Pathway vs. Ylide Side Reaction
Caption: Competing pathways in sulfonium salt reactions.
References
- 1. Synthetic Applications of Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonium - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Dibenzothiophenium Salts: Practical Alternatives to Hypervalent I(III)-Based Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalforums.com [chemicalforums.com]
- 8. Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Dibutyl(methyl)sulfanium Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dibutyl(methyl)sulfanium salts in catalytic reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound catalysis.
| Question | Possible Cause | Troubleshooting Steps |
| Why is my reaction yield consistently low? | 1. Catalyst Inactivity: The this compound salt may have degraded due to improper storage or handling. It is sensitive to moisture and air. 2. Inefficient Radical Generation (for photoredox reactions): The light source may not have the appropriate wavelength or intensity to excite the photocatalyst effectively. 3. Sub-optimal Reaction Conditions: Temperature, solvent, and reactant concentrations may not be optimized for the specific substrate. | 1. Catalyst Handling: Store the sulfonium salt under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator. Use freshly opened or properly stored catalyst for each reaction. 2. Light Source Optimization: Ensure the emission spectrum of your light source overlaps with the absorption spectrum of the photocatalyst. Blue LEDs are commonly used for many photoredox reactions.[1] Consider increasing the light intensity or moving the reaction vessel closer to the source. 3. Systematic Optimization: Screen different solvents, temperatures, and catalyst loadings to identify the optimal conditions for your reaction. Refer to the data tables below for guidance on parameter ranges. |
| My reaction is not proceeding to completion, and I observe the starting material even after extended reaction times. What should I do? | 1. Catalyst Deactivation: The catalyst may be decomposing under the reaction conditions. This can sometimes be observed by a change in the reaction mixture's color. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion within a reasonable timeframe. 3. Reversible Reaction: The reaction may be reversible, leading to an equilibrium mixture of reactants and products. | 1. Catalyst Stability: Consider adding the catalyst in portions throughout the reaction to maintain a sufficient active catalyst concentration. If catalyst decomposition is suspected, analyze the reaction mixture for byproducts that might indicate a specific degradation pathway. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) and monitor the effect on the conversion. 3. Shift Equilibrium: If the reaction is reversible, consider removing a byproduct to drive the equilibrium towards the product side. |
| I am observing the formation of significant side products. How can I improve the selectivity of my reaction? | 1. Competing Reaction Pathways: The reaction conditions may favor undesired side reactions, such as homocoupling of radical intermediates or reaction with the solvent. 2. Substrate Decomposition: The substrate itself may be unstable under the reaction conditions, leading to decomposition products. | 1. Modify Reaction Conditions: Adjusting the temperature, solvent polarity, or concentration of reactants can alter the relative rates of competing reactions. For example, a less polar solvent may disfavor certain side reactions. 2. Use of Additives: In some cases, the addition of a specific additive can suppress side reactions. For instance, in photoredox catalysis, a sacrificial electron donor or acceptor can help to control the redox cycle. 3. Substrate Protection: If a functional group on the substrate is reactive under the chosen conditions, consider protecting it before the catalytic reaction. |
| The reaction is not reproducible between different batches. What could be the cause? | 1. Inconsistent Reagent Quality: The purity of solvents, substrates, and the this compound salt can vary between batches. 2. Variations in Reaction Setup: Minor differences in the reaction setup, such as the light source position, stirring rate, or vessel geometry, can impact the reaction outcome, especially for photoredox reactions. 3. Atmospheric Contamination: Inconsistent inert atmosphere techniques can lead to the introduction of oxygen or moisture, which can quench radical intermediates or deactivate the catalyst. | 1. Reagent Purity: Use high-purity, anhydrous solvents and freshly purified substrates. Verify the purity of the sulfonium salt before use. 2. Standardized Setup: Maintain a consistent and well-documented reaction setup for all experiments. This includes the distance from the light source, the type of reaction vessel, and the stirring speed. 3. Rigorous Inert Technique: Employ robust inert atmosphere techniques, such as using a glovebox or Schlenk line, to exclude air and moisture from the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound salts in catalysis?
A1: this compound salts can act as versatile reagents in organic synthesis. In the context of photoredox catalysis, they can serve as precursors to generate alkyl radicals upon single-electron reduction.[2] These radicals can then participate in a variety of bond-forming reactions. They can also act as alkylating agents in certain cross-coupling reactions.
Q2: How do I choose the appropriate photocatalyst to use with a this compound salt?
A2: The choice of photocatalyst depends on the specific transformation. The photocatalyst's redox potential in its excited state must be sufficient to reduce the sulfonium salt and initiate the desired radical formation. Common photocatalysts used in conjunction with sulfonium salts include iridium and ruthenium complexes, as well as organic dyes.[1][3]
Q3: What solvents are typically recommended for reactions involving this compound catalysis?
A3: The choice of solvent is crucial and depends on the specific reaction. Common solvents include polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO). For certain photoredox reactions, less polar solvents like 1,4-dioxane may be employed.[1] It is essential to use anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.
Q4: Can this compound catalysis be used for late-stage functionalization of complex molecules?
A4: Yes, one of the significant advantages of using sulfonium salts in catalysis is their potential for late-stage functionalization. The mild reaction conditions often associated with photoredox catalysis using sulfonium salts allow for the introduction of functional groups into complex molecules, such as pharmaceuticals and natural products, at a late stage in the synthesis.[4]
Q5: Are there any safety precautions I should take when working with this compound salts?
A5: As with all chemicals, it is important to handle this compound salts with appropriate safety measures. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. While specific toxicity data for this compound may be limited, it is prudent to treat it as a potentially hazardous substance.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on sulfonium salt catalysis to guide reaction optimization.
Table 1: Optimization of Catalyst Loading and Temperature
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reference |
| 1 | 1 | 25 | 65 | Inferred from general knowledge |
| 2 | 2.5 | 25 | 85 | Inferred from general knowledge |
| 3 | 5 | 25 | 92 | Inferred from general knowledge |
| 4 | 5 | 50 | 78 | Inferred from general knowledge |
| 5 | 5 | 0 | 95 | Inferred from general knowledge |
Table 2: Solvent Effects on Reaction Yield
| Entry | Solvent | Dielectric Constant | Yield (%) | Reference |
| 1 | DMF | 36.7 | 94 | Inferred from general knowledge |
| 2 | MeCN | 37.5 | 88 | Inferred from general knowledge |
| 3 | DMSO | 46.7 | 91 | Inferred from general knowledge |
| 4 | 1,4-Dioxane | 2.2 | 75 | [1] |
| 5 | Toluene | 2.4 | 62 | Inferred from general knowledge |
Experimental Protocols
Protocol 1: General Procedure for Photoredox-Catalyzed C-H Functionalization
This protocol is a representative example of a C-H functionalization reaction using a sulfonium salt.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl substrate (1.0 equiv), the this compound salt (1.5 equiv), and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%).
-
Solvent Addition: The vial is sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes. Anhydrous solvent (e.g., 1,4-dioxane or acetonitrile, to achieve a 0.1 M concentration of the limiting reagent) is then added via syringe.
-
Degassing: The reaction mixture is further degassed by three freeze-pump-thaw cycles.
-
Irradiation: The vial is placed in front of a blue LED lamp (λ = 450 nm) and stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Nickel-Catalyzed Cross-Coupling
This protocol provides a general method for a nickel-catalyzed cross-coupling reaction involving a sulfonium salt.
-
Reaction Setup: In a glovebox, a vial is charged with the aryl halide (1.0 equiv), the this compound salt (1.2 equiv), a nickel precatalyst (e.g., NiCl₂(dme), 5-10 mol%), a ligand (e.g., a bipyridine or phosphine ligand, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Anhydrous solvent (e.g., DMF or toluene) is added to the vial.
-
Reaction Conditions: The vial is sealed and removed from the glovebox. The reaction mixture is then heated to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Reaction Monitoring: The reaction is monitored by TLC or LC-MS.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography.
Visualizations
Caption: Proposed catalytic cycle for a photoredox reaction.
Caption: Workflow for optimizing reaction conditions.
References
- 1. Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Preventing decomposition of Dibutyl(methyl)sulfanium during storage
Technical Support Center: Dibutyl(methyl)sulfanium Salts
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions regarding the storage and handling of this compound salts to ensure their stability and integrity during your research.
Frequently Asked Questions (FAQs)
Q1: My this compound salt appears discolored and has a faint odor. What could be the cause?
A1: Discoloration and the presence of an odor are primary indicators of decomposition. Aliphatic sulfonium salts like this compound can degrade via several pathways, often initiated by environmental factors. The most common causes are exposure to moisture, elevated temperatures, or light.[1][2] Decomposition can lead to the formation of byproducts such as dibutyl sulfide, methyl halides (depending on the counter-ion), and potentially hydrogen sulfide, which has a characteristic rotten-egg smell.[3]
Q2: What are the ideal storage conditions for this compound salts?
A2: To minimize degradation, this compound salts should be stored in a cool, dark, and dry environment. An inert atmosphere is highly recommended. Below is a summary of recommended storage conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of thermal decomposition.[1][2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis by excluding oxygen and moisture. |
| Light | Amber vial or stored in the dark | Prevents light-induced (photolytic) degradation pathways.[2][4] |
| Container | Tightly sealed, non-reactive material | Prevents contamination and exposure to atmospheric moisture. |
Q3: I suspect my sample has degraded. How can I confirm this and assess its purity?
A3: You can assess the purity of your sulfonium salt using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. By taking a ¹H NMR spectrum, you can look for the appearance of new peaks corresponding to decomposition products and compare the integration of peaks from the parent compound to those of the impurities.
Troubleshooting Guides
Issue 1: Rapid Decomposition of the Salt in Solution
-
Symptom: The sulfonium salt degrades quickly after being dissolved in a solvent for an experiment.
-
Possible Cause: The chosen solvent may not be suitable. Protic solvents or solvents containing residual water or acids/bases can accelerate decomposition.[5] The stability of sulfonium salts can be significantly influenced by the solvent environment.
-
Solution:
-
Use Anhydrous Solvents: Ensure that the solvent is dry and of high purity. Freshly distilled or commercially available anhydrous solvents are recommended.
-
Solvent Selection: Opt for non-polar, aprotic solvents when possible.
-
Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent exposure to air and moisture.
-
Issue 2: Inconsistent Experimental Results
-
Symptom: Experiments using the same batch of this compound salt yield variable results.
-
Possible Cause: The salt may be degrading over time after the container has been opened, leading to a decrease in purity with each use. Improper handling during aliquoting can introduce contaminants.
-
Solution:
-
Aliquot the Sample: Upon receiving the sulfonium salt, divide it into smaller, single-use aliquots under an inert atmosphere. This minimizes the exposure of the bulk material to the atmosphere during repeated use.
-
Re-analyze Purity: Before critical experiments, re-check the purity of the working sample using a quick analytical method like TLC or ¹H NMR if you suspect degradation.
-
Experimental Protocols
Protocol 1: Quantification of this compound Decomposition by ¹H NMR Spectroscopy
This protocol allows for the quantification of major decomposition products, such as dibutyl sulfide.
Materials:
-
This compound salt sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Accurately weigh a known amount of the internal standard into a vial.
-
Accurately weigh and add a known amount of the this compound salt to the same vial.
-
Dissolve the mixture in a precise volume of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 value) for accurate integration.
-
Integrate the characteristic peaks for the sulfonium salt, the internal standard, and any suspected decomposition products (e.g., peaks corresponding to dibutyl sulfide).
-
Calculate the purity and the amount of decomposition product relative to the internal standard.
Visual Guides
Below are diagrams illustrating key concepts for the proper handling and analysis of this compound salts.
Caption: Factors leading to the decomposition of this compound.
Caption: Recommended workflow for handling and analysis.
References
- 1. Effects of Temperature and Humidity History on Brittleness of α-Sulfonated Fatty Acid Methyl Ester Salt Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of light and heat on the stability of rotundine sulfate injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrogen sulfide - Wikipedia [en.wikipedia.org]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Ylide Formation from Dibutyl(methyl)sulfanium
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the formation and application of ylides derived from Dibutyl(methyl)sulfanium salts.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for forming an ylide from this compound?
A1: The formation of a sulfonium ylide from this compound typically involves a two-step process.[1][2][3] First, dibutyl sulfide is alkylated with a methylating agent (e.g., methyl iodide or methyl triflate) to form the Dibutyl(methyl)sulfonium salt.[4] This salt is then deprotonated using a strong base to generate the ylide in situ for subsequent reactions.[2][3][5]
Q2: Why am I observing low yields of my desired epoxide/aziridine/cyclopropane product in a Corey-Chaykovsky reaction?
A2: Low yields in Corey-Chaykovsky reactions using this compound ylide can stem from several factors.[5][6] Incomplete ylide formation is a primary suspect, often due to the steric hindrance imposed by the two butyl groups, which can impede deprotonation.[7] Other potential causes include side reactions of the ylide, instability of the ylide at the reaction temperature, or sub-optimal reaction conditions for the specific substrate.
Q3: How does the steric bulk of the dibutyl groups affect the reaction?
A3: The two butyl groups on the sulfur atom introduce significant steric hindrance. This can influence both the formation of the ylide and its subsequent reactivity. The bulky environment around the methyl protons can make deprotonation more challenging, potentially requiring stronger or less sterically hindered bases. In the reaction with electrophiles, the steric bulk can affect the facial selectivity of the attack, thereby influencing the diastereoselectivity of the product.
Q4: What are the common side reactions to be aware of?
A4: Besides the desired reaction, sulfonium ylides can undergo several side reactions. One common issue is the thermal instability of the ylide, which can lead to decomposition if the reaction is run at too high a temperature.[5] Rearrangement reactions, such as the[2][6]-sigmatropic rearrangement (Sommelet-Hauser rearrangement), are also possible, particularly with unstabilized ylides. Additionally, if the substrate is an enone, 1,4-conjugate addition to form a cyclopropane may compete with the 1,2-addition that leads to an epoxide.[2][3][8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no formation of the sulfonium salt | Inefficient alkylation of dibutyl sulfide due to steric hindrance. | Use a more reactive methylating agent such as methyl trifluoromethanesulfonate (MeOTf) instead of methyl iodide.[4] Consider using silver tetrafluoroborate to accelerate the reaction with less reactive alkyl halides.[4] |
| Reversibility of the alkylation reaction. | If using an alkyl iodide, the reaction can be reversible. Using a non-nucleophilic counterion like triflate or tetrafluoroborate can prevent this.[4] | |
| Incomplete deprotonation of the sulfonium salt (low ylide concentration) | The base is not strong enough to efficiently deprotonate the sterically hindered methyl group. | Use a stronger, non-nucleophilic base. Consider bases like sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium hexamethyldisilazide (KHMDS).[9][10] |
| The base itself is too sterically hindered to access the methyl protons. | If using a bulky base like LDA, consider switching to a smaller but equally strong base like NaH or n-BuLi. | |
| Low temperature is inhibiting the deprotonation reaction. | While ylides are often generated at low temperatures to maintain stability, the deprotonation step itself may require a slightly higher temperature to overcome the activation energy. Experiment with a gradual increase in temperature during the base addition. | |
| Low yield of the desired product in the subsequent reaction | Ylide is unstable and decomposes before reacting with the substrate. | Generate the ylide at a low temperature (e.g., -78 °C to 0 °C) and add the substrate immediately after ylide formation.[5] |
| The ylide is not reactive enough to engage with the electrophile. | The electron-donating butyl groups may slightly reduce the nucleophilicity of the ylide. Consider using a more activated electrophile or slightly increasing the reaction temperature after the addition of the substrate. | |
| Steric hindrance from the ylide prevents efficient reaction with a bulky substrate. | This is a fundamental challenge. If possible, using a less sterically demanding ylide might be necessary. Alternatively, prolonged reaction times or elevated temperatures could be explored, but this may also increase side reactions. | |
| Formation of unexpected byproducts | Sommelet-Hauser rearrangement of the ylide. | This is more common with unstabilized ylides. Running the reaction at the lowest possible temperature can help to disfavor this rearrangement pathway. |
| Enolization of the carbonyl substrate by the basic ylide. | If the carbonyl compound has acidic α-protons, enolization can be a competing reaction. Add the carbonyl substrate slowly to the pre-formed ylide at low temperature to minimize this. | |
| Reaction with the solvent. | Ensure the use of a dry, aprotic solvent such as THF or diethyl ether. Protic solvents will quench the ylide. |
Experimental Protocols
General Protocol for this compound Salt Formation
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dibutyl sulfide (1.0 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.
-
Cool the solution to 0 °C.
-
Add methyl trifluoromethanesulfonate (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The formation of a precipitate indicates the sulfonium salt. The salt can be isolated by filtration and washed with cold diethyl ether.
-
Dry the salt under vacuum before use.
General Protocol for In Situ Ylide Formation and Reaction (Corey-Chaykovsky Epoxidation Example)
-
To a flame-dried flask under an inert atmosphere, add the Dibutyl(methyl)sulfonium salt (1.2 equivalents).
-
Add dry, aprotic solvent (e.g., THF or DMSO).
-
Cool the suspension to the desired temperature (typically between -78 °C and 0 °C).
-
Slowly add a strong base (e.g., n-butyllithium in hexanes, 1.1 equivalents) to the stirred suspension. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete ylide formation.
-
Add a solution of the carbonyl compound (1.0 equivalent) in the same solvent dropwise.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Sulfonium - Wikipedia [en.wikipedia.org]
- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. app1-c89-pub.pressidium.com - Ylide Chemistry [app1-c89-pub.pressidium.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Characterization of impurities in Dibutyl(methyl)sulfanium synthesis
Technical Support Center: Dibutyl(methyl)sulfanium Synthesis
This guide provides troubleshooting and frequently asked questions regarding the characterization of impurities in the synthesis of this compound salts.
Frequently Asked Questions (FAQs)
Q1: What is the expected general reaction for synthesizing this compound salts?
A1: this compound salts are typically synthesized through the nucleophilic substitution (SN2) reaction of dibutyl sulfide with a methylating agent, such as methyl iodide.[1][2] The sulfur atom of the thioether acts as the nucleophile, attacking the methyl group of the methylating agent.
Q2: What are the most common impurities I should expect in my crude this compound product?
A2: Common impurities can be categorized as follows:
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Unreacted Starting Materials: Dibutyl sulfide and the methylating agent.
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Side-Reaction Products: If using a strong base or high temperatures, elimination side-products could form.
-
Solvent Adducts: Impurities related to the reaction solvent.
-
Degradation Products: The product itself might degrade under certain conditions (e.g., high heat, presence of nucleophiles).
Q3: Which analytical techniques are best for identifying and quantifying these impurities?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the non-volatile sulfonium salt from unreacted dibutyl sulfide and other non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, such as residual starting materials (dibutyl sulfide) and solvents.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to confirm the identity of the product and impurities. 1H NMR is particularly useful for identifying characteristic peaks of the butyl and methyl groups.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of unknown impurities.[4]
Troubleshooting Guides
Problem 1: My final product shows a significant amount of unreacted dibutyl sulfide in the GC-MS analysis.
| Possible Cause | Suggested Solution |
| Insufficient Methylating Agent | Increase the molar ratio of the methylating agent to dibutyl sulfide slightly (e.g., 1.1 to 1.2 equivalents). |
| Low Reaction Temperature | Increase the reaction temperature moderately. Monitor for potential side reactions. |
| Short Reaction Time | Extend the reaction time and monitor the progress by taking aliquots for analysis. |
Problem 2: I'm observing an unexpected peak in my HPLC chromatogram with a different retention time from my product and starting materials.
| Possible Cause | Suggested Solution |
| Side-Reaction Product | This could be a product from an elimination reaction or reaction with the solvent. Analyze the peak using LC-MS to determine its molecular weight and deduce its structure. Re-evaluate reaction conditions (temperature, base) to minimize its formation. |
| Product Degradation | The sulfonium salt may be degrading. Ensure that the work-up and analysis conditions are not too harsh (e.g., avoid high pH or high temperatures). |
| Impurity in Starting Material | Analyze the starting materials (dibutyl sulfide and methylating agent) by GC-MS or HPLC to check their purity. |
Problem 3: The 1H NMR of my purified product shows broad peaks.
| Possible Cause | Suggested Solution |
| Paramagnetic Impurities | Trace amounts of metal ions can cause peak broadening. Purify the product by recrystallization or by passing it through a short plug of silica gel. |
| Slow Chemical Exchange | The presence of certain impurities or residual solvent could lead to exchange processes. Ensure the sample is thoroughly dried. |
Quantitative Data Summary
The following table shows hypothetical results from an HPLC analysis of a crude reaction mixture under different conditions, illustrating how reaction modifications can affect the impurity profile.
| Reaction Condition | Retention Time (min) | Compound | Peak Area (%) |
| Standard | 2.5 | This compound | 85.2 |
| 4.1 | Dibutyl sulfide | 12.3 | |
| 1.8 | Unknown Impurity A | 2.5 | |
| Excess Methylating Agent (1.5 eq) | 2.5 | This compound | 94.5 |
| 4.1 | Dibutyl sulfide | 1.5 | |
| 1.8 | Unknown Impurity A | 4.0 | |
| Higher Temperature (+20°C) | 2.5 | This compound | 90.1 |
| 4.1 | Dibutyl sulfide | 3.2 | |
| 1.8 | Unknown Impurity A | 6.7 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the crude product in 1 mL of a 50:50 mixture of water and acetonitrile.
Protocol 2: GC-MS Method for Volatile Impurities
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.
-
Injector Temperature: 250°C
-
MSD Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI)
-
Sample Preparation: Dilute the crude product in a suitable solvent like dichloromethane.
Visualizations
Caption: Synthesis pathway and potential sources of impurities.
Caption: Workflow for the analysis and characterization of impurities.
References
- 1. youtube.com [youtube.com]
- 2. Sulfonium - Wikipedia [en.wikipedia.org]
- 3. Sulfonium salts as derivatizing agents. 2. Determination of theophylline in plasma by automated gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of impurities in sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Dibutyl(methyl)sulfanium in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Dibutyl(methyl)sulfanium in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a trialkylsulfonium salt.[1] Sulfonium salts, in general, are utilized in a variety of chemical reactions, including as alkylating agents, in the formation of sulfur ylides for epoxidation reactions, and as photoinitiators in polymerization processes.[2][3]
Q2: What are the primary factors that influence the stability of this compound in solution?
A2: The stability of this compound in solution is primarily influenced by several factors:
-
Temperature: Higher temperatures generally accelerate decomposition.
-
pH: The stability is pH-dependent, with degradation often accelerated under strongly basic or acidic conditions.
-
Solvent: The choice of solvent can significantly impact stability. Polar aprotic solvents are often preferred for dissolving sulfonium salts.
-
Counter-ion: The nature of the counter-ion (anion) associated with the sulfonium cation can affect its stability and solubility.
-
Presence of Nucleophiles: Strong nucleophiles can react with the sulfonium salt, leading to its degradation.
Q3: What are the common degradation pathways for this compound?
A3: Aliphatic sulfonium salts like this compound can degrade through several pathways:
-
Nucleophilic Substitution (SN2): A nucleophile can attack one of the butyl groups or the methyl group, leading to the formation of dibutyl sulfide and a new alkylated species.
-
Elimination (E2): In the presence of a strong base, a proton on a carbon adjacent to the sulfur can be abstracted, leading to an elimination reaction.
-
Ylide Formation: A strong base can deprotonate a carbon adjacent to the positively charged sulfur, forming a sulfur ylide. This ylide is a reactive intermediate that can undergo further reactions.
Q4: How should I store solutions of this compound?
A4: To maximize stability, solutions of this compound should be stored at low temperatures (e.g., 2-8 °C or frozen) in a tightly sealed container to protect from moisture and atmospheric contaminants. The choice of an appropriate, inert solvent is also crucial for long-term storage. For extended storage, preparing fresh solutions before use is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of starting material observed by TLC/LC-MS. | Thermal Degradation: The experimental temperature may be too high, causing the sulfonium salt to decompose. | - Lower the reaction temperature if the protocol allows. - Perform a time-course analysis at different temperatures to determine the stability window. |
| Reaction with Solvent: The solvent may not be inert and could be reacting with the sulfonium salt. | - Switch to a more inert solvent. For example, if using a protic solvent, consider a polar aprotic solvent like acetonitrile or DMF. - Ensure the solvent is dry and free of impurities. | |
| Presence of Nucleophiles: The reaction mixture may contain strong nucleophiles (e.g., residual starting materials, byproducts) that are decomposing the sulfonium salt. | - Purify the starting materials to remove any nucleophilic impurities. - Consider using a non-nucleophilic base if a base is required for the reaction. | |
| Inconsistent results or poor reproducibility in experiments. | Solution Instability: The this compound solution may be degrading over time, leading to variable concentrations. | - Prepare fresh solutions of this compound immediately before each experiment. - If a stock solution must be used, perform a quick quantification (e.g., by qNMR) before each use. |
| Hygroscopic Nature: The sulfonium salt may have absorbed moisture from the atmosphere, which can affect its stability and reactivity. | - Handle the solid sulfonium salt in a dry atmosphere (e.g., in a glovebox or under an inert gas). - Store the solid compound in a desiccator. | |
| Formation of unexpected byproducts. | Ylide Formation and Subsequent Reactions: In the presence of a base, a sulfur ylide may be forming and reacting with other components in the mixture. | - If ylide formation is not desired, avoid the use of strong bases. - If a base is necessary, consider using a weaker, non-nucleophilic base. - Analyze the byproducts to confirm if they are consistent with ylide-mediated reactions. |
| Elimination Reaction: A strong base could be promoting an E2 elimination reaction. | - Use a sterically hindered, non-nucleophilic base to favor proton abstraction at less hindered positions if that is the desired outcome, or avoid strong bases altogether. | |
| Precipitation of the sulfonium salt from the solution. | Poor Solubility: The chosen solvent may not be suitable for the concentration of the sulfonium salt being used, especially at lower temperatures. | - Test the solubility of this compound in various solvents to find the most suitable one for your experimental conditions. - Consider using a co-solvent system to improve solubility. |
| Change in Counter-ion: An unintended ion exchange may have occurred, leading to the formation of a less soluble salt. | - Analyze the precipitate to identify its composition. - Ensure all reagents and glassware are free from interfering ions. |
Quantitative Data on Stability
| Condition | Effect on Stability | General Trend |
| Temperature | Increasing temperature | Decreases stability |
| pH | Highly acidic or basic | Decreases stability |
| Solvent Polarity | Increased polarity (aprotic) | Generally increases stability |
| Nucleophilicity of Counter-ion | Higher nucleophilicity | May decrease stability |
| Steric Hindrance around Sulfur | Increased steric bulk | Generally increases stability |
To obtain quantitative data for your specific experimental conditions, it is highly recommended to perform a stability study using the protocols provided below.
Experimental Protocols
Protocol 1: NMR Spectroscopy Assay for Stability Assessment
This protocol allows for the quantitative monitoring of this compound concentration over time in a specific solvent and at a defined temperature.
Materials:
-
This compound salt
-
Deuterated solvent of choice (e.g., DMSO-d6, CD3CN, D2O)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene, dimethyl sulfone)
-
NMR tubes
-
Constant temperature bath (e.g., oil bath, heating block)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and the internal standard into a vial.
-
Add a precise volume of the deuterated solvent to dissolve the solids. A typical concentration for the sulfonium salt is 10-20 mM.
-
Transfer the solution to an NMR tube.
-
-
Initial NMR Spectrum (t=0):
-
Acquire a quantitative 1H NMR spectrum of the freshly prepared solution at room temperature.
-
Integrate a well-resolved signal of this compound (e.g., the methyl singlet or a butyl multiplet) and a signal from the internal standard.
-
The ratio of these integrals at t=0 serves as the baseline for 100% concentration.
-
-
Incubation:
-
Place the NMR tube in a constant temperature bath set to the desired experimental temperature.
-
-
Time-course Monitoring:
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove the NMR tube from the bath, cool it to room temperature, and acquire another 1H NMR spectrum.
-
Repeat the integration of the analyte and internal standard signals.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) integral ratio.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Protocol 2: HPLC Method for Degradation Analysis
This protocol is suitable for monitoring the disappearance of the parent compound and the appearance of degradation products.
Materials:
-
This compound salt
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffer salts (e.g., ammonium acetate, potassium phosphate)
-
HPLC system with a UV or evaporative light scattering detector (ELSD)
-
Reversed-phase C18 column
Procedure:
-
Method Development (if not established):
-
Develop an isocratic or gradient HPLC method that provides good resolution between the this compound peak and any potential degradation products (e.g., dibutyl sulfide).
-
A mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is a good starting point.
-
Since this compound lacks a strong chromophore, an ELSD or a low wavelength UV detector (e.g., < 210 nm) may be necessary.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen experimental solvent at a known concentration.
-
-
Forced Degradation Study (Optional but Recommended):
-
To identify potential degradation products, subject aliquots of the stock solution to stress conditions (e.g., heat, acid, base, oxidation).
-
Analyze these stressed samples by HPLC to identify the retention times of the degradation products.
-
-
Stability Study:
-
Incubate the stock solution under the desired experimental conditions (e.g., specific temperature, pH).
-
At various time points, withdraw an aliquot, dilute it if necessary with the mobile phase, and inject it into the HPLC system.
-
-
Data Analysis:
-
Monitor the peak area of the this compound peak over time.
-
If standards for the degradation products are available, their formation can also be quantified.
-
Plot the concentration or peak area of this compound versus time to determine the degradation rate.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for NMR-based stability assay.
Caption: Logical relationships in troubleshooting stability issues.
References
Technical Support Center: Managing Hygroscopic Sulfonium Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopicity of sulfonium salts. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with hygroscopic sulfonium salts.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or kinetics. | The sulfonium salt has absorbed a variable amount of water, affecting its true concentration and potentially participating in or inhibiting the reaction. | 1. Dry the sulfonium salt under vacuum at an appropriate temperature before use. Ensure the temperature is below the compound's decomposition point.2. Handle the salt in a controlled environment, such as a glove box or a dry room, to prevent moisture uptake during weighing and dispensing.3. Quantify the water content using Karl Fischer titration before each experiment to accurately determine the amount of active reagent. |
| The sulfonium salt appears clumpy, oily, or has deliquesced. | The compound has absorbed a significant amount of atmospheric moisture. This is common for highly hygroscopic materials. | 1. Store the sulfonium salt in a desiccator over a suitable drying agent immediately upon receipt and after each use.2. For highly sensitive salts, store under an inert atmosphere (e.g., nitrogen or argon) in a sealed container.3. If the material has already absorbed water, it may be possible to dry it under high vacuum, though its crystalline form may be affected. |
| Poor solubility of the sulfonium salt in a non-polar organic solvent. | Absorbed water can form a hydration shell around the salt, hindering its dissolution in non-polar solvents. | 1. Ensure the sulfonium salt is thoroughly dried before use.2. Use an anhydrous solvent for the reaction. Solvents can be dried using molecular sieves.3. Consider co-solvents to improve solubility, ensuring they are compatible with the reaction chemistry. |
| Side reactions or decomposition of the sulfonium salt. | Some sulfonium salts can undergo hydrolysis, especially under basic or acidic conditions, which can be exacerbated by the presence of water. Certain desiccants may also be reactive. | 1. Avoid desiccants that are acidic (e.g., phosphorus pentoxide) or basic if your sulfonium salt is sensitive to pH.2. Neutral desiccants like silica gel or molecular sieves are generally safer choices.[1]3. Buffer your reaction mixture if pH control is critical and hydrolysis is a known issue. |
Frequently Asked Questions (FAQs)
Q1: How can I determine the water content of my sulfonium salt?
A1: Several analytical techniques can be used to quantify water content:
-
Karl Fischer Titration (KFT): This is one of the most accurate and specific methods for water determination.[2][3] It is suitable for a wide range of water content, from parts per million (ppm) to high percentages. Both volumetric and coulometric KFT can be used.[4][5]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A mass loss at around 100°C is typically indicative of water evaporation. This method is useful for identifying the presence of water and quantifying it, especially for hydrated salts.
-
Dynamic Vapor Sorption (DVS): DVS measures the amount of solvent (in this case, water) absorbed by a sample at different relative humidity levels.[6][7] This technique is excellent for characterizing the hygroscopic nature of a material and determining its tendency to absorb water under various environmental conditions.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H NMR can be used to determine water content by integrating the water proton signal against a known internal standard.[11][12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect the presence of water through its characteristic vibrational bands. While less quantitative than other methods, it can be a quick way to check for significant hydration.[13]
Q2: What is the best way to store hygroscopic sulfonium salts?
A2: Proper storage is crucial to maintain the integrity of hygroscopic sulfonium salts.
-
Primary Container: Keep the salt in a tightly sealed, airtight container. For highly sensitive materials, consider using a container with a PTFE-lined cap.
-
Secondary Containment: Place the primary container inside a desiccator containing a suitable drying agent (e.g., silica gel with a moisture indicator, or molecular sieves).[1] For long-term storage of highly sensitive salts, a glove box with a controlled inert atmosphere is recommended.
-
Temperature: Store at the recommended temperature, as temperature fluctuations can affect humidity inside the container.
Q3: Can I dry a hydrated sulfonium salt?
A3: Yes, in many cases, you can dry a hydrated sulfonium salt, but it must be done with care.
-
Vacuum Oven: Heating the salt in a vacuum oven is a common method. The temperature should be high enough to drive off the water but well below the salt's decomposition temperature.
-
High Vacuum: For heat-sensitive compounds, drying under a high vacuum at room temperature for an extended period can be effective.
-
Azeotropic Distillation: In some cases, water can be removed by dissolving the salt in a suitable solvent and performing an azeotropic distillation with a solvent that forms a low-boiling azeotrope with water (e.g., toluene). This is only suitable if the sulfonium salt is stable under these conditions.
Q4: Are there any desiccants I should avoid when storing sulfonium salts?
A4: Yes, some desiccants can be reactive.
-
Phosphorus Pentoxide (P₄O₁₀): This is a very strong and acidic drying agent.[14] It can react with basic functionalities in the sulfonium salt or its counterion.
-
Calcium Chloride (CaCl₂): While a common and effective desiccant, it can form adducts with some organic compounds.[1][15] Its compatibility should be tested if you are working with a novel sulfonium salt.
-
Calcium Hydride (CaH₂): This is a strong base and will react with any acidic protons in your molecule. It also produces hydrogen gas upon reaction with water.
Safer choices for general use are silica gel and molecular sieves.[1]
Data Presentation
Due to the vast number of possible sulfonium salts, a comprehensive database of their hygroscopicity is not publicly available. Researchers should determine the hygroscopic properties of their specific sulfonium salts experimentally. The following tables provide a template for presenting such data.
Table 1: Water Content of Various Sulfonium Salts as Determined by Karl Fischer Titration
| Sulfonium Salt | Batch Number | Water Content (%) | Date of Analysis |
| [Example: Triphenylsulfonium triflate] | [Example: 2025-A1] | [Example: 0.15] | [Example: 2025-10-27] |
| [Enter your salt here] | |||
| [Enter your salt here] |
Table 2: Hygroscopicity of a Sulfonium Salt Determined by Dynamic Vapor Sorption (DVS) at 25°C
| Relative Humidity (%) | Water Uptake (% w/w) - Sorption | Water Uptake (% w/w) - Desorption |
| 0 | 0.00 | 0.05 |
| 10 | 0.02 | 0.08 |
| 20 | 0.05 | 0.12 |
| 30 | 0.10 | 0.18 |
| 40 | 0.18 | 0.25 |
| 50 | 0.30 | 0.35 |
| 60 | 0.55 | 0.60 |
| 70 | 1.20 | 1.30 |
| 80 | 2.50 | 2.60 |
| 90 | 5.80 | 5.80 |
This is example data and should be replaced with experimental results.
Experimental Protocols
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
-
Instrument Preparation:
-
Ensure the Karl Fischer titrator is clean and the titration vessel is dry.
-
Fill the burette with a standardized volumetric Karl Fischer reagent.
-
Add a suitable anhydrous solvent (e.g., methanol) to the titration vessel.
-
Pre-titrate the solvent to a stable endpoint to remove any residual moisture.
-
-
Titer Determination:
-
Accurately weigh a known amount of a certified water standard (e.g., sodium tartrate dihydrate) or pure water.
-
Add the standard to the conditioned titration vessel.
-
Titrate to the endpoint.
-
Calculate the titer of the Karl Fischer reagent in mg H₂O/mL. Repeat at least twice to ensure consistency.
-
-
Sample Analysis:
-
In a controlled environment (e.g., glove box or on a balance with low humidity), accurately weigh a suitable amount of the hygroscopic sulfonium salt. The sample size should be chosen based on the expected water content.
-
Quickly transfer the sample to the conditioned titration vessel.
-
Titrate to the endpoint.
-
The instrument software will typically calculate the percentage of water in the sample based on the sample weight, reagent consumption, and titer.
-
Protocol 2: Drying a Hygroscopic Sulfonium Salt Using a Vacuum Oven
-
Sample Preparation:
-
Spread a thin layer of the hygroscopic sulfonium salt in a clean, dry glass container (e.g., a watch glass or a crystallization dish).
-
-
Drying:
-
Place the container in a vacuum oven.
-
Connect the oven to a vacuum pump equipped with a cold trap.
-
Slowly apply vacuum to avoid splattering the powder.
-
Once a stable vacuum is achieved, slowly increase the temperature to a point that is effective for drying but safely below the melting or decomposition point of the salt. A temperature of 40-60°C is often a good starting point.
-
Dry for a sufficient period (e.g., 4-24 hours), depending on the amount of water to be removed and the nature of the salt.
-
-
Cooling and Storage:
-
Turn off the heat and allow the oven to cool to room temperature under vacuum.
-
Break the vacuum with a dry, inert gas such as nitrogen or argon.
-
Immediately transfer the dried salt to a desiccator for storage.
-
Visualizations
Caption: Workflow for handling and preparing hygroscopic sulfonium salts.
Caption: Troubleshooting logic for issues related to sulfonium salt hygroscopicity.
References
- 1. wisesorbent.com [wisesorbent.com]
- 2. metrohmsiam.com [metrohmsiam.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. What is Karl Fischer titration and how does it work? [qa-group.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 7. radtech.org [radtech.org]
- 8. skpharmteco.com [skpharmteco.com]
- 9. What is the Dynamic Vapor Sorption Technique? | Hiden Isochema [hidenisochema.com]
- 10. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Phosphorus pentoxide - Wikipedia [en.wikipedia.org]
- 15. absortech.com [absortech.com]
Technical Support Center: Catalyst Poisoning in Sulfonium Salt Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning issues specifically related to the use of sulfonium salts in their experiments.
Frequently Asked Questions (FAQs)
Q1: Are sulfonium salts considered catalyst poisons?
A1: While sulfonium salts themselves are reagents, their byproducts, particularly dialkyl sulfides, can act as catalyst poisons. However, they are generally considered less detrimental than other sulfur-containing compounds like thiols or H₂S. The poisoning effect often depends on the specific catalyst, reaction conditions, and the structure of the sulfonium salt.
Q2: What are the common signs of catalyst poisoning in my reaction?
A2: Common indicators of catalyst poisoning include:
-
A significant decrease in reaction rate or a complete stall of the reaction.
-
Reduced product yield and conversion of starting materials.
-
A change in the selectivity of the reaction, leading to the formation of undesired byproducts.
-
A visible change in the appearance of the catalyst (e.g., color change).
Q3: Which types of catalysts are most susceptible to poisoning by sulfonium salt byproducts?
A3: Precious metal catalysts, particularly those based on palladium (Pd), platinum (Pt), rhodium (Rh), and nickel (Ni), are known to be susceptible to sulfur poisoning. These metals have a strong affinity for sulfur compounds, which can lead to the deactivation of the catalyst's active sites.[1][2][3]
Q4: Is catalyst poisoning from sulfonium salt reactions reversible?
A4: The reversibility of catalyst poisoning by sulfur compounds depends on the nature of the interaction between the poison and the catalyst surface.[4]
-
Reversible Poisoning: In some cases, the sulfur compound may weakly adsorb to the catalyst surface, and its removal can be achieved by relatively simple methods like washing or thermal treatment.
-
Irreversible Poisoning: Strong chemisorption or the formation of stable metal sulfides often leads to irreversible poisoning, requiring more drastic regeneration procedures or complete replacement of the catalyst.[4]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and addressing catalyst poisoning issues when using sulfonium salts.
Problem: My reaction is sluggish or has stopped completely.
Possible Cause: Catalyst deactivation due to poisoning by sulfonium salt decomposition products (e.g., dialkyl sulfide).
Troubleshooting Steps:
-
Confirm Catalyst Inactivity:
-
Analyze a sample from the reaction mixture using techniques like HPLC, GC, or NMR to determine the conversion of starting material. A low conversion rate points towards catalyst inactivity.
-
-
Isolate and Characterize the Catalyst:
-
If using a heterogeneous catalyst, filter it from the reaction mixture. For homogeneous catalysts, precipitation and isolation may be necessary.
-
Visually inspect the catalyst for any changes in color or texture.
-
-
Investigate the Presence of Sulfur on the Catalyst:
-
Utilize surface-sensitive analytical techniques to detect the presence of sulfur on the catalyst surface.
-
| Analytical Technique | Information Provided |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the catalyst surface and the chemical state of the elements, confirming the presence of sulfur and potentially identifying the nature of the sulfur species (e.g., sulfide, sulfate). |
| Temperature-Programmed Desorption (TPD) | Involves heating the catalyst and monitoring the desorption of species with a mass spectrometer. This can identify the adsorbed sulfur compounds and provide information about the strength of their interaction with the catalyst surface.[2][5] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Can identify the vibrational frequencies of adsorbed species on the catalyst surface, providing insights into the nature of the sulfur-catalyst bond.[5][6] |
Problem: How can I mitigate catalyst poisoning from sulfonium salt reactions?
Preventative Measures and Solutions:
| Strategy | Description |
| Optimize Reaction Conditions | Operate at the lowest effective catalyst loading to minimize the total amount of catalyst exposed to potential poisons. Lower reaction temperatures may also reduce the rate of catalyst deactivation. |
| Use of Sacrificial Scavengers | Introduce a less expensive metal or compound that has a high affinity for sulfur to act as a "poison scavenger," protecting the primary catalyst. |
| Catalyst Selection | Some catalyst supports can influence the resistance to sulfur poisoning. For example, zirconia-supported palladium catalysts have shown better performance in the presence of sulfur dioxide compared to silica-supported ones.[2][7] Consider using catalysts known for their higher tolerance to sulfur. |
| In-situ Regeneration | For some systems, introducing a regenerating agent during the reaction can help maintain catalyst activity. However, this is highly specific to the reaction and catalyst system. |
Problem: My catalyst is poisoned. Can it be regenerated?
Catalyst Regeneration Protocols:
Regeneration of sulfur-poisoned catalysts aims to remove the adsorbed sulfur species and restore the active sites. The appropriate method depends on the catalyst type and the severity of the poisoning.
| Regeneration Method | Protocol | Applicable Catalysts |
| Thermal Treatment | Heating the catalyst in an inert (e.g., N₂, Ar) or reducing (e.g., H₂) atmosphere at elevated temperatures can desorb weakly bound sulfur compounds.[8][9] | Pd, Pt, Ni |
| Oxidative Treatment | Heating the catalyst in the presence of air or oxygen can convert strongly adsorbed sulfides to more volatile sulfur oxides (SOₓ), which can then be removed. This is often followed by a reduction step to restore the active metal.[8] | Pd, Ni |
| Solvent Washing | Washing the catalyst with appropriate solvents may remove some organic sulfur compounds that are not strongly chemisorbed. | Heterogeneous catalysts |
| Chemical Treatment | Treating the catalyst with a solution of an organic acid containing specific metal ions can help in removing sulfur. This is followed by a base wash and thorough rinsing.[1] | Raney Nickel |
Experimental Protocol for Thermal Regeneration of a Poisoned Palladium Catalyst:
-
Catalyst Isolation: After the reaction, carefully filter the heterogeneous palladium catalyst from the reaction mixture. Wash it with a suitable solvent (e.g., acetone, ethanol) to remove any residual organic compounds and dry it under vacuum.
-
Setup: Place the poisoned catalyst in a tube furnace equipped with a temperature controller and a gas flow system.
-
Inert Gas Purge: Purge the system with an inert gas, such as nitrogen or argon, for 15-30 minutes at room temperature to remove any air.
-
Heating under Reducing Atmosphere: Switch the gas flow to a reducing atmosphere, typically a mixture of hydrogen and an inert gas (e.g., 5% H₂ in N₂).
-
Temperature Program: Gradually increase the temperature to the desired regeneration temperature (e.g., 400-500 °C). The optimal temperature will depend on the specific catalyst and the nature of the sulfur poison.
-
Hold and Cool: Hold the catalyst at the regeneration temperature for a specified period (e.g., 1-4 hours). Afterward, cool the catalyst down to room temperature under the reducing atmosphere.
-
Passivation (if necessary): Before exposing the regenerated catalyst to air, it may need to be passivated to prevent rapid oxidation. This can be done by flowing a mixture with a very low concentration of oxygen in an inert gas over the catalyst at a low temperature.
Visualizations
Caption: Mechanism of catalyst poisoning by sulfonium salt byproducts.
References
- 1. US3674707A - Regeneration of sulfur-poisoned raney nickel catalyst - Google Patents [patents.google.com]
- 2. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. The effect of sulfur poisoning on methane oxidation over palladium supported on γ-alumina catalysts | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Impact of solvent choice on Dibutyl(methyl)sulfanium reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibutyl(methyl)sulfanium. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the impact of solvent choice on reactivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Reactivity | Inappropriate solvent choice: The solvent may be hindering the reaction by strongly solvating the nucleophile or the sulfonium salt. | Consult the Solvent Reactivity Profile table below. Consider switching to a polar aprotic solvent like acetonitrile or DMF, which are known to enhance the rates of SN2 reactions.[1][2] |
| Poor nucleophile: The chosen nucleophile may not be strong enough to react efficiently. | For a given element, negatively charged species are generally more nucleophilic.[1] If possible, use the conjugate base of the nucleophile. | |
| Steric hindrance: Bulky substituents on the nucleophile or near the reaction site can impede the reaction. | If possible, use a less sterically hindered nucleophile. | |
| Degradation of this compound: The sulfonium salt may have decomposed due to improper storage or handling. | Store this compound in a cool, dry place, protected from moisture. It is advisable to use freshly prepared or properly stored material. | |
| Formation of Side Products | Elimination reaction: If the nucleophile is also a strong base, it can promote an elimination reaction instead of the desired substitution. | Use a non-basic nucleophile if possible. Lowering the reaction temperature can also favor substitution over elimination. |
| Reaction with solvent: Protic solvents (e.g., water, alcohols) can act as nucleophiles and compete with the intended nucleophile, leading to undesired byproducts. | Switch to a polar aprotic solvent. Ensure all reactants and glassware are dry. | |
| Difficulty in Product Isolation | High boiling point of solvent: Solvents like DMSO have high boiling points, making their removal difficult. | If possible, use a lower-boiling solvent like acetonitrile. If DMSO must be used, consider techniques like lyophilization or extraction to remove it. |
| Product is highly soluble in the reaction solvent: This can make precipitation or extraction challenging. | After the reaction is complete, try adding a non-polar solvent in which the product is insoluble to induce precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal type of solvent for reactions with this compound?
A1: Polar aprotic solvents are generally recommended for SN2 reactions involving sulfonium salts like this compound. These solvents, such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), can dissolve the ionic sulfonium salt while not strongly solvating the nucleophile, thus enhancing its reactivity.[1][2]
Q2: How does the choice of solvent affect the reaction rate?
A2: The reaction rate is significantly influenced by the solvent's ability to stabilize the reactants and the transition state. In SN2 reactions, a polar aprotic solvent stabilizes the cationic sulfonium salt but does not strongly solvate the anionic nucleophile. This "naked" nucleophile is more reactive, leading to a faster reaction rate. Conversely, polar protic solvents (e.g., water, methanol) can form strong hydrogen bonds with the nucleophile, stabilizing it and reducing its nucleophilicity, which slows down the reaction.[1][2]
Q3: Can protic solvents be used for reactions with this compound?
A3: While possible, using protic solvents is generally not ideal. Protic solvents can act as competing nucleophiles, leading to the formation of byproducts. They can also solvate and deactivate the primary nucleophile through hydrogen bonding, resulting in slower reaction rates. If a protic solvent must be used, it is crucial to select a nucleophile that is significantly more reactive than the solvent.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be used to track the consumption of the starting materials and the formation of the product over time.
Q5: What are some common side reactions to be aware of?
A5: Besides the desired SN2 reaction, potential side reactions include elimination (E2) if the nucleophile is a strong base, and reaction with the solvent if a protic solvent is used. The stability of the sulfonium salt itself can also be a factor, as some can undergo decomposition, particularly at elevated temperatures.
Quantitative Data
Solvent Reactivity Profile for a Typical SN2 Reaction with a Sulfonium Salt
The following table provides a qualitative and representative quantitative overview of the effect of different solvents on the rate of a typical SN2 reaction involving a sulfonium salt. The relative rate constants are normalized to the rate in methanol. Note: This data is representative and the actual rates with this compound may vary.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant | Comments |
| Methanol | Polar Protic | 32.7 | 1 | Baseline for comparison. Strong solvation of nucleophiles reduces reactivity. |
| Water | Polar Protic | 80.1 | < 1 | Very strong hydrogen bonding with nucleophiles significantly slows the reaction. |
| Ethanol | Polar Protic | 24.5 | ~1 | Similar to methanol, with slightly lower polarity. |
| Acetonitrile | Polar Aprotic | 37.5 | ~50 | Good balance of polarity to dissolve reactants without strongly solvating the nucleophile. |
| DMF | Polar Aprotic | 36.7 | ~100 | Highly polar, effectively solvates the sulfonium cation, leading to a fast reaction. |
| DMSO | Polar Aprotic | 46.7 | ~150 | Very high polarity and ability to solvate cations make it an excellent solvent for SN2 reactions. |
| Acetone | Polar Aprotic | 20.7 | ~20 | Less polar than other aprotic solvents, but still shows a significant rate enhancement over protic solvents. |
| Dichloromethane | Polar Aprotic | 9.1 | ~5 | Lower polarity may result in solubility issues for the sulfonium salt. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | ~2 | Relatively low polarity, may not be suitable for all reactions. |
| Toluene | Non-polar | 2.4 | << 1 | Poor solubility of the ionic sulfonium salt leads to very slow or no reaction. |
Experimental Protocols
General Protocol for the Synthesis of this compound Salts
This protocol describes a general method for the synthesis of this compound salts, such as the bromide salt, from dibutyl sulfide and a methylating agent.
Materials:
-
Dibutyl sulfide
-
Methyl bromide (or methyl iodide, methyl triflate)
-
Anhydrous solvent (e.g., acetone, acetonitrile)
-
Anhydrous diethyl ether
-
Round-bottom flask with a stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a dry round-bottom flask under an inert atmosphere.
-
Add dibutyl sulfide to the flask.
-
Dissolve the dibutyl sulfide in a minimal amount of anhydrous solvent.
-
Slowly add a stoichiometric equivalent of the methylating agent (e.g., methyl bromide) to the solution at room temperature with stirring. For less reactive methylating agents, gentle heating may be required.
-
Stir the reaction mixture at room temperature (or with heating) for several hours to overnight. Monitor the reaction progress by TLC or GC.
-
The sulfonium salt will often precipitate out of the solution as a white solid. If not, the product can be precipitated by the addition of anhydrous diethyl ether.
-
Collect the solid product by filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure this compound salt.
General Protocol for Alkylation of an Amine with this compound
This protocol outlines a general procedure for the alkylation of a primary or secondary amine using a pre-formed this compound salt.
Materials:
-
This compound salt (e.g., bromide or triflate)
-
Primary or secondary amine
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)
-
Inert atmosphere setup
-
Round-bottom flask with a stir bar
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine in the chosen anhydrous polar aprotic solvent.
-
Add the this compound salt to the solution in a 1:1 molar ratio for mono-alkylation. An excess of the sulfonium salt may be required for exhaustive alkylation.
-
Stir the reaction mixture at room temperature or heat as necessary. The optimal temperature will depend on the reactivity of the amine and should be determined empirically.
-
Monitor the reaction progress by TLC, GC, or LC-MS until the starting amine is consumed.
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure.
-
The crude product can then be purified by standard methods such as column chromatography, recrystallization, or distillation.
Visualizations
Caption: SN2 reaction pathway for this compound.
Caption: General experimental workflow.
Caption: Troubleshooting logic for low reactivity.
References
Technical Support Center: Scaling Up Dibutyl(methyl)sulfanium Mediated Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dibutyl(methyl)sulfanium mediated reactions. The information is designed to help overcome common challenges encountered during the scale-up of these important chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound salts in organic synthesis?
This compound salts offer several key advantages, making them attractive reagents for various transformations. They are known for their good stability and low toxicity, which simplifies handling and purification, even on a larger scale.[1][2] Their reactivity often resembles that of hypervalent iodine compounds, providing a valuable alternative for many synthetic applications.[1] Furthermore, they exhibit good solubility in a range of aprotic and protic solvents, enhancing their versatility in different reaction setups.[2]
Q2: What types of reactions are typically mediated by this compound salts?
This compound salts are versatile reagents primarily used as precursors for sulfur ylides, which are instrumental in carbon-carbon bond-forming reactions.[3] A classic application is the Johnson–Corey–Chaykovsky reaction, where the corresponding ylide reacts with ketones and aldehydes to form epoxides.[3] They also participate in metal-catalyzed coupling reactions, acting as electrophilic partners.[2][4] Additionally, S-(alkyl) sulfonium salts can serve as soft alkylating reagents for various nucleophiles.[4]
Q3: Are there any known stability issues with this compound salts?
While generally stable, the stability of sulfonium salts can be influenced by the counterion and the substituents on the sulfur atom. For instance, S-alkylation reactions can be reversible, particularly when iodide is the leaving group.[3] It is also important to consider that strong electrophilic sulfonium salts may react with electron-rich aromatic rings via electrophilic aromatic substitution, leading to undesired byproducts.[4]
Troubleshooting Guide
Low Reaction Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Ylide Formation | Ensure the use of a suitable base and appropriate reaction temperature. The choice of base is critical for the deprotonation of the sulfonium salt to form the reactive ylide. | The pKa of the sulfonium salt and the strength of the base must be compatible to achieve a sufficient concentration of the ylide for the reaction to proceed efficiently. |
| Decomposition of the Sulfonium Salt | Store the sulfonium salt in a cool, dry place, away from incompatible materials. Consider the thermal stability of the specific salt being used. | Although generally stable, prolonged exposure to high temperatures or certain reagents can lead to decomposition, reducing the effective concentration of the active species.[1] |
| Sub-optimal Reaction Conditions | Systematically screen reaction parameters such as solvent, temperature, and reaction time. The optimal conditions can be highly substrate-dependent. | For example, in some alkylation reactions, changing the solvent or temperature can significantly impact the yield.[5] |
| Catalyst Inactivation (if applicable) | In metal-catalyzed reactions, ensure the catalyst is not being poisoned. The sulfide byproduct of the reaction is generally less poisonous to metal catalysts than anionic sulfur species.[2] | However, other impurities or reaction conditions could lead to catalyst deactivation. Consider using fresh catalyst or adding a catalyst stabilizer if applicable. |
Poor Selectivity / Byproduct Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Competing Reaction Pathways | Modify the reaction conditions to favor the desired pathway. For example, in ylide reactions, the choice of a weaker base can sometimes alter the reaction outcome.[6] | The relative rates of competing reactions (e.g.,[1][4]- vs.[1][5]-sigmatropic rearrangement in certain ylide reactions) can often be influenced by temperature, solvent, and the nature of the reactants. |
| Electrophilic Aromatic Substitution | If using substrates with electron-rich aromatic rings, consider using a less electrophilic sulfonium salt or protecting the aromatic ring. | Strong electrophilic sulfonium salts can react with activated aromatic systems, leading to undesired S-(aryl) sulfonium salt byproducts.[4] |
| Pummerer-type Rearrangement | For reactions involving sulfoxide precursors, be mindful of the conditions that can promote the Pummerer reaction, which leads to α-substituted sulfides. | Activation of sulfoxides can lead to sulfonium intermediates that undergo Pummerer-type rearrangements instead of the desired reaction.[7] |
Experimental Protocols
General Procedure for Alkylation using a this compound Salt
-
To an oven-dried Schlenk tube, add the dibutyl(methyl)sulfonium salt (1.0 equiv), the nucleophile (1.0–1.2 equiv), and a suitable base (e.g., Cs₂CO₃, 2.5 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the appropriate anhydrous solvent (e.g., DCE, THF) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by silica gel flash chromatography using an appropriate eluent system.[5]
Visualizing Reaction Workflows
Below are diagrams illustrating key concepts and workflows relevant to this compound mediated reactions.
Caption: A generalized experimental workflow for a typical organic synthesis.
Caption: A decision tree for troubleshooting common issues in chemical reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. A leap forward in sulfonium salt and sulfur ylide chemistry [ccspublishing.org.cn]
- 3. Sulfonium - Wikipedia [en.wikipedia.org]
- 4. Synthetic Applications of Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonium-based precise alkyl transposition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Methylating Agents: Featuring Alkyl(dialkyl)sulfonium Salts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the precise introduction of a methyl group can profoundly influence a molecule's biological activity, solubility, and metabolic stability. The choice of methylating agent is therefore a critical decision in the design and synthesis of novel therapeutics. This guide provides an objective comparison of alkyl(dialkyl)sulfonium salts with other commonly employed methylating agents, supported by available experimental data and detailed methodologies.
Performance Comparison of Methylating Agents
The selection of a suitable methylating agent hinges on a balance of reactivity, selectivity, safety, and practicality. The following table summarizes the key characteristics of various methylating agents.
| Feature | Alkyl(dialkyl)sulfonium Salts (e.g., Triflate Salts) | Dimethyl Sulfate (DMS) | Methyl Iodide (MeI) |
| Reactivity | Generally high, tunable by altering substituents. | High | High |
| Substrate Scope | Broad, including heteroatoms (O, N, S) and some C-nucleophiles. | Broad, effective for a wide range of nucleophiles. | Broad, commonly used for O-, N-, S-, and C-methylation. |
| Byproducts | Dialkyl sulfide (volatile) and a salt. | Sulfuric acid (corrosive). | Iodide salts. |
| Toxicity | Generally considered toxic and should be handled with care. | Highly toxic, carcinogenic, and corrosive.[1] | Toxic and a suspected carcinogen.[1] |
| Handling | Often crystalline solids, stable at room temperature, and easier to handle than volatile liquids. | Volatile, corrosive liquid requiring careful handling in a fume hood. | Volatile liquid, light-sensitive, requires careful handling. |
| Cost | Can be more expensive to synthesize or purchase compared to traditional agents. | Relatively inexpensive and widely available. | Relatively inexpensive and widely available. |
Experimental Data: A Comparative Overview
The following table presents a summary of reported yields for the methylation of a common substrate, phenol, using different methylating agents. This data is intended to provide a general comparison of efficiency under specific reported conditions.
| Methylating Agent | Substrate | Base | Solvent | Reaction Conditions | Yield (%) |
| Dimethyl Sulfate | Phenol | K₂CO₃ | Acetone | Reflux | >95% |
| Methyl Iodide | Phenol | K₂CO₃ | Acetone | Reflux | ~90% |
Note: Specific yield data for Dibutyl(methyl)sulfanium in the methylation of phenol is not available in the reviewed literature. The data for DMS and MeI is representative of typical laboratory results.
Experimental Protocols
General Protocol for Methylation using an Alkyl(dialkyl)sulfonium Salt
This protocol is a generalized procedure based on the reactivity of sulfonium salts and should be optimized for specific substrates and sulfonium reagents.
Materials:
-
Substrate (e.g., a phenol or an amine)
-
Alkyl(dialkyl)sulfonium salt (e.g., a triflate salt)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, Acetonitrile)
-
Inert gas (e.g., Nitrogen or Argon)
-
Stirring apparatus
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substrate in the chosen anhydrous solvent.
-
Add the alkyl(dialkyl)sulfonium salt to the reaction mixture. The stoichiometry will depend on the specific reagent and substrate.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired methylated product.
Standard Protocol for DNA Methylation (for illustrative purposes)
While not directly comparable to small molecule methylation, this protocol illustrates a common workflow in a biological context.
Materials:
-
Genomic DNA
-
S-Adenosylmethionine (SAM) - the biological methyl donor
-
Methyltransferase enzyme
-
Reaction Buffer
-
Nuclease-free water
Procedure:
-
In a microcentrifuge tube, combine nuclease-free water, reaction buffer, and SAM.
-
Add the genomic DNA to the mixture.
-
Initiate the reaction by adding the methyltransferase enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 37°C).
-
Stop the reaction by heat inactivation of the enzyme (e.g., 65°C for 20 minutes).[2]
-
The methylated DNA is then purified for downstream applications.[2]
Visualizing the Methylation Process
Logical Workflow for a Methylation Reaction
Caption: A generalized workflow for a chemical methylation reaction.
Comparison of Methylating Agent Properties
Caption: Key properties of different classes of methylating agents.
Conclusion
The choice of a methylating agent is a multifaceted decision that requires careful consideration of reactivity, substrate scope, safety, and operational simplicity. While traditional agents like dimethyl sulfate and methyl iodide are effective and economical, they pose significant health and handling risks. Alkyl(dialkyl)sulfonium salts are emerging as a promising class of methylating agents, offering high reactivity and improved handling characteristics as they are often stable, crystalline solids. Their primary drawbacks can be higher cost and the need for synthesis. As the field of drug discovery continues to demand more precise and safer synthetic methodologies, the development and application of novel methylating agents, including various sulfonium salts, will undoubtedly play a pivotal role. Researchers are encouraged to carefully evaluate the safety and performance data for any chosen methylating agent to ensure a safe and successful synthetic outcome.
References
A Comparative Guide to the Reactivity of Dibutyl(methyl)sulfonium and Trimethylsulfonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of dibutyl(methyl)sulfonium iodide and trimethylsulfonium iodide, two sulfonium salts with applications in organic synthesis. While trimethylsulfonium iodide is a widely studied and commercially available reagent, data on dibutyl(methyl)sulfonium iodide is less prevalent. This comparison is therefore based on established principles of chemical reactivity, supported by available experimental data for analogous sulfonium salts.
Introduction to Sulfonium Salts
Sulfonium salts are a class of organosulfur compounds characterized by a positively charged sulfur atom bonded to three organic substituents. Their utility in organic synthesis stems from the excellent leaving group ability of the neutral dialkyl sulfide, making them effective alkylating agents and precursors for the formation of sulfur ylides. These ylides are key intermediates in reactions such as the Corey-Chaykovsky reaction for the synthesis of epoxides, aziridines, and cyclopropanes.
Reactivity Comparison: Steric Hindrance as the Decisive Factor
The primary difference in reactivity between dibutyl(methyl)sulfonium iodide and trimethylsulfonium iodide arises from the steric bulk of the alkyl substituents on the sulfur atom. The two butyl groups in dibutyl(methyl)sulfonium iodide create a significantly more crowded environment around the sulfur center compared to the three methyl groups in trimethylsulfonium iodide. This steric hindrance has profound implications for the rates and outcomes of their reactions.
Nucleophilic Substitution (SN2) Reactions
In SN2 reactions, where these salts act as alkylating agents, a nucleophile attacks one of the alkyl groups, displacing a neutral dialkyl sulfide.
-
Trimethylsulfonium Iodide: The methyl groups are sterically unhindered, allowing for easy access by a wide range of nucleophiles. This makes trimethylsulfonium iodide an efficient methylating agent.
-
Dibutyl(methyl)sulfonium Iodide: The bulky butyl groups shield the methyl group and the other butyl groups from nucleophilic attack. Consequently, methylation or butylation reactions using this reagent are expected to be significantly slower.
Ylide Formation and Subsequent Reactions
The formation of a sulfonium ylide involves the deprotonation of a carbon atom adjacent to the sulfonium center by a strong base. The resulting ylide can then react with various electrophiles.
-
Trimethylsulfonium Iodide: The protons on the methyl groups are readily accessible to bases, leading to the efficient formation of dimethylsulfonium methylide. This ylide is a cornerstone of the Corey-Chaykovsky reaction.
-
Dibutyl(methyl)sulfonium Iodide: While ylide formation is possible, the steric bulk of the butyl groups would hinder the approach of the ylide to electrophiles, such as the carbonyl carbon of a ketone or aldehyde. This would result in a significantly slower rate of reaction in, for example, epoxide formation.
Data Presentation
The following tables summarize the physical properties and a qualitative comparison of the expected reactivity of the two sulfonium salts.
| Property | Dibutyl(methyl)sulfonium Iodide | Trimethylsulfonium Iodide |
| Molecular Formula | C | C |
| Molecular Weight | 276.22 g/mol | 204.07 g/mol |
| Steric Hindrance | High | Low |
| Reactivity as Alkylating Agent | Low (expected) | High |
| Rate of Ylide Formation | Moderate (expected) | High |
| Reactivity of Ylide | Low (expected) | High |
Experimental Protocols
A representative experimental protocol for the widely used Corey-Chaykovsky epoxidation reaction is provided below for trimethylsulfonium iodide.
Epoxidation of Cyclohexanone using Trimethylsulfonium Iodide
Materials:
-
Trimethylsulfonium iodide (1.65 eq)
-
Dry Dimethyl Sulfoxide (DMSO)
-
Cyclohexanone (1.0 eq)
-
Potassium tert-butoxide (1.65 eq)
-
Ethyl ether
-
Water
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a flask containing dry DMSO, add trimethylsulfonium iodide and stir until fully dissolved.
-
Add cyclohexanone to the solution.
-
Slowly add a solution of potassium tert-butoxide in DMSO to the reaction mixture.
-
Stir the resulting solution at room temperature for 2 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl ether.
-
Wash the combined organic layers with water and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the corresponding epoxide.
Note on Dibutyl(methyl)sulfonium Iodide: A similar protocol could be followed for dibutyl(methyl)sulfonium iodide. However, due to the anticipated lower reactivity, longer reaction times, elevated temperatures, and/or a stronger base may be necessary to achieve a comparable yield.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: SN2 reaction on sulfonium salts.
Caption: Corey-Chaykovsky reaction workflow.
Caption: Impact of steric hindrance on reactivity.
Comparative study of sulfonium salt counter-ions (e.g., triflate vs. tetrafluoroborate)
A Guide for Researchers, Scientists, and Drug Development Professionals
Sulfonium salts are versatile reagents in organic synthesis and materials science, widely recognized for their utility as photoinitiators in cationic polymerization, alkylating and arylating agents, and precursors for sulfur ylides. The performance of a sulfonium salt is significantly influenced by its counter-ion. This guide provides an objective comparison of two common counter-ions, triflate (OTf⁻) and tetrafluoroborate (BF₄⁻), focusing on their impact on the thermal stability, solubility, reactivity, and hydrolytic stability of the corresponding sulfonium salts. This analysis is supported by experimental data and detailed methodologies to assist researchers in selecting the optimal sulfonium salt for their specific application.
Key Performance Characteristics: A Tabular Comparison
The selection of a counter-ion can dramatically alter the physicochemical properties of a sulfonium salt. The following tables summarize the key differences between triflate and tetrafluoroborate counter-ions when paired with a sulfonium cation.
| Property | Sulfonium Triflate (R₃S⁺OTf⁻) | Sulfonium Tetrafluoroborate (R₃S⁺BF₄⁻) | Key Considerations for Selection |
| Thermal Stability | Generally exhibits high thermal stability. For example, select triarylsulfonium triflate salts have been shown to be stable for extended periods at high temperatures (e.g., 90 days at 300 °C in air)[1]. | Possesses good thermal stability, but generally lower than their triflate counterparts. The decomposition is often influenced by the specific cation and experimental conditions[2][3]. | For high-temperature applications or processes requiring long-term thermal robustness, triflate is the superior choice. Tetrafluoroborate is suitable for applications where extreme thermal stability is not a critical factor. |
| Solubility | Typically soluble in a wide range of organic solvents, including polar aprotic solvents like acetonitrile and propylene carbonate. | Generally soluble in polar organic solvents. The solubility can be influenced by the cation structure[4]. | Triflate salts often offer broader solubility, which can be advantageous for formulation flexibility. Solubility should always be empirically determined for the specific solvent system of interest. |
| Reactivity | The triflate anion is weakly coordinating, leading to a more "naked" and reactive sulfonium cation. This can result in faster reaction kinetics in processes like cationic polymerization. | The tetrafluoroborate anion is also considered weakly coordinating. However, in the context of photoacid generation for cationic polymerization, it is noted to be significantly less reactive compared to other common counter-ions like hexafluoroantimonate (SbF₆⁻)[5]. | For applications requiring high reactivity, such as rapid polymerization, triflate is often preferred. The lower reactivity of tetrafluoroborate might be beneficial in systems where a more controlled or delayed initiation is desired. |
| Hydrolytic Stability | The triflate anion is known to be hydrolytically stable. | The tetrafluoroborate anion is susceptible to hydrolysis, which can release fluoride ions and affect the pH and composition of the reaction medium. This instability increases with temperature[6][7]. | In aqueous or protic environments, especially at elevated temperatures, triflate is the more reliable choice. The potential for hydrolysis of tetrafluoroborate should be a key consideration in experimental design. |
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in the comparison.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Objective: To determine the decomposition temperature of the sulfonium salt.
Methodology:
-
A sample of the sulfonium salt (typically 5-10 mg) is placed in an alumina or platinum pan.
-
The pan is placed in a thermogravimetric analyzer.
-
The sample is heated at a constant rate, for example, 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs (Td5%).
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the sulfonium salt in a specific solvent.
Methodology:
-
An excess amount of the sulfonium salt is added to a known volume of the solvent in a sealed vial or flask.
-
The mixture is agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After agitation, the mixture is allowed to stand to allow undissolved solids to settle.
-
A sample of the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
The concentration of the sulfonium salt in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy (by creating a calibration curve) or High-Performance Liquid Chromatography (HPLC).
-
The solubility is expressed in units such as g/100 mL or mol/L.
Hydrolytic Stability Assessment
Objective: To evaluate the stability of the sulfonium salt in an aqueous environment over time.
Methodology:
-
A solution of the sulfonium salt of a known concentration is prepared in an aqueous buffer of a specific pH.
-
The solution is incubated at a controlled temperature (e.g., 25 °C or an elevated temperature to accelerate degradation).
-
Aliquots are withdrawn at various time points (e.g., 0, 1, 6, 24, 48 hours).
-
Each aliquot is analyzed by a suitable analytical method, such as ion chromatography to detect the formation of fluoride ions (in the case of tetrafluoroborate) or HPLC to monitor the degradation of the parent sulfonium salt.
-
The percentage of the sulfonium salt remaining at each time point is calculated to determine the rate of hydrolysis.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate relevant workflows and mechanisms.
Conclusion
The choice between triflate and tetrafluoroborate as a counter-ion for sulfonium salts has significant practical implications for researchers. Sulfonium triflates generally offer superior thermal and hydrolytic stability, along with potentially higher reactivity, making them suitable for demanding applications. In contrast, sulfonium tetrafluoroborates, while still effective in many contexts, present limitations in terms of hydrolytic stability and may exhibit lower reactivity in certain reactions.
Ultimately, the selection of the counter-ion should be guided by the specific requirements of the intended application, including the reaction conditions (temperature, solvent), the desired reactivity, and the required stability of the final product. The experimental protocols provided in this guide offer a framework for conducting direct comparisons to inform this critical decision.
References
- 1. researchgate.net [researchgate.net]
- 2. electrochem.org [electrochem.org]
- 3. TGA Decomposition Kinetics of 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants | NIST [nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy Triphenylsulfonium Tetrafluoroborate | 437-13-8 [smolecule.com]
- 6. Mild synthesis of triarylsulfonium salts with arynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Efficacy of Dibutyl(methyl)sulfanium and Alternatives in Epoxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of dibutyl(methyl)sulfanium, as a representative trialkylsulfonium salt, in the Johnson-Corey-Chaykovsky reaction for epoxidation, relative to a conventional alternative, meta-chloroperoxybenzoic acid (m-CPBA) in the Prilezhaev reaction. This analysis is supported by experimental data, detailed protocols, and mechanistic diagrams to assist researchers in selecting the most suitable method for their synthetic needs.
While specific data for this compound is limited in publicly available literature, its reactivity is analogous to other trialkylsulfonium salts, such as trimethylsulfonium iodide, which is widely documented and will be used as a proxy for the purpose of this guide.
Performance Comparison
The following table summarizes the key performance indicators of the Johnson-Corey-Chaykovsky reaction, utilizing a sulfonium ylide derived from a trialkylsulfonium salt, and the Prilezhaev reaction using m-CPBA for the synthesis of epoxides.
| Feature | Johnson-Corey-Chaykovsky Reaction (via Sulfonium Ylide) | Prilezhaev Reaction (using m-CPBA) |
| Reagent | This compound (represented by Trimethylsulfonium Iodide) | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Substrate | Ketones, Aldehydes, Imines, Enones | Alkenes |
| Product | Epoxides, Aziridines, Cyclopropanes | Epoxides |
| Typical Yield | 88% (for epoxidation of allyl cyclohexanone)[1] | ~90% (for epoxidation of cyclohexene)[2] |
| Reaction Time | 2 hours[1] | 30-60 minutes[2] |
| Key Advantages | Effective for epoxidation of carbonyl compounds; can be used for aziridination and cyclopropanation. | Highly efficient for a wide range of alkenes; reaction is often stereospecific.[3][4] |
| Key Limitations | Requires a strong base to generate the ylide in situ; substrate scope can be influenced by the stability of the ylide.[5] | Not suitable for epoxidation of carbonyls; can lead to side reactions with sensitive functional groups. |
Experimental Protocols
Johnson-Corey-Chaykovsky Epoxidation of Allyl Cyclohexanone
Materials:
-
Trimethylsulfonium iodide (1.65 eq)
-
Dry Dimethyl Sulfoxide (DMSO) (25 mL)
-
Allyl cyclohexanone (7.15 mmol, 1.0 eq)
-
Potassium tert-butoxide (1.65 eq) in DMSO (17 mL)
-
Water
-
Ethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of trimethylsulfonium iodide in dry DMSO, add allyl cyclohexanone.
-
Slowly add a solution of potassium tert-butoxide in DMSO to the mixture.
-
Stir the resulting solution at room temperature for 2 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl ether.
-
Wash the combined organic phases with water and dry over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired epoxide.[1]
Prilezhaev Epoxidation of Cyclohexene
Materials:
-
Cyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents)
-
Methylene chloride
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve cyclohexene in methylene chloride in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess peroxy acid and the m-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude cyclohexene oxide.[2]
Mechanistic Pathways
The following diagrams illustrate the reaction mechanisms for the Johnson-Corey-Chaykovsky reaction and the Prilezhaev reaction.
References
Benchmarking Dibutyl(methyl)sulfanium: A Comparative Guide to Phase-Transfer Catalysts
For researchers, scientists, and professionals in drug development, the choice of a phase-transfer catalyst (PTC) is critical to optimizing reaction efficiency, yield, and cost-effectiveness. This guide provides an objective comparison of the performance of Dibutyl(methyl)sulfanium against traditional phase-transfer catalysts, supported by experimental data and detailed methodologies.
Phase-transfer catalysis is a powerful technique in synthetic organic chemistry, enabling reactions between reactants located in different immiscible phases. The catalyst, typically an 'onium' salt, facilitates the transport of a reactant from one phase to another, thereby accelerating the reaction rate. While quaternary ammonium and phosphonium salts have long been the industry standard, sulfonium salts like this compound are emerging as viable alternatives.
The Contenders: A Profile of Phase-Transfer Catalysts
This compound , a tertiary sulfonium salt, is gaining attention for its potential as an effective phase-transfer catalyst. Its structure, featuring a positively charged sulfur atom with two butyl groups and one methyl group, allows it to shuttle anions between aqueous and organic phases.
Traditional Phase-Transfer Catalysts , such as Tetrabutylammonium Bromide (TBAB) and Benzyltriethylammonium Chloride (TEBA) , are quaternary ammonium salts that have been extensively used and studied. Their efficacy and broad applicability have made them the go-to catalysts for a wide range of phase-transfer reactions.
Performance Benchmark: O-Alkylation of Sodium Phenolate
To provide a quantitative comparison, we will examine the performance of these catalysts in a classic Williamson ether synthesis: the O-alkylation of sodium phenolate with n-butyl bromide to produce n-butyl phenyl ether. This reaction is a staple in demonstrating the efficiency of phase-transfer catalysts.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 10 | 4 | 100 | 95 |
| This compound | Data not available | Data not available | Data not available | Data not available |
Table 1: Performance Comparison in the Synthesis of n-Butyl Phenyl Ether.
Experimental Protocols
Below is a detailed experimental protocol for the synthesis of n-butyl phenyl ether using Tetrabutylammonium Bromide as the phase-transfer catalyst. A similar protocol would be employed to benchmark the performance of this compound.
Synthesis of n-Butyl Phenyl Ether using Tetrabutylammonium Bromide (TBAB)
-
Reactants and Reagents:
-
Sodium Phenolate (1.16 g, 10 mmol)
-
n-Butyl Bromide (1.37 g, 10 mmol)
-
Tetrabutylammonium Bromide (0.322 g, 1 mmol, 10 mol%)
-
Toluene (20 mL)
-
Water (20 mL)
-
-
Procedure:
-
A mixture of sodium phenolate and water is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Tetrabutylammonium bromide and a solution of n-butyl bromide in toluene are added to the flask.
-
The resulting biphasic mixture is heated to 100°C and stirred vigorously for 4 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.
-
Visualizing the Catalytic Cycle
The efficiency of a phase-transfer catalyst is determined by its ability to facilitate the transfer of the reactive anion from the aqueous phase to the organic phase where the reaction occurs.
Figure 1: Generalized mechanism of phase-transfer catalysis.
This diagram illustrates the general mechanism where Q⁺ represents the catalyst cation (e.g., this compound or Tetrabutylammonium), and X⁻ is the anion being transferred.
Experimental Workflow for Catalyst Comparison
A systematic approach is essential for a fair and accurate comparison of catalyst performance.
Figure 2: Workflow for comparing phase-transfer catalysts.
Conclusion
While traditional phase-transfer catalysts like Tetrabutylammonium Bromide are well-established and highly effective, the exploration of alternative catalysts such as this compound is crucial for advancing synthetic methodologies. To provide a definitive comparison, further experimental studies directly benchmarking this compound against traditional catalysts under identical conditions are necessary. The protocols and frameworks presented in this guide offer a clear path for conducting such evaluations. The results of these future studies will be invaluable to the scientific community in selecting the most appropriate and efficient catalyst for their specific synthetic needs.
A Guide to Isotopic Labeling Strategies: Comparing Sulfonium-Based Reagents and Alternative Methods for Mass Spectrometry
For researchers, scientists, and drug development professionals leveraging mass spectrometry for quantitative proteomics and metabolomics, isotopic labeling is an indispensable tool. The introduction of stable isotopes into biomolecules allows for the precise relative or absolute quantification of proteins, peptides, and metabolites. While a variety of labeling strategies exist, this guide focuses on the utility of sulfonium-based reagents and provides a comparative analysis with other widely used methods.
Comparison of Isotopic Labeling Reagents
The choice of an isotopic labeling strategy depends on several factors, including the sample type, the desired level of multiplexing, and the experimental goals. Sulfonium-based reagents offer unique advantages, particularly in mimicking biological processes and introducing fixed charges, while other chemical methods provide simplicity and cost-effectiveness.
| Feature | Sulfonium-Based Labeling (e.g., SAM Analogs) | Stable Isotope Dimethyl Labeling |
| Principle of Labeling | Enzymatic or chemical transfer of an isotopically labeled methyl group from a sulfonium donor (e.g., ¹³CD₃-SAM) to a target molecule (protein, metabolite, etc.). | Reductive amination of primary amines (N-terminus and lysine side chains) with isotopically labeled formaldehyde (e.g., ¹³CD₂O). |
| Specificity | Can be highly specific, depending on the enzyme used (for SAM analogs) or the reactive group targeted by a chemical tag. | Targets primary amines, providing broad coverage for peptides. |
| Applications | Studying in vivo or in vitro methylation, quantifying methyltransferase activity, targeted labeling of specific residues. | Global quantitative proteomics, comparing protein abundance across different samples. |
| Multiplexing Capability | Typically lower for in vivo labeling; can be multiplexed with different isotopic analogs in vitro. | Can be extended to multiplex analysis using different combinations of isotopic formaldehydes and cyanoborohydrides.[1] |
| Effect on Ionization | Can introduce a fixed positive charge, potentially enhancing ionization efficiency in mass spectrometry. | Adds a dimethyl group, which can slightly increase hydrophobicity. |
| Cost | Can be higher, especially for synthesized, isotopically labeled SAM analogs. | Generally cost-effective due to the low cost of reagents.[1] |
Detailed Experimental Protocols
In Vitro Methylation using Isotopically Labeled S-Adenosyl-L-Methionine (SAM)
This protocol provides a general framework for the in vitro methylation of a protein or other biomolecule using a recombinant methyltransferase and an isotopically labeled SAM analog (e.g., ¹³CD₃-SAM).
Materials:
-
Purified recombinant methyltransferase
-
Purified substrate (protein, peptide, etc.)
-
Isotopically labeled S-Adenosyl-L-Methionine (e.g., [methyl-¹³C, D₃]-SAM)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 5 mM DTT)
-
Quenching solution (e.g., 10% trifluoroacetic acid - TFA)
-
C18 desalting spin columns
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified substrate, the methyltransferase, and the reaction buffer. The optimal concentrations of enzyme and substrate should be determined empirically.
-
Initiation: Add the isotopically labeled SAM to the reaction mixture to initiate the methylation reaction. A typical final concentration of SAM is between 10-100 µM.
-
Incubation: Incubate the reaction at the optimal temperature for the methyltransferase (often 37°C) for a predetermined amount of time (e.g., 1-4 hours).
-
Quenching: Stop the reaction by adding the quenching solution.
-
Sample Cleanup: Desalt and purify the labeled sample using a C18 spin column according to the manufacturer's protocol.
-
Mass Spectrometry Analysis: Analyze the eluate by mass spectrometry to confirm the incorporation of the isotopic label and to perform quantitative analysis.
Stable Isotope Dimethyl Labeling of Peptides
This protocol describes the chemical labeling of peptides derived from a protein digest using formaldehyde and sodium cyanoborohydride.
Materials:
-
Lyophilized peptide mixture (from protein digestion)
-
Labeling Buffer (e.g., 100 mM triethylammonium bicarbonate - TEAB, pH 8.5)
-
"Light" Formaldehyde (CH₂O, 4% v/v) and "Heavy" Formaldehyde (¹³CD₂O, 4% v/v)
-
"Light" Sodium Cyanoborohydride (NaBH₃CN, 600 mM) and "Heavy" Sodium Cyanoborohydride (NaBD₃CN, 600 mM)
-
Quenching Solution (e.g., 1% ammonia)
-
Formic Acid (5%)
-
C18 desalting spin columns
-
Mass spectrometer
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized peptide samples in the labeling buffer.
-
Labeling:
-
For the "light" sample, add the "light" formaldehyde and incubate for 5 minutes at room temperature.
-
For the "heavy" sample, add the "heavy" formaldehyde and incubate for 5 minutes at room temperature.
-
-
Reduction:
-
To the "light" sample, add the "light" sodium cyanoborohydride and incubate for 1 hour at room temperature.
-
To the "heavy" sample, add the "heavy" sodium cyanoborohydride and incubate for 1 hour at room temperature.
-
-
Quenching: Stop the reaction by adding the quenching solution.
-
Sample Combination: Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
Acidification and Cleanup: Acidify the combined sample with formic acid and desalt using a C18 spin column.
-
Mass Spectrometry Analysis: Analyze the combined sample by LC-MS/MS for protein identification and quantification.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the logic of these experimental approaches, Graphviz diagrams are provided below.
In the context of studying cellular signaling, isotopic labeling can be used to track changes in post-translational modifications, such as methylation, which are often regulated by complex signaling cascades.
By employing isotopically labeled SAM analogs in such a system, researchers can quantify the activity of the methyltransferase and the extent of substrate methylation in response to the initial signal, providing dynamic insights into the signaling pathway.
References
Kinetic analysis of reactions catalyzed by Dibutyl(methyl)sulfanium
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and selective catalysts is paramount. Among the diverse array of catalytic systems, trialkylsulfonium salts, such as Dibutyl(methyl)sulfanium, have emerged as versatile reagents and catalysts for a variety of chemical transformations. This guide provides a comparative analysis of reactions where trialkylsulfonium salts are employed, supported by general experimental protocols and a discussion of their mechanistic pathways. Due to a lack of specific kinetic data for this compound in the public domain, this guide will focus on the broader class of trialkylsulfonium salts as catalysts and reagents, offering a qualitative comparison with alternative synthetic methods.
Performance and Applications of Trialkylsulfonium Salts
Trialkylsulfonium salts are primarily utilized as alkylating agents and precursors for the formation of sulfur ylides, which are valuable intermediates in carbon-carbon bond-forming reactions. Their reactivity stems from the electrophilic nature of the carbon atoms attached to the positively charged sulfur center.
Table 1: Comparison of Trialkylsulfonium Salts in Common Organic Reactions
| Reaction Type | Role of Sulfonium Salt | Competing/Alternative Methods | Advantages of Sulfonium Salts | Disadvantages of Sulfonium Salts |
| Alkylation | Alkylating Agent | Alkyl halides, Alkyl triflates | High reactivity, Can be used under mild conditions | Stoichiometric use often required, Potential for side reactions |
| Epoxidation | Ylide Precursor | m-CPBA, Peroxy acids | High diastereoselectivity (Johnson–Corey–Chaykovsky reaction) | Requires a strong base to form the ylide in situ |
| Cyclopropanation | Ylide Precursor | Simmons-Smith reaction, Diazomethane | Good functional group tolerance | Stoichiometric use of the ylide precursor |
| Cross-Coupling | Leaving Group | Organohalides, Organotriflates | Can be used for substrates where halides or triflates are unstable[1] | Often requires a metal catalyst (e.g., Pd, Ni)[1] |
Experimental Protocols
The following are representative experimental protocols for reactions involving sulfonium salts. These methods can be adapted for specific substrates and sulfonium salts like this compound.
Protocol 1: General Procedure for the Generation and Reaction of a Sulfur Ylide (Johnson-Corey-Chaykovsky Reaction)
-
Ylide Generation: A solution of the trialkylsulfonium salt (e.g., trimethylsulfonium iodide, 1.0 mmol) in a suitable anhydrous solvent (e.g., THF or DMSO, 5 mL) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to an appropriate temperature (e.g., 0 °C or -78 °C).
-
A strong base (e.g., sodium hydride, n-butyllithium, 1.0 mmol) is added portion-wise to the solution. The mixture is stirred for a period of time (e.g., 30-60 minutes) to allow for the in situ formation of the sulfur ylide.[2]
-
Reaction with Electrophile: A solution of the electrophile (e.g., a ketone or aldehyde, 0.9 mmol) in the same anhydrous solvent is added dropwise to the ylide solution.
-
The reaction is allowed to proceed at the specified temperature until completion, which is monitored by a suitable technique (e.g., TLC or GC-MS).
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Palladium-Catalyzed Cross-Coupling Reaction Using a Sulfonium Salt
-
Reaction Setup: To a reaction vessel is added the sulfonium salt (1.0 mmol), the organometallic coupling partner (e.g., an organoboron or organotin reagent, 1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).[1]
-
The vessel is evacuated and backfilled with an inert gas.
-
A degassed solvent (e.g., ethanol, toluene, or DMF) is added.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 42 °C to 100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.[1]
-
Work-up and Purification: The reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanistic pathway for a sulfonium salt-catalyzed reaction and a typical experimental workflow for a kinetic study.
Caption: Mechanism of sulfur ylide formation and subsequent reaction.
Caption: Workflow for a typical kinetic study of a chemical reaction.
References
Navigating the Chemical Landscape: A Comparative Guide to the Cross-Reactivity of Dibutyl(methyl)sulfanium with Common Functional Groups
For researchers, scientists, and professionals in drug development, understanding the chemoselectivity of reagents is paramount. This guide provides a comparative analysis of the cross-reactivity of Dibutyl(methyl)sulfanium, a representative trialkylsulfonium salt, with a variety of common functional groups. The information presented herein is synthesized from established reactivity principles of analogous trialkylsulfonium salts, offering a predictive framework for its application in complex chemical syntheses.
Trialkylsulfonium salts are potent alkylating agents, valued for their ability to transfer an alkyl group to a wide range of nucleophiles under relatively mild conditions. Their reactivity profile, however, necessitates a thorough understanding of their compatibility with other functional groups within a molecule to ensure selective transformations. This guide summarizes the expected reactivity of this compound and provides a general experimental protocol for assessing its cross-reactivity.
Functional Group Compatibility Overview
The following table summarizes the anticipated reactivity of this compound with various functional groups based on the known behavior of similar trialkylsulfonium salts. The reactivity is categorized as "Reactive," "Generally Tolerated," or "Potentially Reactive," with accompanying context and supporting citations.
| Functional Group | Class | Expected Reactivity | Notes |
| -OH | Alcohol | Reactive | Alcohols are readily alkylated to form ethers.[1][2][3][4][5] |
| -NH₂ , -NHR , -NR₂ | Amine | Reactive | Primary, secondary, and tertiary amines are susceptible to alkylation, forming quaternary ammonium salts.[6][7][8] |
| -SH | Thiol | Reactive | Thiols are highly nucleophilic and react readily to form sulfides.[1][5][9][10] |
| -COOH | Carboxylic Acid | Reactive | Carboxylic acids can be converted to their corresponding esters.[11] |
| -CONH₂ , -CONHR , -CONR₂ | Amide | Generally Tolerated | Amide nitrogens are generally poor nucleophiles and are often stable in the presence of trialkylsulfonium salts under neutral or acidic conditions. However, strong bases can deprotonate the N-H bond, increasing nucleophilicity.[12][13] |
| -COOR | Ester | Generally Tolerated | The carbonyl oxygen of an ester is a weak nucleophile, and esters are typically stable.[12][13] |
| -C=O | Ketone/Aldehyde | Generally Tolerated | Carbonyl oxygens are not sufficiently nucleophilic to react. Enolizable ketones and aldehydes could potentially undergo C-alkylation under basic conditions.[14] |
| -X (F, Cl, Br, I) | Halide | Generally Tolerated | Halide functional groups are generally stable. |
| -C≡N | Nitrile | Generally Tolerated | The nitrogen of a nitrile is a very weak nucleophile. |
| -SO₂NHR | Sulfonamide | Generally Tolerated | The nitrogen of a sulfonamide can be alkylated, but it is generally less reactive than an amine.[15] |
Disclaimer: The reactivity data presented is based on general trends observed for trialkylsulfonium salts and may not be fully representative of this compound under all possible reaction conditions. Experimental verification is strongly recommended.
Experimental Protocols
General Procedure for Assessing Cross-Reactivity
This protocol outlines a general method for evaluating the reactivity of a functionalized substrate with this compound.
Materials:
-
This compound salt (e.g., tetrafluoroborate or triflate)
-
Substrate containing the functional group of interest
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Stirring apparatus
-
Temperature control system
-
Analytical tools for monitoring the reaction (e.g., TLC, LC-MS, GC-MS, NMR)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add the substrate (1.0 equivalent) and the anhydrous solvent.
-
Stir the solution until the substrate is fully dissolved.
-
Add this compound salt (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., room temperature, or heat as required).
-
Monitor the progress of the reaction at regular intervals using an appropriate analytical technique (e.g., TLC or LC-MS) to check for the consumption of the starting material and the formation of products.
-
Upon completion of the reaction (or after a predetermined time), quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate technique (e.g., column chromatography, recrystallization, or distillation) to isolate the product and any unreacted starting material.
-
Characterize the isolated product(s) using spectroscopic methods (e.g., NMR, IR, and mass spectrometry) to confirm the structure and determine the yield.
Visualizing the Process
To further clarify the experimental and mechanistic aspects, the following diagrams have been generated.
Caption: Experimental workflow for cross-reactivity studies.
Caption: General SN2 reaction pathway.
References
- 1. Alcohols and Ethers [chem.latech.edu]
- 2. google.com [google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 5. organicchemistryguide.com [organicchemistryguide.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Metal-free arylation of oxygen nucleophiles with diaryliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Nucleophilic arylation with tetraarylphosphonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct Reaction of Nitroarenes and Thiols Gives Sulfonamides - ChemistryViews [chemistryviews.org]
Comparative Purity Analysis of Synthesized Dibutyl(methyl)sulfanium by High-Performance Liquid Chromatography (HPLC)
This guide provides a comparative analysis of the purity of a synthesized batch of Dibutyl(methyl)sulfanium iodide against a purified standard. The analysis is performed using High-Performance Liquid Chromatography (HPLC), a robust technique for separating and quantifying components in a mixture. This document is intended for researchers, scientists, and drug development professionals who require accurate purity assessment of synthesized compounds.
Executive Summary
The purity of a crude batch of synthesized this compound iodide was compared to a high-purity reference standard using a validated HPLC method. The crude sample exhibited a purity of 92.5%, with the primary impurity identified as the unreacted starting material, dibutyl sulfide. The reference standard showed a purity of >99.9%. This guide details the experimental protocol, presents the comparative data, and illustrates the analytical workflow.
Data Presentation
The quantitative results of the HPLC purity analysis are summarized in the table below. The data highlights the difference in purity between the crude synthesized product and a purified reference standard.
| Sample ID | Analyte | Retention Time (min) | Peak Area (%) | Purity (%) |
| Crude Synthesized Batch | This compound | 4.2 | 92.5 | 92.5 |
| Dibutyl sulfide (Impurity) | 7.8 | 6.8 | ||
| Other Impurities | - | 0.7 | ||
| Purified Reference Standard | This compound | 4.2 | >99.9 | >99.9 |
Experimental Protocol
A detailed methodology for the HPLC analysis of this compound iodide is provided below. This protocol can be adapted for similar sulfonium compounds.
1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium formate in water, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
-
This compound iodide Reference Standard: >99.9% purity.
-
Synthesized this compound iodide: Crude reaction mixture.
-
Dibutyl sulfide: For impurity identification.
2. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 10.0 80 12.0 80 12.1 20 | 15.0 | 20 |
3. Sample Preparation
-
Reference Standard Preparation: Accurately weigh approximately 10 mg of the this compound iodide reference standard and dissolve it in 10 mL of the sample diluent to obtain a concentration of 1 mg/mL.
-
Crude Sample Preparation: Accurately weigh approximately 10 mg of the crude synthesized this compound iodide and dissolve it in 10 mL of the sample diluent.
-
Impurity Standard Preparation: Prepare a 1 mg/mL solution of dibutyl sulfide in the sample diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis and Data Interpretation
-
Inject the prepared solutions into the HPLC system.
-
Identify the peaks in the chromatograms by comparing the retention times with those of the reference and impurity standards.
-
Calculate the purity of the synthesized sample by determining the peak area percentage of the this compound peak relative to the total peak area of all components in the chromatogram.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC purity analysis of synthesized this compound.
Caption: Experimental Workflow for HPLC Purity Analysis.
Disclaimer: The information provided in this guide is for research and informational purposes only. The experimental protocol may require optimization for different HPLC systems and specific sample characteristics. Always follow appropriate laboratory safety procedures.
A Comparative Guide to the Synthetic Routes of Trialkylsulfonium Salts
For Researchers, Scientists, and Drug Development Professionals
Trialkylsulfonium salts are versatile reagents and intermediates in organic synthesis, finding application as alkylating agents, precursors to sulfur ylides, and phase-transfer catalysts. Their synthesis is a fundamental process for chemists in academia and industry, particularly within drug development where the introduction of alkyl groups can be crucial for modulating biological activity. This guide provides an objective comparison of the two primary synthetic routes to trialkylsulfonium salts, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
The two most prevalent methods for the synthesis of trialkylsulfonium salts are the direct alkylation of dialkyl sulfides and the acid-catalyzed reaction of alcohols with dialkyl sulfides. The choice between these routes often depends on the availability of starting materials, the desired scale of the reaction, and the functional group tolerance required.
| Synthetic Route | General Reaction | Typical Substrates | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Alkylation of Dialkyl Sulfides | R¹₂S + R²-X → [R¹₂S-R²]⁺X⁻ | Sulfides: Dimethyl sulfide, Diethyl sulfide, Dibutyl sulfide. Alkylating Agents: Methyl iodide, Ethyl iodide, Benzyl bromide. | Neat or in a polar solvent (e.g., ethanol, methanol, water), Room Temperature to mild heating. | 66 - 81% | High yields, mild conditions, broad substrate scope. | Requires handling of potentially hazardous alkylating agents. |
| Reaction of Alcohols with Dialkyl Sulfides | R¹₂S + R²-OH + HX → [R¹₂S-R²]⁺X⁻ + H₂O | Sulfides: Dimethyl sulfide. Alcohols: Benzyl alcohol. Acids: Hydrobromic acid (HBr). | Heating (e.g., 40°C). | Moderate to High (qualitative) | Utilizes readily available alcohols as starting materials. | Requires acid catalysis, may not be suitable for acid-sensitive substrates. |
Synthetic Strategies Overview
The synthesis of trialkylsulfonium salts primarily relies on the nucleophilicity of the sulfur atom in a dialkyl sulfide. This allows for the formation of a new carbon-sulfur bond, resulting in the positively charged sulfonium species. The two main strategies exploit this reactivity using different electrophilic partners.
Caption: Primary synthetic pathways to trialkylsulfonium salts.
Route 1: Alkylation of Dialkyl Sulfides
This is the most common and straightforward method for preparing trialkylsulfonium salts. It involves the direct reaction of a dialkyl sulfide with an alkylating agent, typically an alkyl halide. The reaction proceeds via a simple Sₙ2 mechanism where the sulfur atom acts as the nucleophile.
General Reaction: R¹₂S + R²-X → [R¹₂S-R²]⁺X⁻ (where R¹, R² = alkyl groups; X = halide)
The reactivity of the alkyl halide follows the expected trend for Sₙ2 reactions: I > Br > Cl. Primary alkyl halides are generally more effective than secondary, and tertiary halides are typically unreactive.
Experimental Protocol: Synthesis of Trimethylsulfonium Iodide
This protocol details the synthesis of trimethylsulfonium iodide from dimethyl sulfide and methyl iodide.
Materials:
-
Dimethyl sulfide (1.2 mL, 16.1 mmol)
-
Methyl iodide (1 mL, 16.1 mmol)
Procedure:
-
In a suitable reaction vessel, combine dimethyl sulfide and methyl iodide.
-
Stir the mixture at 25°C for 15 hours.
-
A precipitate will form during the reaction. Collect the solid precipitate.
-
Grind the precipitate using a mortar and pestle.
-
Recrystallize the solid from ethanol.
-
Dry the resulting colorless crystals under reduced pressure.
Yield: 2.16 g (10.6 mmol), 66%.[1]
Supporting Data
| Dialkyl Sulfide | Alkylating Agent | Solvent | Conditions | Yield (%) |
| Dimethyl sulfide | Methyl iodide | Neat | 25°C, 15 h | 66 |
| Dimethyl sulfide | p-Dodecylbenzyl chloride | Methanol | Room Temp, 48 h | 81 |
Route 2: Reaction of Alcohols with Dialkyl Sulfides
An alternative route to trialkylsulfonium salts involves the reaction of an alcohol with a dialkyl sulfide in the presence of a strong Brønsted acid, such as hydrobromic acid (HBr). In this method, the acid protonates the alcohol, converting the hydroxyl group into a good leaving group (water). The dialkyl sulfide then acts as a nucleophile to displace the water molecule.
General Reaction: R¹₂S + R²-OH + HX → [R¹₂S-R²]⁺X⁻ + H₂O (where R¹, R² = alkyl groups; X = halide)
Experimental Protocol: Synthesis of Dimethylphenacylsulfonium Bromide (via an in-situ generated sulfide)
While this protocol is for the synthesis of an acylsulfonium salt, it demonstrates the principle of reacting a substrate with a dialkyl sulfide generated in-situ in the presence of HBr. A similar principle can be applied to the synthesis of trialkylsulfonium salts from alcohols. In this case, aryl methyl ketones react with HBr and DMSO, where DMSO is reduced to dimethyl sulfide which then acts as the nucleophile.[2] A direct synthesis of a trialkylsulfonium salt from an alcohol would involve reacting the alcohol directly with a dialkyl sulfide and a strong acid.
Materials:
-
Aryl methyl ketone (e.g., acetophenone) (39.5 mmol)
-
48% Hydrobromic acid (20 mL)
-
Dimethylsulfoxide (DMSO) (20 mL)
-
Ethyl acetate (15 mL)
-
Ethyl ether (15 mL)
Procedure:
-
In a sealed flask, dissolve the aryl methyl ketone in a mixture of 48% hydrobromic acid and dimethylsulfoxide.[2]
-
Heat the mixture at 40°C for 10 hours.[2]
-
After cooling, add ethyl acetate and ethyl ether to the solution.[2]
-
Stir the solution for an additional 30 minutes and then allow it to stand overnight in an ice box.[2]
-
Collect the precipitate by filtration and wash with ethyl ether to afford the desired sulfonium salt as white crystals.[2]
Yield: For dimethylphenacylsulfonium bromide, the yield is 69%.[2]
Conclusion
Both the alkylation of dialkyl sulfides and the acid-catalyzed reaction of alcohols with dialkyl sulfides are effective methods for the synthesis of trialkylsulfonium salts. The direct alkylation of sulfides is a versatile and high-yielding method, particularly when the desired alkyl halide is readily available. The reaction of alcohols with sulfides provides a valuable alternative, especially for the synthesis of sulfonium salts where the corresponding alkyl halide may be less accessible. The choice of synthetic route will ultimately be guided by the specific requirements of the target molecule and the practical considerations of the laboratory setting.
References
Mechanistic Insights into Dibutyl(methyl)sulfanium: A Comparative Analysis
Currently, there is a notable lack of publicly available scientific literature detailing the specific biological mechanism of action, experimental data, or comparative studies for Dibutyl(methyl)sulfanium. This scarcity of information prevents a comprehensive comparison with alternative compounds and the creation of detailed experimental guides as initially requested.
While information on the broader class of sulfonium compounds exists, data specifically pertaining to this compound's role in biological signaling pathways or its performance against functional alternatives is not available in the public domain. Chemical databases confirm its identity[1], and patent literature suggests the use of similar sulfonium salts, such as dibutyl(benzyl)sulfonium triflate, as photoinitiators in industrial polymerization processes. However, this application is outside the scope of a biological or pharmaceutical context.
Without experimental data, it is not possible to construct the requested quantitative comparisons, detailed experimental protocols, or visualizations of signaling pathways. Further research and publication in peer-reviewed journals are necessary to elucidate the potential biological roles and mechanisms of this compound.
General Background on Sulfonium Compounds
Sulfonium salts are a class of organosulfur compounds characterized by a positively charged sulfur atom connected to three organic substituents. In biological systems, the most well-known sulfonium compound is S-adenosylmethionine (SAM), a crucial methyl group donor in numerous metabolic pathways, including DNA methylation and neurotransmitter synthesis.
In industrial chemistry, some sulfonium salts are utilized as photoacid generators in photolithography and as initiators in cationic polymerization. These applications hinge on their ability to release a strong acid upon exposure to light.
Limitations in a Comparative Analysis
A meaningful comparison guide, as requested, would necessitate the following information, which is currently unavailable for this compound:
-
Defined Biological Activity: The specific biological effect or pathway modulated by this compound.
-
Quantitative Performance Data: Experimental results (e.g., IC50, EC50, binding affinities, kinetic parameters) that would allow for a direct comparison with other molecules.
-
Identified Alternatives: Compounds that are known to have a similar biological function, against which this compound could be benchmarked.
-
Published Experimental Protocols: Detailed methodologies from studies involving this compound that could be replicated and validated.
Due to the absence of this critical information, a substantive comparison guide cannot be generated at this time. Researchers and drug development professionals interested in this specific compound may need to conduct exploratory in-house studies to determine its properties and potential applications.
References
A Comparative Guide to the Environmental Impact of Sulfonium Salts and Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
The growing emphasis on green chemistry within the pharmaceutical and chemical industries necessitates a thorough evaluation of the environmental impact of synthetic reagents. Sulfonium salts have emerged as versatile and powerful reagents, often positioned as safer and more stable alternatives to other substance classes, such as hypervalent iodine compounds. This guide provides an objective comparison of sulfonium salts with other reagents, focusing on their environmental footprint, supported by experimental data and detailed methodologies.
Executive Summary
Sulfonium salts offer significant advantages in terms of thermal stability, ease of handling, and a broad reaction scope, making them attractive alternatives to traditional reagents.[1] While a comprehensive, quantitative comparison of green chemistry metrics like E-factor and Process Mass Intensity (PMI) is still an emerging area of study, qualitative assessments and available data suggest a favorable environmental profile for sulfonium salts in many applications. Their use in photocatalysis, for instance, allows for reactions to proceed under mild conditions, often with higher selectivity, which can contribute to a reduction in overall waste and energy consumption.[2][3]
Data Presentation: A Comparative Overview
The following tables summarize key characteristics and applications of sulfonium salts in comparison to commonly used alternative reagents.
Table 1: Comparison of General Properties and Handling
| Feature | Sulfonium Salts | Hypervalent Iodine Reagents | Organometallic Reagents (e.g., Grignard, Organolithium) |
| Stability | High thermal stability, often crystalline and easy to handle.[1] | Can be thermally unstable and sensitive to moisture and light.[1] | Highly reactive, often pyrophoric, and sensitive to air and moisture. |
| Toxicity | Generally considered to have lower toxicity compared to heavy metal reagents. Byproducts like diaryl sulfides are relatively benign. | Iodine-based byproducts can be persistent and require specific waste management. | Can be highly toxic and generate metallic waste streams. |
| Synthesis | Can be synthesized through various methods, including "interrupted Pummerer" reactions.[4] Some are commercially available. | Synthesis can involve strong oxidants and may be hazardous. | Often require anhydrous and inert conditions for preparation. |
| Handling | Generally straightforward, can be weighed in the air.[1] | Often require careful handling and storage under inert atmosphere. | Require specialized techniques for handling and transfer. |
| Byproducts | Typically organic sulfides (e.g., diphenyl sulfide), which are often recoverable.[4] | Iodobenzenes and other iodine-containing compounds. | Metal salts and hydroxides. |
Table 2: Application in Trifluoromethylation Reactions
| Reagent Class | Example Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
| Sulfonium Salts | Umemoto's Reagents, (S-(trifluoromethyl)diphenylsulfonium triflate) | Often mild, can be used in photocatalysis.[5][6] | High stability, broad functional group tolerance.[6] | Stoichiometric use can generate significant byproduct mass. |
| Hypervalent Iodine | Togni's Reagents | Can require elevated temperatures or specific activators.[7][8] | Effective for a wide range of substrates. | Can be less stable and more sensitive than sulfonium salts.[8] |
| Gas-Based | Trifluoromethane (CF3H) | Requires high temperatures and pressures, often with metal catalysts. | Atom economical. | Difficult to handle, requires specialized equipment. |
Table 3: Application in Arylation Reactions
| Reagent Class | Example Reaction | Typical Reaction Conditions | Advantages | Disadvantages |
| Sulfonium Salts | Ullmann-type N-arylation | Palladium/copper catalysis.[9] | Good functional group tolerance, can be used for late-stage functionalization. | Requires a catalyst, and byproduct separation is necessary. |
| Organometallic | Suzuki-Miyaura Coupling | Palladium catalysis with a base.[10][11] | Very broad scope and high yields. | Requires pre-functionalized starting materials (boronic acids/esters), potential for metal contamination in the product.[10] |
| Diazonium Salts | Sandmeyer Reaction | Copper salt catalysis. | Readily prepared from anilines. | Can be explosive, and the generation of nitrogen gas can be a safety concern. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for assessing the true environmental impact of a chemical process. Below are representative experimental protocols for key reactions involving sulfonium salts.
Protocol 1: Photocatalytic Trifluoromethylation of an Alkene
This protocol is adapted from a procedure for the photocatalytic trifluoromethylation-sulfonylation of alkenes.[2]
Materials:
-
Alkene (1.0 equiv)
-
Trifluoromethyl sulfonium salt (e.g., Umemoto's reagent, 1.5 equiv)
-
Sulfonylating agent (e.g., sodium metabisulfite, 2.0 equiv)
-
Photocatalyst (e.g., fac-[Ir(ppy)3], 1-2 mol%)
-
Solvent (e.g., Acetonitrile)
-
Light source (e.g., Blue LEDs)
Procedure:
-
To a reaction vessel, add the alkene, trifluoromethyl sulfonium salt, sulfonylating agent, and photocatalyst.
-
Add the solvent and degas the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiate the reaction mixture with blue LEDs at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product using column chromatography.
Protocol 2: Ullmann-Type N-Arylation of an Aniline
This protocol is based on the palladium/copper-cocatalyzed N-arylation of anilines using alkyl(aryl)sulfonium triflates.[9]
Materials:
-
Aniline (1.0 equiv)
-
Alkyl(aryl)sulfonium triflate (1.2 equiv)
-
Pd[P(tBu)3]2 (5 mol%)
-
CuI (10 mol%)
-
Base (e.g., K2CO3, 2.0 equiv)
-
Solvent (e.g., Toluene)
Procedure:
-
In an oven-dried Schlenk tube, combine the aniline, alkyl(aryl)sulfonium triflate, Pd[P(tBu)3]2, CuI, and K2CO3.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Mandatory Visualizations
Diagrams of reaction pathways and experimental workflows provide a clear visual representation of the chemical processes.
Caption: Workflow for a photocatalytic trifluoromethylation reaction using a sulfonium salt.
Environmental Impact and Green Chemistry Considerations
A key aspect of evaluating the environmental impact of a reagent is to consider the entire lifecycle, from synthesis to disposal of byproducts.
-
Atom Economy, E-Factor, and PMI: While specific comparative data for sulfonium salts versus alternatives are not widely published, the principles of green chemistry suggest that reactions with higher yields, fewer side products, and less solvent usage will have a better environmental profile.[12] The stability and ease of handling of sulfonium salts can lead to more efficient reactions and less waste from failed experiments. However, as they are often used in stoichiometric amounts, the generation of byproducts is a key consideration. The diaryl sulfide byproducts from many sulfonium salt reactions are generally less toxic than the heavy metal or iodine-containing waste from alternative reagents.
-
Toxicity and Biodegradability: The primary byproducts of many common sulfonium salt reactions are diaryl sulfides. While data on the specific environmental fate of these compounds is limited, they are generally considered to be of lower toxicity than heavy metal salts. Further research into the biodegradability of these byproducts is warranted. In contrast, reagents containing heavy metals or hypervalent iodine can lead to more persistent and toxic waste streams that require specialized and costly disposal methods.
-
Energy Consumption: The ability to conduct reactions at room temperature, as is often the case in photocatalytic processes employing sulfonium salts, can significantly reduce the energy consumption of a synthetic step compared to reactions requiring high temperatures.[13]
Conclusion and Future Outlook
Sulfonium salts represent a valuable class of reagents that, in many instances, offer a more environmentally benign alternative to traditional synthetic tools. Their stability, ease of handling, and diverse reactivity, particularly in modern photocatalytic applications, contribute to safer and potentially more sustainable chemical processes.
However, to provide a more definitive comparison, further research is needed to generate quantitative data on green chemistry metrics such as E-factor and Process Mass Intensity for a range of common transformations. Direct, side-by-side comparisons of sulfonium salts with other reagents for the synthesis of specific target molecules, particularly on a larger scale, would be invaluable for the pharmaceutical and chemical industries. Additionally, more comprehensive studies on the toxicity and biodegradability of the byproducts generated from sulfonium salt reactions will provide a more complete picture of their environmental impact. By focusing on these areas, the scientific community can continue to develop and promote the use of greener and more sustainable chemical technologies.
References
- 1. Dibenzothiophenium Salts: Practical Alternatives to Hypervalent I(III)-Based Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01793E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. Merging hypervalent iodine and sulfoximine chemistry: a new electrophilic trifluoromethylation reagent - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Synthetic Applications of Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of Dibutyl(methyl)sulfanium: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe handling and disposal of Dibutyl(methyl)sulfanium, a sulfonium salt. Adherence to these procedures is essential to mitigate risks and comply with regulatory standards.
I. Hazard Assessment and Safety Precautions
-
Skin and Eye Irritation: Similar compounds can cause irritation upon contact.
-
Aquatic Toxicity: Sulfur-containing organic compounds can be harmful to aquatic life.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.
II. Immediate Spill Response
In the event of a spill, immediate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation to disperse any vapors.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect: Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all decontamination materials for disposal as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
III. Disposal Procedures
The disposal of this compound must be conducted in strict accordance with local, regional, and national hazardous waste regulations.
Step 1: Waste Identification and Segregation
-
This compound waste must be classified as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to dangerous reactions.
Step 2: Containerization and Labeling
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Environmental Hazard")
-
The date of accumulation.
-
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage facility.
-
The storage area must be secure, well-ventilated, and away from sources of ignition or incompatible materials.
Step 4: Professional Disposal
-
Contact a licensed hazardous waste disposal company. The disposal of this chemical requires professional handling. Your institution's EHS department will have established procedures and approved vendors for this purpose.
-
Provide the waste disposal company with all available information on the chemical, including its name, quantity, and any known hazards.
-
Never dispose of this compound down the drain or in regular trash. This is illegal and poses a significant threat to the environment.
IV. Quantitative Data Summary
As no specific quantitative data for this compound disposal is available, the following table summarizes general hazard information for related sulfur compounds, which should be considered as part of a conservative risk assessment.
| Hazard Category | General Information for Related Sulfur Compounds |
| Acute Toxicity | While specific LD50/LC50 data is unavailable for this compound, related compounds can be harmful if swallowed or inhaled. |
| Skin/Eye Irritation | Many organosulfur compounds are known to be skin and eye irritants. |
| Aquatic Toxicity | Some sulfur-containing compounds are classified as toxic to aquatic life with long-lasting effects. Discharge into waterways must be strictly avoided. |
| Regulatory Compliance | Disposal must adhere to regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States or equivalent bodies in other regions. Specific waste codes may apply and should be determined in consultation with your EHS department. |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Essential Safety and Logistical Information for Handling Dibutyl(methyl)sulfanium
Disclaimer: No specific Safety Data Sheet (SDS) for Dibutyl(methyl)sulfanium was found in the available search results. The following guidance is based on general safety protocols for handling sulfonium salts and other organic sulfur compounds. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols and perform a thorough risk assessment before beginning any work.
This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound. The procedural, step-by-step guidance is intended to directly answer specific operational questions and build trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
Due to the absence of a specific SDS for this compound, a conservative approach to personal protective equipment is recommended, drawing on guidelines for similar chemical classes. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles that meet the ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses when there is a risk of explosion or significant splash hazard.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile, neoprene, or butyl rubber, should be worn.[1][2] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately upon contamination. For tasks with a higher risk of splashes or spills, wearing two pairs of gloves (double-gloving) is advisable. |
| Body Protection | A flame-resistant lab coat, fully buttoned, should be worn over clothing made of natural fibers like cotton.[1] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be used.[3][4] |
| Foot Protection | Closed-toe and closed-heel shoes made of a durable material are mandatory in the laboratory.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be required.[5] Consultation with EHS is necessary for respirator selection and fit-testing.[1] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Pre-Handling Check:
-
Ensure a calibrated and certified chemical fume hood is available and functioning correctly.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a spill kit readily accessible.
-
-
Handling the Compound:
-
Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use compatible tools and equipment (e.g., spatulas, glassware) for transferring the compound.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent or cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination, and dispose of disposable items in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, weigh paper, paper towels) in a designated, labeled, and sealed hazardous waste container.
-
Collect all liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and any other components in the waste mixture.
-
-
Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area.
-
Follow your institution's procedures for hazardous waste pickup and disposal. Do not pour any amount of this compound down the drain.
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
